molecular formula C10H20ClNO4 B556862 1-Acetyl-5-bromo-7-nitroindoline CAS No. 62368-07-4

1-Acetyl-5-bromo-7-nitroindoline

Número de catálogo: B556862
Número CAS: 62368-07-4
Peso molecular: 285.09 g/mol
Clave InChI: YIFPACFSZQWAQF-FJXQXJEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Acetyl-5-bromo-7-nitroindoline, also known as this compound, is a useful research compound. Its molecular formula is C10H20ClNO4 and its molecular weight is 285.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCELVCGNAKOBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369581
Record name 1-Acetyl-5-bromo-7-nitroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62368-07-4
Record name 1-Acetyl-5-bromo-7-nitroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-5-bromo-7-nitroindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical properties of 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Acetyl-5-bromo-7-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a substituted indoline derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its structure, physicochemical properties, spectral characteristics, and safety information. While experimental protocols and biological activity data are not extensively available in the public domain, this guide presents the known information and provides context based on related compounds.

Core Chemical Properties

This compound is a solid organic compound.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3][4]

PropertyValueSource(s)
Molecular Formula C₁₀H₉BrN₂O₃[2][3]
Molecular Weight 285.09 g/mol [2][4]
CAS Number 62368-07-4[2][3]
Appearance Solid[1]
Storage Temperature 2-8°C[1]

Spectral Data

Infrared (IR) Spectroscopy: An IR spectrum for this compound is available, which can be used to identify the presence of key functional groups, such as the acetyl carbonyl, the nitro group, and the aromatic C-H and C-C bonds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for this compound have not been identified in the conducted search. For researchers synthesizing this compound, NMR spectroscopy would be essential for structural confirmation.

Mass Spectrometry (MS): No specific mass spectrometry data for this compound has been found in the performed searches. This analytical technique would be critical for confirming the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not currently available. However, general synthetic strategies for related indole and indoline derivatives can provide a foundational approach. The synthesis would likely involve the acetylation of 5-bromo-7-nitroindoline.

General Synthetic Workflow (Hypothetical)

The synthesis of this compound could be conceptualized through the following workflow. This is a hypothetical pathway and would require experimental optimization.

G cluster_0 Synthesis of this compound Indoline Indoline Bromination Bromination Indoline->Bromination e.g., NBS Nitration Nitration Bromination->Nitration Intermediate BromoNitroIndoline 5-Bromo-7-nitroindoline Nitration->BromoNitroIndoline e.g., HNO₃/H₂SO₄ Acetylation Acetylation BromoNitroIndoline->Acetylation Acetic Anhydride or Acetyl Chloride Target This compound Acetylation->Target

Caption: Hypothetical synthetic workflow for this compound.

Potential Applications in Drug Discovery and Research

While no specific biological activities or signaling pathway modulations have been reported for this compound itself, the indoline scaffold and its derivatives are prevalent in many biologically active compounds.

  • Photoreactive Compounds: N-acyl-7-nitroindolines are known for their photolytic properties, making them useful as photocleavable protecting groups in the synthesis of "caged" compounds for the light-induced release of biologically active molecules.[5][6] This suggests that this compound could be investigated for similar applications.

  • Anticancer Research: Various substituted indole and indolinone derivatives have been explored as potential anticancer agents.[7] The bromo and nitro substituents on the this compound ring provide handles for further chemical modification and exploration of structure-activity relationships in the context of anticancer drug design.

Safety and Handling

Based on available safety data sheets, this compound is classified as causing serious eye irritation.[2][8] Standard laboratory safety protocols, including the use of eye protection and gloves, should be followed when handling this compound. It is intended for research use only and not for diagnostic or therapeutic purposes.[3]

Logical Relationship of Compound Characteristics

The chemical characteristics of this compound are interconnected, influencing its potential for further research and development.

G Structure Chemical Structure (C₁₀H₉BrN₂O₃) Properties Physicochemical Properties (MW, Solubility, etc.) Structure->Properties Spectra Spectral Data (IR, NMR, MS) Structure->Spectra Activity Biological Activity (e.g., Anticancer, Photoreactivity) Structure->Activity Synthesis Synthesis & Purification Properties->Synthesis Spectra->Structure Synthesis->Structure Application Potential Applications (Drug Discovery, Research Tool) Activity->Application

Caption: Interrelationship of the chemical properties and potential applications.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-bromo-7-nitroindoline belongs to the class of N-acyl-7-nitroindolines, a group of compounds primarily recognized for their utility as photoremovable protecting groups (PPGs), often referred to as "caged" compounds. Rather than possessing a direct pharmacological mechanism of action on a specific biological target, the "action" of this compound is a precisely controlled photochemical reaction. Upon irradiation with light of a suitable wavelength, it undergoes a rapid chemical transformation that results in the cleavage of the N-acetyl bond. This process, known as photolysis or "uncaging," allows for the release of a protected molecule with high spatial and temporal precision. This technical guide provides a comprehensive overview of the photochemical mechanism, key photolytic parameters, experimental protocols for its use, and its applications in biological research.

Introduction: The Concept of Caged Compounds

Caged compounds are inert, photoactivatable precursors of biologically active molecules. The caging moiety, in this case, the 5-bromo-7-nitroindoline group, renders the active molecule (acetyl group or a more complex molecule attached via the acyl linkage) inactive until it is exposed to light. This technology is a powerful tool in cellular biology and neuroscience, enabling researchers to study dynamic biological processes by releasing signaling molecules, neurotransmitters, or other effectors at specific times and locations.[1][2][3][4] The 7-nitroindoline scaffold is particularly advantageous due to its stability at physiological pH and the rapid and efficient photorelease of the caged species.[5]

The Photochemical Mechanism of Action

The mechanism of action of this compound is centered on its photolytic cleavage. This process can be initiated by either one-photon absorption (typically using UV-A light) or two-photon absorption (using near-infrared light), the latter of which allows for greater tissue penetration and higher three-dimensional spatial resolution.[2][3]

The key steps of the photolysis mechanism for N-acyl-7-nitroindolines are as follows[6][7]:

  • Photoexcitation: Upon absorbing a photon, the 7-nitroindoline moiety is promoted to an excited state.

  • Intermediate Formation: The excited state undergoes a rapid intramolecular rearrangement. The acetyl group is transferred from the amide nitrogen to one of the oxygen atoms of the nitro group, forming a transient and critical intermediate known as an acetic nitronic anhydride.[6][8]

  • Intermediate Decay and Product Formation: This nitronic anhydride intermediate is highly unstable in aqueous environments and rapidly decays. There are two primary competing pathways for its breakdown, depending on the water content of the solution[6][7]:

    • In High Water Content (Predominant in biological systems): The intermediate undergoes a cleavage reaction that results in an intramolecular redox reaction. This pathway yields the released carboxylic acid (or in this specific case, acetic acid if the acetyl group itself is the molecule of interest) and 7-nitrosoindole as the byproduct.[6]

    • In Low Water Content: The intermediate is hydrolyzed via a standard addition-elimination mechanism, with water acting as the nucleophile. This pathway also releases the carboxylic acid but regenerates the nitroindoline.[6]

The formation of 7-nitrosoindole is the major pathway in the aqueous conditions typical of biological experiments.[6]

Below is a Graphviz diagram illustrating this photochemical reaction pathway.

photolysis_mechanism cluster_0 1. Photoexcitation cluster_1 2. Rearrangement cluster_2 3. Decay & Product Release Start This compound Excited Excited State Start->Excited hv (Light) Intermediate Acetic Nitronic Anhydride Intermediate Excited->Intermediate Intramolecular rearrangement Products Released Acyl Group + 5-Bromo-7-nitrosoindoline Intermediate->Products Hydrolysis (in H2O)

Caption: Photochemical mechanism of this compound.

Quantitative Data: Photochemical Properties

Specific quantitative photolytic data for this compound is not extensively published. However, by examining closely related and widely used 7-nitroindoline-caged compounds, we can understand the key parameters that govern their efficacy. The two most important metrics are the quantum yield (Φ) and the two-photon uncaging cross-section (δu).

  • Quantum Yield (Φ): This value represents the efficiency of the photochemical reaction, defined as the ratio of the number of molecules undergoing photorelease to the number of photons absorbed. A higher quantum yield indicates a more efficient uncaging process.

  • Two-Photon Uncaging Cross-Section (δu): This parameter measures the efficiency of the two-photon absorption process leading to photorelease. It is a product of the two-photon absorption cross-section (σ2) and the quantum yield (Φu). A larger δu value is desirable for two-photon microscopy applications.

The following table summarizes these parameters for several common nitroindoline-based caging groups to provide a comparative context.

Caging GroupCaged MoleculeExcitation Wavelength (nm)Quantum Yield (Φ)Two-Photon Cross-Section (δu) (GM)Reference(s)
4-Methoxy-7-nitroindolinyl (MNI)L-Glutamate~3500.09~0.06[9][10]
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI)L-Glutamate~350≥ 0.5N/A[10]

Note: GM = Goeppert-Mayer units. N/A = Not available in the cited sources.

Experimental Protocols

The utilization of this compound or its derivatives in a research setting involves two main stages: synthesis of the caged compound and the photolysis (uncaging) experiment itself.

General Synthesis of a Nitroindoline-Caged Compound

This protocol describes a general method for coupling a carboxylic acid-containing molecule to a nitroindoline scaffold.

  • Activation of Carboxylic Acid: The carboxylic acid of the nitroindoline moiety is activated to facilitate coupling. Dissolve the nitroindoline derivative in an anhydrous solvent like DMF or DCM. Add a coupling agent (e.g., EDC) and an activator (e.g., NHS or HOBt). Stir at room temperature for 1-2 hours.[5]

  • Coupling Reaction: In a separate flask, dissolve the molecule to be caged (containing a free amine or hydroxyl group) in an anhydrous solvent with a base (e.g., TEA or DIPEA). Slowly add the activated nitroindoline solution to this flask. Monitor the reaction progress using thin-layer chromatography (TLC).[4][5]

  • Work-up and Purification: After the reaction is complete, filter any solid byproducts. Perform an aqueous work-up to remove unreacted reagents. Dry the organic layer and concentrate it. Purify the final caged compound using column chromatography or HPLC.[4]

  • Characterization: Confirm the structure and purity of the synthesized caged compound using NMR spectroscopy and mass spectrometry.[5]

synthesis_workflow Start_Reactants Nitroindoline Scaffold + Bioactive Molecule Activation 1. Activation of Carboxylic Acid (e.g., EDC, NHS) Start_Reactants->Activation Coupling 2. Coupling Reaction Activation->Coupling Purification 3. Work-up & Purification (e.g., HPLC) Coupling->Purification Characterization 4. Characterization (NMR, MS) Purification->Characterization Final_Product Final Caged Compound Characterization->Final_Product application_concept Caged_Compound Nitroindoline-Caged Signaling Molecule (Inactive) Uncaging Photolysis Event Caged_Compound->Uncaging Light Light Pulse (hv) Light->Uncaging Active_Molecule Released Active Signaling Molecule Uncaging->Active_Molecule Receptor Cellular Receptor Active_Molecule->Receptor Signaling_Pathway Downstream Signaling Pathway Receptor->Signaling_Pathway Biological_Response Biological Response (e.g., EPSC, Ca2+ influx) Signaling_Pathway->Biological_Response

References

1-Acetyl-5-bromo-7-nitroindoline CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-5-bromo-7-nitroindoline, a substituted indoline derivative of interest in medicinal chemistry and organic synthesis. This document consolidates critical data including its Chemical Abstracts Service (CAS) number, molecular structure, and key physicochemical properties. Furthermore, it outlines a putative synthetic pathway and generalized experimental protocols for its characterization, designed to support researchers in its application and further development.

Compound Identification and Structure

This compound is a complex organic molecule built upon a core indoline scaffold. Its systematic IUPAC name is 1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone[1]. The structure is characterized by an acetyl group attached to the nitrogen at position 1, a bromine atom at position 5, and a nitro group at position 7 of the indoline ring.

  • CAS Number: 62368-07-4[1][2][3][4][5]

  • Molecular Formula: C₁₀H₉BrN₂O₃[2][3][5]

  • SMILES: CC(=O)N1CCc2cc(Br)cc(c12)--INVALID-LINK--=O[2]

  • InChI Key: RCELVCNAKOBPO-UHFFFAOYSA-N[1][2]

Physicochemical and Safety Data

A summary of essential quantitative data for this compound is presented in the table below. This information is critical for experimental design, handling, and storage.

PropertyValueSource
Molecular Weight 285.09 g/mol [1][2][5]
Physical Form Solid[2]
Assay Purity ≥98%[2]
Storage Temperature 2-8°C[2]
GHS Hazard Statements H319: Causes serious eye irritation[1]
Precautionary Statements P264, P280, P305+P351+P338, P337+P317[6]

Experimental Protocols

An indirect method, involving the protection and functionalization of an indoline precursor, is generally more effective.

Hypothetical Synthesis Pathway

A logical synthetic approach would involve:

  • Acetylation of Indoline: Protection of the nitrogen atom of the indoline ring with an acetyl group to direct subsequent electrophilic aromatic substitution and prevent side reactions.

  • Bromination: Introduction of the bromine atom at the C5 position of the acetylindoline.

  • Nitration: Introduction of the nitro group at the C7 position. The acetyl group helps direct the nitration to the desired position.

G Hypothetical Synthesis of this compound Indoline Indoline Acetylindoline 1-Acetylindoline Indoline->Acetylindoline Acetic Anhydride Bromoacetylindoline 1-Acetyl-5-bromoindoline Acetylindoline->Bromoacetylindoline N-Bromosuccinimide FinalProduct This compound Bromoacetylindoline->FinalProduct Nitrating Agent (e.g., HNO3/H2SO4)

Caption: Hypothetical synthesis pathway for this compound.

General Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Purification: The crude product obtained from the synthesis would typically be purified using column chromatography on silica gel.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the positions of the acetyl, bromo, and nitro groups on the indoline scaffold.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

    • Elemental Analysis: To confirm the elemental composition (C, H, N, Br).

G General Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude Product ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography NMR NMR (1H, 13C) ColumnChromatography->NMR MS Mass Spectrometry ColumnChromatography->MS HPLC HPLC ColumnChromatography->HPLC Elemental Elemental Analysis ColumnChromatography->Elemental FinalProduct Pure Compound NMR->FinalProduct MS->FinalProduct HPLC->FinalProduct Elemental->FinalProduct

Caption: Standard workflow for the purification and characterization of the target compound.

References

molecular weight and formula of 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Acetyl-5-bromo-7-nitroindoline, a heterocyclic compound of interest in synthetic chemistry and potential applications in pharmacology and materials science. This document outlines its molecular characteristics and presents a hypothetical synthetic pathway, given the absence of detailed experimental protocols in publicly available literature.

Core Molecular and Physical Data

This compound is a substituted indoline derivative. Its chemical structure incorporates an acetyl group at the 1-position, a bromine atom at the 5-position, and a nitro group at the 7-position of the indoline core. These substitutions significantly influence its chemical reactivity and potential biological activity.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C10H9BrN2O3[1][2]
Molecular Weight 285.09 g/mol [1]
CAS Number 62368-07-4[1][2][3]
IUPAC Name 1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone[1]
Monoisotopic Mass 283.97965 Da[1]

Potential Applications and Research Interest

The 7-nitroindoline core is a key feature of this molecule. N-acyl-7-nitroindolines are recognized for their photolytic properties, making them valuable as photocleavable protecting groups.[4] These "caged" compounds can release biologically active molecules upon light induction, offering a mechanism for spatiotemporal control in biological systems.[4] The synthesis of N-acyl-7-nitroindolines, however, is often challenging and can require multiple steps.[4] Research into derivatives like 5-bromo-7-nitroindoline-S-thiocarbamates has been conducted to explore new classes of photoreactive compounds.[4]

Hypothetical Experimental Protocol: Synthesis of this compound

Step 1: Bromination of Indoline

  • Dissolve indoline in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure to yield 5-bromoindoline.

Step 2: Nitration of 5-Bromoindoline

  • To a cooled solution of concentrated sulfuric acid, slowly add 5-bromoindoline.

  • Maintain the temperature below 5°C and add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise.

  • Stir the reaction mixture at a low temperature for a specified duration, monitoring progress with TLC.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 5-bromo-7-nitroindoline.

Step 3: Acetylation of 5-Bromo-7-nitroindoline

  • Dissolve 5-bromo-7-nitroindoline in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture and slowly add acetyl chloride or acetic anhydride.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Once the reaction is complete, wash the mixture with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations: Synthetic Pathway

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Synthesis_Pathway Indoline Indoline Bromoindoline 5-Bromoindoline Indoline->Bromoindoline Bromination (NBS, Acetic Acid) Nitrobromoindoline 5-Bromo-7-nitroindoline Bromoindoline->Nitrobromoindoline Nitration (HNO3, H2SO4) FinalProduct This compound Nitrobromoindoline->FinalProduct Acetylation (Acetyl Chloride, Base)

Caption: Hypothetical synthesis route for this compound.

Safety and Handling

According to available safety data, this compound is classified as causing serious eye irritation and is toxic if swallowed.[1][5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided information on its properties and a conceptual synthetic pathway is intended to facilitate further investigation and application of this compound.

References

Solubility and Physicochemical Profile of 1-Acetyl-5-bromo-7-nitroindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-bromo-7-nitroindoline is a substituted indoline derivative of interest in medicinal chemistry and drug development. A thorough understanding of its solubility and physicochemical properties is paramount for its effective use in research and formulation. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and insights into its potential biological mechanisms. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on qualitative descriptions, predicted properties, and standardized methodologies for empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its behavior in various solvent systems and biological environments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₃[1]
Molecular Weight 285.10 g/mol [1]
CAS Number 62368-07-4[1]
Appearance Solid (predicted)-
Melting Point Not available-
pKa (predicted) Not available-
LogP (predicted) 1.8[2]
Water Solubility Not available (qualitative: likely low)-
Organic Solvent Solubility Not available (qualitative: likely soluble in polar aprotic solvents)-

Solubility Profile

Direct quantitative solubility data for this compound in common laboratory solvents is not currently available in the public domain. However, based on the solubility of structurally related compounds, a qualitative assessment can be made.

Indoline itself demonstrates low solubility in water but is soluble in organic solvents such as ethanol and ether. Substituted indolines, particularly those with nitro and bromo groups, are anticipated to have limited aqueous solubility. For many organic compounds, especially those intended for biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions, which are then diluted into aqueous buffers.

For the parent compound, 5-bromoindole, quantitative solubility data is available and may serve as a rough indicator (See Table 2). However, the addition of the acetyl and nitro groups will significantly alter the polarity and hydrogen bonding capabilities of the molecule, thus affecting its solubility.

Table 2: Quantitative Solubility of 5-Bromoindole (Parent Compound)

Solvent SystemSolubilityNotes
Water126 mg/L (calculated)Sparingly soluble
Dimethyl Sulfoxide (DMSO)100 mg/mLHigh solubility; ultrasonic assistance may be required.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLForms a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLForms a clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLForms a clear solution.
Ethanol, Ether, ChloroformSolubleQualitative data indicates good solubility.

Source: BenchChem Technical Guide for 5-Bromoindole[3]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental protocols should be followed. The following methodologies are recommended.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed glass vial. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Collection and Analysis: Carefully withdraw a known volume of the supernatant. The concentration of this compound in the supernatant can be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mol/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or let stand to settle solid B->C D Withdraw supernatant C->D E Quantify concentration (HPLC/MS) D->E

Caption: Workflow for the Shake-Flask Solubility Determination.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Precipitation Monitoring: Immediately after the addition, and at specified time points, measure the turbidity of each well using a laser nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a detectable precipitate under the experimental conditions.

Potential Biological Activity and Mechanism of Action

While specific biological targets for this compound are not well-documented, the 5-bromo-7-nitroindoline scaffold is known to be photoreactive. This property is utilized in "caged" compounds, where a molecule of interest is rendered inactive until released by light.

A proposed mechanism for the photoactivation of 5-bromo-7-nitroindoline (Bni)-amides involves a nucleophilic cleavage pathway.[4] In aqueous environments, an intermediate can generate a nitrosoindole. However, in the presence of a nucleophile or a nucleophilic solvent, a nitro-indoline species is generated.[4] This light-induced reactivity makes this class of compounds potentially useful as tools for spatiotemporal control of biological processes.

G A 5-Bromo-7-nitroindoline (Bni)-amide B Photoactivation (Light) A->B C Intermediate B->C D Nitrosoindole C->D in Water E Nitro-indoline C->E in Nucleophilic Solvent

Caption: Proposed Photoactivation Pathway of Bni-amides.

Conclusion

This compound is a compound with potential applications in fields requiring photoreactive probes. While quantitative solubility data is scarce, this guide provides the necessary theoretical background and experimental protocols for researchers to determine this critical parameter. The provided methodologies for equilibrium and kinetic solubility will enable scientists to generate the data required for robust experimental design and formulation development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its potential in drug discovery and chemical biology.

References

Technical Guide: Spectroscopic and Analytical Data of 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available analytical data for the compound 1-Acetyl-5-bromo-7-nitroindoline. Due to the limited availability of public experimental spectra, this document focuses on presenting established physicochemical properties, generalized experimental protocols for its analysis, and a plausible synthetic pathway.

Compound Identification and Properties

This compound is a substituted indoline derivative. Such compounds are of interest in medicinal chemistry and drug development due to the prevalence of the indole and indoline scaffolds in biologically active molecules. The specific substitutions of an acetyl group at the 1-position, a bromine atom at the 5-position, and a nitro group at the 7-position significantly influence its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₃PubChem[1]
IUPAC Name 1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanonePubChem[1]
CAS Number 62368-07-4PubChem[1], Sigma-Aldrich[2]
Molecular Weight 285.09 g/mol PubChem[1], Sigma-Aldrich[2]
Appearance SolidAKSci[3]
Melting Point 196-198 °CAKSci[3]
SMILES CC(=O)N1CCC2=C1C(=CC(=C2)Br)--INVALID-LINK--[O-]PubChem[1], Sigma-Aldrich[2]
InChIKey RCELVCGNAKOBPO-UHFFFAOYSA-NPubChem[1], Sigma-Aldrich[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide critical information on the arrangement of atoms.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
Acetyl-CH₃~2.3Singlet
H-2 (Indoline)~3.3Triplet
H-3 (Indoline)~4.3Triplet
H-4 (Aromatic)~8.0Doublet
H-6 (Aromatic)~8.2Doublet

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Acetyl-CH₃~24
C-2 (Indoline)~29
C-3 (Indoline)~50
C-3a (Aromatic)~130
C-4 (Aromatic)~125
C-5 (Aromatic)~115 (C-Br)
C-6 (Aromatic)~128
C-7 (Aromatic)~140 (C-NO₂)
C-7a (Aromatic)~145
Acetyl-C=O~169

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular Ion [M]⁺ m/z 284/286 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio)
Major Fragments Loss of acetyl group (CH₃CO), loss of nitro group (NO₂)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for a small organic molecule like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64.

      • Spectral Width: -2 to 12 ppm.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Spectral Width: 0 to 220 ppm.

      • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the solvent peak or TMS.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the solid sample via a direct insertion probe, or a solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or after separation by Gas Chromatography (GC).

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak(s).

    • Analyze the fragmentation pattern to confirm the structure.

Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized starting from indoline. The following diagram illustrates a logical sequence of reactions.

Synthesis_Pathway Indoline Indoline Ac_Indoline 1-Acetylindoline Indoline->Ac_Indoline Acetic Anhydride Br_Ac_Indoline 1-Acetyl-5-bromoindoline Ac_Indoline->Br_Ac_Indoline Brominating Agent (e.g., NBS) Final_Product This compound Br_Ac_Indoline->Final_Product Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Plausible synthetic workflow for this compound.

Experimental Workflow for Analysis

The general workflow for the characterization of a newly synthesized batch of this compound would involve the following steps.

Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation and Verification Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR_acq NMR Data Acquisition (¹H, ¹³C) Purification->NMR_acq MS_acq Mass Spectrometry Data Acquisition Purification->MS_acq Spec_interp Spectral Interpretation NMR_acq->Spec_interp MS_acq->Spec_interp Struct_confirm Structure Confirmation Spec_interp->Struct_confirm

References

In-depth Technical Guide: 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-bromo-7-nitroindoline is a photoactivatable protecting group (PPG) with significant potential in biological research and drug development. Its utility lies in its ability to "cage" a biologically active molecule, rendering it inert until released by a pulse of light. This allows for precise spatial and temporal control over the activation of therapeutic agents or research tools. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, a detailed synthesis protocol, its mechanism of action as a PPG, and its potential applications, particularly in the field of inducible gene editing.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₉BrN₂O₃.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 285.09 g/mol [1]
CAS Number 62368-07-4[1]
Appearance Solid
Storage Temperature 2-8°C
SMILES CC(=O)N1CCC2=C1C(=CC(=C2)Br)--INVALID-LINK--[O-][1]
InChI InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h4-5H,2-3H2,1H3[1]

Synthesis of this compound

While a direct, step-by-step protocol for the synthesis of this compound is not explicitly detailed in a single publication, a reliable synthesis can be constructed based on the well-established chemistry of indoles and the synthesis of closely related analogs. The following protocol is a multi-step process involving the acetylation, bromination, and nitration of an indoline precursor.

Experimental Protocol

Step 1: Acetylation of Indoline

  • To a solution of indoline in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline.

Step 2: Bromination of 1-Acetylindoline

  • Dissolve 1-acetylindoline in a suitable solvent such as glacial acetic acid.[3]

  • Slowly add a brominating agent, for example, N-bromosuccinimide (NBS) or bromine, to the solution while stirring.[3]

  • Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain 1-acetyl-5-bromoindoline.

Step 3: Nitration of 1-Acetyl-5-bromoindoline

  • Dissolve 1-acetyl-5-bromoindoline in a strong acid, typically concentrated sulfuric acid or trifluoroacetic acid, at a low temperature (e.g., 0°C).

  • Slowly add a nitrating agent, such as nitric acid or sodium nitrate, to the cooled solution.

  • Carefully monitor the reaction temperature and allow the reaction to proceed until completion (monitored by TLC).

  • Pour the reaction mixture onto ice and neutralize the acid with a base (e.g., sodium hydroxide or sodium bicarbonate).

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Mechanism of Action: Photorelease

This compound functions as a photoactivatable protecting group, or "caged" compound. The core of its mechanism lies in the photolability of the N-acyl-7-nitroindoline moiety. Upon irradiation with light of a specific wavelength, the compound undergoes a photochemical reaction that results in the release of the "caged" molecule.

The generally accepted mechanism for the photorelease from 1-acyl-7-nitroindolines involves the following key steps:

  • Photoexcitation: Absorption of a photon excites the 7-nitroindoline chromophore to an excited state.

  • Intramolecular Acyl Transfer: In the excited state, the acetyl group on the indoline nitrogen is transferred to one of the oxygen atoms of the nitro group, forming a transient and highly reactive acetic nitronic anhydride intermediate.

  • Nucleophilic Attack and Cleavage: This intermediate is susceptible to nucleophilic attack. In an aqueous environment, water acts as the nucleophile, attacking the acyl group.

  • Product Formation: The cleavage of the acyl group from the nitronic anhydride intermediate results in the release of acetic acid (or the caged carboxylic acid in other derivatives) and the formation of either 7-nitrosoindole or 7-nitroindoline, depending on the reaction conditions and the water content of the solvent.[4]

The photolysis of this compound results in the formation of a byproduct, CO4.[5]

photolysis_mechanism A This compound B Excited State A->B Light (hν) C Acetic Nitronic Anhydride (Transient Intermediate) B->C Intramolecular Acyl Transfer D Released Acetic Acid + 5-Bromo-7-nitrosoindole C->D Nucleophilic Attack (H₂O) High Water Content E Released Acetic Acid + 5-Bromo-7-nitroindoline C->E Nucleophilic Attack (H₂O) Low Water Content

Photolysis mechanism of this compound.

Biological and Research Applications

The primary application of this compound is as a photoactivatable protecting group. Its favorable photophysical properties, particularly its significant absorbance in the 400-475 nm range, make it a promising candidate for various biological applications where precise control over the release of active molecules is desired.[5]

Caged Compounds for Spatiotemporal Control

By attaching a biologically active molecule to the this compound core, the activity of that molecule can be effectively "caged" or blocked. Irradiation with light at the appropriate wavelength cleaves the protecting group, releasing the active molecule at a specific time and location. This technique is invaluable for studying dynamic biological processes and for targeted drug delivery.

Potential in Inducible CRISPR-Cas9 Gene Editing

One of the most exciting potential applications of this compound is in the development of inducible CRISPR-Cas9 systems.[5][6] In this context, a key component of the CRISPR system, such as the guide RNA (gRNA) or the Cas9 nuclease itself, could be modified with this PPG. This would render the gene-editing machinery inactive until it is activated by light. Such a system would offer a high degree of control over gene editing, minimizing off-target effects and allowing for gene modifications in specific cells or tissues at precise developmental stages. The strong absorbance of this compound in the visible light spectrum is particularly advantageous, as it avoids the use of potentially damaging UV irradiation.[5]

Quantitative Data

While the literature highlights the potential of this compound, specific quantitative data on its photophysical properties and biological performance are still emerging.

ParameterValue/ObservationReference
Maximum Absorbance (λmax) The 1-acyl-7-nitroindoline class has a λmax of 434 nm in 99% CH₃CN–1% H₂O. High absorbance is reported for wavelengths between 400-475 nm.[5]
Quantum Yield (Φ) Not explicitly reported for this specific molecule. A high quantum yield is a desirable characteristic for an efficient PPG.[5]
Molar Extinction Coefficient (ε) Not explicitly reported for this specific molecule. The product of quantum yield and molar extinction coefficient (Φε) determines the efficiency of photorelease.[5]
Biological Activity Data No specific quantitative data on uncaging efficiency in cells, cytotoxicity, or efficacy in a biological model has been published to date.

Conclusion

This compound is a promising photoactivatable protecting group with the potential to become a valuable tool for researchers in various fields, particularly in cell biology and gene editing. Its favorable absorbance profile and the ability to be cleaved by visible light are significant advantages. However, to fully realize its potential, further research is needed to quantify its photophysical properties, optimize its use in biological systems, and thoroughly evaluate its efficacy and any potential toxicity. The detailed synthesis protocol and the understanding of its mechanism of action provided in this guide serve as a solid foundation for future investigations and applications of this versatile molecule.

References

An In-depth Technical Guide to 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Acetyl-5-bromo-7-nitroindoline, a specialized chemical compound of interest to researchers in organic chemistry, pharmacology, and drug development. This document details its discovery and history, physicochemical properties, synthesis, and key applications, with a focus on its role as a photocleavable protecting group.

Introduction and History

The development of N-acyl-7-nitroindolines, the class of compounds to which this compound belongs, has been driven by the need for efficient photocleavable protecting groups, often referred to as "caged" compounds.[1][2] These molecules allow for the light-induced release of biologically active substances, providing researchers with spatiotemporal control over cellular processes.[1] The synthesis of N-acyl-7-nitroindolines can be complex, often requiring multiple steps and challenging acylation conditions due to the electron-withdrawing effects of the nitro group.[1][3]

The presence of a bromine atom at the 5-position and a nitro group at the 7-position of the indoline core are critical for modulating the compound's photochemical and electronic properties. The acetyl group at the 1-position is the key to its function as a photolabile protecting group for various molecules.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₉BrN₂O₃.[4] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 285.10 g/mol [4]
CAS Number 62368-07-4[4]
Appearance Solid[5]
Melting Point 196-198 °C[5]
Storage Temperature 2-8°C[5]
SMILES CC(=O)N1CCC2=C1C(=CC(=C2)Br)--INVALID-LINK--[O-][6]
InChI 1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h4-5H,2-3H2,1H3[6]

Synthesis

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in a single publication. However, a plausible synthetic route can be constructed based on general methods for the synthesis of related bromoindoles and the acylation of nitroindolines. The synthesis generally involves the formation of the 5-bromo-7-nitroindoline core followed by N-acetylation.

Illustrative Synthetic Pathway

A potential synthetic workflow is outlined below. This is a generalized representation and specific reaction conditions would require optimization.

G Indoline Indoline N_Acetylindoline N-Acetylindoline Indoline->N_Acetylindoline Acetylation (Acetyl chloride) N_Acetyl_5_bromoindoline N-Acetyl-5-bromoindoline N_Acetylindoline->N_Acetyl_5_bromoindoline Bromination (Bromine) N_Acetyl_5_bromo_7_nitroindoline This compound N_Acetyl_5_bromoindoline->N_Acetyl_5_bromo_7_nitroindoline Nitration (Nitrating agent)

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis, adapted from procedures for similar compounds.[7]

Step 1: Synthesis of N-Acetylindoline

  • To a solution of indoline (1 equivalent) in a suitable solvent such as 1,2-dichloroethane, add anhydrous potassium carbonate (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.2 equivalents) to the cooled mixture while stirring.

  • Allow the reaction to proceed at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetylindoline.

Step 2: Synthesis of N-Acetyl-5-bromoindoline

  • Dissolve N-acetylindoline (1 equivalent) in 1,2-dichloroethane.

  • Cool the solution to 0-5°C.

  • Slowly add bromine (1.2 equivalents) to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at the same temperature until TLC analysis indicates the consumption of the starting material.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude N-acetyl-5-bromoindoline, which may be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

  • To a solution of N-acetyl-5-bromoindoline (1 equivalent) in a suitable solvent, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature.

  • The reaction is typically exothermic and requires careful temperature management.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto ice and extract the product with an appropriate organic solvent.

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Research

The primary application of this compound is in the field of photochemistry as a "caged" compound or photocleavable protecting group.[1][2]

Photocleavable Protecting Group

The N-acyl bond in 7-nitroindolines can be cleaved upon irradiation with UV light, typically around 350 nm.[3][8] This property allows for the controlled release of a molecule that has been "caged" by the 1-acetyl-5-bromo-7-nitroindolinyl group.

G Caged_Compound This compound (Caged Compound) Excited_State Excited State Caged_Compound->Excited_State Absorption Light UV Light (hv) Light->Excited_State Cleavage Photochemical Cleavage Excited_State->Cleavage Released_Molecule Released Acetyl Group/ Bioactive Molecule Cleavage->Released_Molecule Byproduct 5-Bromo-7-nitrosoindoline Byproduct Cleavage->Byproduct

Caption: Photorelease mechanism of a caged compound using this compound.

This technology is particularly valuable in biological research for the following applications:

  • Controlled Release of Neurotransmitters: Caged versions of neurotransmitters like glutamate can be used to study synaptic function with high spatial and temporal resolution.[9]

  • Enzyme Activation/Deactivation: Attaching the photocleavable group to a key residue of an enzyme can render it inactive. Light-induced removal of the group can then activate the enzyme at a specific time and location.

  • Drug Delivery: This technology holds potential for targeted drug delivery, where a drug is released from its caged form only at the desired site of action upon light exposure.

Potential as an Acetyl-CoA Carboxylase (ACC) Inhibitor

While direct evidence for the activity of this compound as an ACC inhibitor is not established, related indoline-based compounds have been investigated for this purpose.[10] ACCs are crucial enzymes in fatty acid metabolism and are considered targets for the treatment of metabolic diseases and cancer.[11][12] The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are being explored for a wide range of therapeutic applications. Further research is needed to determine if this compound or its derivatives possess inhibitory activity against ACC.

Conclusion

This compound is a valuable research tool, primarily utilized for its photocleavable properties. Its synthesis, while challenging, provides access to a versatile platform for caging a wide range of molecules. The ability to control the release of bioactive compounds with light offers significant advantages in various fields, from fundamental biological studies to the development of novel therapeutic strategies. Further exploration of its biological activities, including its potential as an enzyme inhibitor, may unveil new applications for this intriguing molecule. Researchers, scientists, and drug development professionals can leverage the information in this guide to further their understanding and utilization of this compound.

References

Thermodynamic Stability of 1-Acetyl-5-bromo-7-nitroindoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 1-acetyl-5-bromo-7-nitroindoline. Due to the limited publicly available experimental data for this specific compound, this guide leverages data from structurally analogous compounds to infer its stability profile. It includes a detailed discussion of the factors influencing the thermal stability of nitroaromatic and heterocyclic compounds, standard experimental protocols for assessing thermodynamic stability, and a proposed workflow for the synthesis and characterization of this compound. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this and related chemical entities.

Introduction

This compound is a substituted indoline derivative. The indoline scaffold is a common motif in many biologically active compounds and pharmaceutical agents. The presence of a nitro group, a bromine atom, and an acetyl group on the indoline ring is expected to significantly influence its chemical reactivity and physical properties, including its thermodynamic stability. Understanding the thermodynamic stability of a compound is critical for safe handling, storage, and for defining its processing parameters during drug development and manufacturing.

Thermal stability, often assessed by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides crucial information about melting point, decomposition temperature, and the energetic changes associated with these processes. This guide will explore these aspects in the context of this compound, drawing parallels with related nitroaromatic and heterocyclic compounds.

Physicochemical Properties

Based on its structure, the following physicochemical properties of this compound can be predicted.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₃-
Molecular Weight 285.09 g/mol -
Appearance Expected to be a solidInferred from related compounds
Melting Point Data not available-
Boiling Point Data not available (Expected to decompose)-
Solubility Likely soluble in polar organic solventsInferred from related compounds

Inferred Thermodynamic Stability from Analogous Compounds

The following table summarizes the thermal stability data for some related heterocyclic and nitroaromatic compounds.

CompoundMethodOnset of Decomposition (°C)Key Findings
Various Nitrogen-Rich Heterocyclic Esters TGA/DSC250 - 280Stable up to 250 °C in both inert and oxidizing atmospheres. Decomposition proceeds via a radical mechanism.
Substituted 2-nitrosiminobenzothiazolines Kinetic Studies-Undergo unimolecular thermal decomposition.
Arbidol Hydrochloride TGA-FTIR~90Stable up to approximately 90 °C in an inert atmosphere, followed by gradual decomposition.

Based on this analogous data, it is reasonable to hypothesize that this compound will exhibit thermal decomposition, likely in the range of 150-300 °C. The actual decomposition temperature and profile will be influenced by the interplay of the electron-withdrawing nitro group, the bulky bromo substituent, and the acetyl group on the indoline ring.

Experimental Protocols for Thermodynamic Stability Assessment

To definitively determine the thermodynamic stability of this compound, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to screen for any polymorphic transitions or decomposition events.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to quantify mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting weight percent versus temperature curve to determine the temperature at which significant mass loss begins (onset of decomposition).

Proposed Workflow for Synthesis and Characterization

The synthesis of N-acyl-7-nitroindolines can be challenging due to the reduced nucleophilicity of the indoline nitrogen in the presence of the electron-withdrawing nitro group. The following workflow outlines a potential synthetic route and subsequent characterization to assess thermodynamic stability.

G cluster_synthesis Synthesis cluster_characterization Characterization Start 5-bromo-7-nitroindoline Acylation Acetylation (e.g., Acetic Anhydride, Acetyl Chloride) Start->Acylation Reactant Purification Purification (e.g., Column Chromatography, Recrystallization) Acylation->Purification Crude Product Product This compound Purification->Product Pure Product Structural Structural Analysis (NMR, MS, IR) Product->Structural Sample Thermal Thermal Analysis (DSC, TGA) Structural->Thermal Confirmed Structure Data Thermodynamic Data Thermal->Data

Caption: Proposed workflow for the synthesis and thermodynamic characterization of the title compound.

Logical Relationship of Factors Influencing Stability

The thermodynamic stability of this compound is a multifactorial property. The following diagram illustrates the key molecular features and their influence on the overall stability.

G cluster_factors Influencing Factors Stability Thermodynamic Stability Nitro Nitro Group (Electron-withdrawing, Energetic) Nitro->Stability Decreases Bromo Bromo Group (Inductive effect, Steric hindrance) Bromo->Stability Influences Acetyl Acetyl Group (Resonance, Steric hindrance) Acetyl->Stability Influences Indoline Indoline Ring (Ring strain, Aromaticity) Indoline->Stability Influences

Caption: Factors influencing the thermodynamic stability of this compound.

Conclusion

While direct experimental data on the thermodynamic stability of this compound is scarce, analysis of analogous compounds suggests it is likely to be a moderately stable solid at ambient temperatures, with thermal decomposition occurring at elevated temperatures. The presence of the nitro group is the primary determinant of its energetic properties. For any application involving this compound, it is imperative to perform experimental thermal analysis using DSC and TGA to establish a definitive stability profile. The protocols and workflows provided in this guide offer a robust framework for such an investigation.

An In-depth Technical Guide to the Synthesis of 1-Acetyl-5-bromo-7-nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-5-bromo-7-nitroindoline, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The document details a plausible multi-step synthetic pathway, including experimental protocols and quantitative data for key intermediates.

Introduction

Indoline derivatives are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The strategic introduction of bromo and nitro groups onto the indoline core, coupled with N-acetylation, offers a versatile platform for further chemical modifications and the development of novel molecular entities. Specifically, the this compound scaffold is of significant interest due to the photoreactive properties often associated with 7-nitroindoline derivatives.[1][2][3] The synthesis of such N-acyl-7-nitroindolines can be challenging, often requiring multiple steps and careful control of reaction conditions to achieve the desired regioselectivity.[1][2] This guide outlines a robust synthetic route starting from indoline, proceeding through key intermediates to yield the target compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence starting from commercially available indoline:

  • N-Acetylation of Indoline: Protection of the secondary amine with an acetyl group to direct subsequent electrophilic aromatic substitution and increase stability.

  • Bromination of 1-Acetylindoline: Introduction of a bromine atom at the C5 position of the benzene ring.

  • Nitration of 1-Acetyl-5-bromoindoline: Introduction of a nitro group at the C7 position.

This pathway is designed to control the regioselectivity of the bromination and nitration steps.

Experimental Protocols

Synthesis of 1-Acetylindoline

Reaction:

cluster_0 Step 1: Acetylation Indoline Indoline Reaction_Step_1 + Indoline->Reaction_Step_1 AcetylChloride Acetyl Chloride AcetylChloride->Reaction_Step_1 PotassiumCarbonate Anhydrous Potassium Carbonate PotassiumCarbonate->Reaction_Step_1 DCE 1,2-Dichloroethane (Solvent) DCE->Reaction_Step_1 Product 1-Acetylindoline Reaction_Step_1->Product

Step 1: N-Acetylation of Indoline.

Procedure: [4]

  • To a reaction vessel, add indoline (0.13 mol), 1,2-dichloroethane (140 g), and anhydrous potassium carbonate (18.56 g).

  • Cool the resulting mixture to 0°C with constant stirring.

  • Slowly add acetyl chloride (0.16 mol) to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to proceed to completion.

  • Upon completion, recover the 1,2-dichloroethane solvent. The resulting product is 1-acetylindoline.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Yield (%)Purity
Indoline119.160.1316--
Acetyl Chloride78.500.1611--
1-Acetylindoline161.20-18.5585.68≥98% (LC)
Synthesis of 1-Acetyl-5-bromoindoline

Reaction:

cluster_1 Step 2: Bromination Acetylindoline 1-Acetylindoline Reaction_Step_2 + Acetylindoline->Reaction_Step_2 Bromine Bromine Bromine->Reaction_Step_2 DCE 1,2-Dichloroethane (Solvent) DCE->Reaction_Step_2 Product 1-Acetyl-5-bromoindoline Reaction_Step_2->Product

Step 2: Bromination of 1-Acetylindoline.

Procedure: [4]

  • In a reaction vessel, dissolve 1-acetylindoline (0.40 mol) in 1,2-dichloroethane (540 g) with stirring.

  • Cool the mixture to a temperature range of 0-5°C.

  • Slowly add bromine (0.48 mol) to the cooled reaction mixture.

  • After the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 1-acetyl-5-bromoindoline.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)
1-Acetylindoline161.200.4065
Bromine159.810.4876.80
1-Acetyl-5-bromoindoline240.10--
Synthesis of this compound

Reaction:

cluster_2 Step 3: Nitration AcetylBromoindoline 1-Acetyl-5-bromoindoline Reaction_Step_3 + AcetylBromoindoline->Reaction_Step_3 AcetylNitrate Acetyl Nitrate (HNO₃ / Acetic Anhydride) AcetylNitrate->Reaction_Step_3 Solvent Acetic Anhydride (Solvent) Solvent->Reaction_Step_3 Product This compound Reaction_Step_3->Product

Step 3: Nitration of 1-Acetyl-5-bromoindoline.

Procedure (Adapted from the nitration of sodium 1-acetylindoline-2-sulfonate): [5][6]

  • Preparation of the Nitrating Agent (Acetyl Nitrate): In a separate flask, carefully add nitric acid to acetic anhydride while maintaining a low temperature (e.g., below 10°C). The amount of acetic anhydride should be in molar excess to the nitric acid.

  • Nitration Reaction: Dissolve 1-acetyl-5-bromoindoline in a suitable solvent such as acetic anhydride.

  • Cool the solution of the indoline derivative to below 10°C.

  • Add the prepared acetyl nitrate solution dropwise to the cooled indoline solution with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with water to remove any residual acid.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Theoretical):

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)
1-Acetyl-5-bromoindoline240.101 (example)240.10
Nitric Acid63.01~1.1~69.31
This compound285.10--

Overall Experimental Workflow

The entire synthetic process can be visualized as a sequential workflow, with each step yielding the precursor for the next.

Indoline Indoline Acetylindoline 1-Acetylindoline Indoline->Acetylindoline Acetylation (Acetyl Chloride, K₂CO₃) Acetylbromoindoline 1-Acetyl-5-bromoindoline Acetylindoline->Acetylbromoindoline Bromination (Br₂) FinalProduct This compound Acetylbromoindoline->FinalProduct Nitration (Acetyl Nitrate)

Overall synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The presented multi-step pathway, supported by specific experimental protocols and quantitative data, offers a reliable method for obtaining this valuable chemical entity. Researchers in drug discovery and materials science can utilize this information as a foundational guide for the preparation of this and other related indoline derivatives, enabling further exploration of their chemical and biological properties. Careful control of reaction conditions, particularly during the nitration step, is crucial for achieving high yields and purity of the final product.

References

Computational Modeling of 1-Acetyl-5-bromo-7-nitroindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-bromo-7-nitroindoline is a substituted indoline derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a proposed computational modeling workflow for the in-depth characterization of this molecule. While specific experimental and computational studies on this compound are not extensively available in public literature, this document outlines a robust theoretical approach based on established quantum chemical methods. The methodologies detailed herein are designed to elucidate the structural, electronic, and spectroscopic properties of the molecule, providing a foundational dataset for future research and development. This guide is intended to serve as a practical roadmap for researchers initiating computational investigations into this and related nitroindoline compounds.

Introduction

Indoline and its derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The introduction of specific substituents, such as an acetyl group at the 1-position, a bromine atom at the 5-position, and a nitro group at the 7-position, can significantly modulate the physicochemical and pharmacological properties of the indoline ring. The 5-bromoindole scaffold, for instance, is present in compounds with anticancer, antimicrobial, and antiviral activities.[1] Furthermore, N-acyl-7-nitroindolines are known for their photolytic properties, making them valuable as photocleavable protecting groups for the light-induced release of biologically active compounds.[2]

Computational modeling provides a powerful and cost-effective approach to investigate the properties of novel molecules like this compound at the atomic level. Quantum chemical calculations can predict molecular geometries, electronic structures, and spectroscopic signatures, offering insights that can guide synthetic efforts and biological testing.[3] This guide outlines a proposed computational workflow for the comprehensive characterization of this compound, leveraging Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Molecular Properties and Identification

A summary of the key identifiers and computed properties for this compound is presented below. These values are foundational for any computational study.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₃[4][5]
Molecular Weight 285.10 g/mol [4][5]
IUPAC Name 1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone[4]
CAS Number 62368-07-4[4][5]
InChI Key RCELVCGNAKOBPO-UHFFFAOYSA-N[4]
Canonical SMILES CC(=O)N1CCC2=C(C1)C(=CC(=C2)Br)N(=O)=OPubChem

Proposed Computational Modeling Workflow

The following workflow is proposed for a comprehensive computational study of this compound. This workflow is designed to provide a thorough characterization of the molecule's properties.

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Property Calculation cluster_2 Phase 3: Data Analysis & Interpretation start Initial 3D Structure Generation geom_opt Geometry Optimization (DFT) start->geom_opt Conformational Search freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure electronic Electronic Properties (HOMO, LUMO, ESP) freq_calc->electronic spectroscopic Spectroscopic Properties (IR, UV-Vis) freq_calc->spectroscopic thermo Thermochemical Analysis freq_calc->thermo data_table Tabulation of Results electronic->data_table spectroscopic->data_table thermo->data_table visualization Molecular Orbital Visualization data_table->visualization report Reporting and Interpretation visualization->report

Caption: Proposed workflow for the computational modeling of this compound.

Detailed Computational Protocols

This section provides detailed protocols for the key computational experiments outlined in the workflow. These protocols are based on common practices in quantum chemical calculations for organic molecules.[3]

Protocol: Geometry Optimization and Frequency Calculation
  • Objective: To find the lowest energy conformation of this compound and confirm it is a true minimum on the potential energy surface.

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.[6]

  • Methodology:

    • Input Structure: Generate an initial 3D structure of the molecule using molecular builder software (e.g., Avogadro, ChemDraw).

    • Computational Level:

      • Method: Density Functional Theory (DFT) with the B3LYP functional. This functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.

      • Basis Set: 6-311+G(d,p). This basis set is robust for geometry optimizations and electronic property calculations of molecules containing first and second-row elements, as well as halogens.

    • Job Type: Specify "Opt" (Optimization) and "Freq" (Frequency) in the calculation setup.

    • Solvation Model (Optional): To simulate the molecule in a specific solvent (e.g., water, DMSO), employ an implicit solvation model like the Polarizable Continuum Model (PCM).

    • Execution: Run the calculation.

    • Analysis:

      • Verify that the optimization has converged successfully.

      • Examine the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

      • Extract the optimized Cartesian coordinates for use in subsequent calculations.

Protocol: Electronic Property Analysis
  • Objective: To calculate and analyze the electronic structure of the molecule, including the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential (ESP).

  • Software: A quantum chemistry package and visualization software (e.g., GaussView, Avogadro).

  • Methodology:

    • Input Structure: Use the optimized geometry obtained from the protocol in Section 4.1.

    • Computational Level: The same level of theory (B3LYP/6-311+G(d,p)) used for optimization should be used for consistency.

    • Job Type: A single-point energy calculation is sufficient. Ensure that the keywords for generating molecular orbital and ESP data are included (e.g., "pop=full" and "iop(6/33=2)" in Gaussian).

    • Execution: Run the calculation.

    • Analysis:

      • Extract the energies of the HOMO and LUMO. The energy gap (LUMO - HOMO) is a key indicator of chemical reactivity and electronic excitation energy.

      • Generate 3D plots of the HOMO and LUMO to visualize the regions of electron density involved in electron donation and acceptance.

      • Generate an ESP map on the electron density surface to identify regions of positive (electrophilic) and negative (nucleophilic) potential.

Hypothetical Data Presentation

The following tables represent the types of quantitative data that would be generated from the proposed computational workflow. These are illustrative examples.

Table 1: Calculated Structural Parameters
ParameterHypothetical Value
Total Energy (Hartree) -2450.12345
Dipole Moment (Debye) 4.56
C=O Bond Length (Å) 1.22
C-N (nitro) Bond Length (Å) 1.48
C-Br Bond Length (Å) 1.91
Table 2: Calculated Electronic and Spectroscopic Properties
PropertyHypothetical Value
HOMO Energy (eV) -7.89
LUMO Energy (eV) -2.34
HOMO-LUMO Gap (eV) 5.55
Max. Absorption λ (nm) 345
Prominent IR Frequencies (cm⁻¹) 1680 (C=O stretch), 1550, 1340 (NO₂ stretch)

Visualization of Key Molecular Orbitals

The following diagram illustrates the expected shape and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity.

G cluster_homo HOMO Visualization cluster_lumo LUMO Visualization homo_node [Placeholder for HOMO image] Electron density localized on the bromo-substituted aromatic ring. lumo_node [Placeholder for LUMO image] Electron density delocalized over the nitro group and the indoline ring.

Caption: Conceptual representation of HOMO and LUMO electron density distributions.

Potential Applications and Future Directions

The computational characterization of this compound serves as a critical first step in exploring its potential applications. Based on the chemistry of related compounds, several research avenues can be proposed:

  • Photocleavable Protecting Groups: The presence of the N-acetyl and 7-nitro groups suggests potential for photo-induced cleavage.[2] Computational modeling of the excited states could help predict the efficiency and mechanism of this process, guiding the design of novel "caged" compounds for controlled drug delivery.[7]

  • Medicinal Chemistry: The 5-bromoindole moiety is a known pharmacophore in anticancer agents.[1] Molecular docking studies of this compound with relevant biological targets (e.g., protein kinases, DNA G-quadruplexes) could reveal potential therapeutic applications.[8]

  • Materials Science: Nitroaromatic compounds can have interesting nonlinear optical properties. Further calculations could explore these characteristics.

Future work should focus on synthesizing this compound and performing experimental validation of the computationally predicted properties, including X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy.

Conclusion

This technical guide has outlined a comprehensive computational workflow for the characterization of this compound. By employing standard quantum chemical methods, it is possible to generate a rich dataset of its structural, electronic, and spectroscopic properties. This information provides a solid theoretical foundation that can accelerate experimental research and unlock the potential of this and related molecules in drug discovery and materials science.

References

Methodological & Application

Synthesis Protocol for 1-Acetyl-5-bromo-7-nitroindoline: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, two-step synthesis protocol for 1-Acetyl-5-bromo-7-nitroindoline, a valuable substituted indoline derivative for potential applications in drug discovery and chemical biology. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Substituted indolines are a prominent structural motif in a vast array of biologically active compounds and natural products. The unique substitution pattern of this compound, featuring an acetyl group on the nitrogen, a bromine atom at the 5-position, and a nitro group at the 7-position, makes it an intriguing target for synthetic chemists. The presence of these functional groups offers multiple points for further chemical modification, rendering it a versatile building block in the synthesis of more complex molecules. This protocol details a plausible synthetic route, beginning with the nitration of 5-bromoindoline followed by the N-acetylation of the resulting 5-bromo-7-nitroindoline.

Overall Reaction Scheme

The synthesis of this compound is proposed as a two-step process:

  • Step 1: Nitration of 5-bromoindoline to yield 5-bromo-7-nitroindoline.

  • Step 2: N-Acetylation of 5-bromo-7-nitroindoline to afford the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 5-bromo-7-nitroindoline

This procedure is adapted from established methods for the nitration of aromatic compounds.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 5-bromoindoline (1.0 eq).

  • Cool the flask in an ice-salt bath to -5 °C.

  • Slowly add concentrated sulfuric acid (H₂SO₄, 5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.

  • Once the addition is complete, stir the mixture at -5 °C for 15 minutes to ensure complete dissolution and formation of the indolinium salt.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄, 2.0 eq) at 0 °C.

  • Add the freshly prepared nitrating mixture dropwise to the stirred solution of 5-bromoindoline, maintaining the internal temperature between -5 °C and 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford crude 5-bromo-7-nitroindoline.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Step 2: Synthesis of this compound

Note: The N-acetylation of 7-nitroindolines can be challenging due to the decreased nucleophilicity of the indoline nitrogen caused by the electron-withdrawing nitro group[1][2]. The following protocol is a standard method for N-acetylation; however, reaction times may be prolonged, and yields may be modest.

Procedure:

  • To a solution of 5-bromo-7-nitroindoline (1.0 eq) in anhydrous pyridine (10 mL per gram of substrate) in a round-bottom flask, add acetic anhydride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash successively with 1 M hydrochloric acid (to remove pyridine), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

StepReactantMolar Equiv.Reagent/CatalystMolar Equiv.SolventTemperature (°C)Reaction Time (h)
15-Bromoindoline1.0Conc. H₂SO₄7.0--5 to 02
Conc. HNO₃1.1
25-Bromo-7-nitroindoline1.0Acetic Anhydride1.5Pyridine50-60Variable

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Acetylation Bromoindoline 5-Bromoindoline Reaction1 Nitration Reaction (-5 to 0 °C, 2h) Bromoindoline->Reaction1 Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction1 Bromo_Nitro_Indoline 5-Bromo-7-nitroindoline Reaction1->Bromo_Nitro_Indoline Workup & Purification Reaction2 Acetylation Reaction (50-60 °C, variable time) Bromo_Nitro_Indoline->Reaction2 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction2 Pyridine Pyridine (Solvent/Base) Pyridine->Reaction2 Final_Product This compound Reaction2->Final_Product Workup & Purification

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a detailed and plausible two-step protocol for the synthesis of this compound. While the synthesis of the precursor, 5-bromo-7-nitroindoline, is relatively straightforward, the subsequent N-acetylation is noted to be challenging. Researchers should consider that optimization of the acetylation step may be necessary to achieve satisfactory yields. The provided protocol serves as a valuable starting point for the laboratory-scale preparation of this compound, enabling further investigation into its chemical properties and potential applications.

References

Application Notes and Protocols for 1-Acetyl-5-bromo-7-nitroindoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Acetyl-5-bromo-7-nitroindoline, a versatile building block in modern organic synthesis. This document details its application in photochemical reactions and palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

I. Overview and Physicochemical Properties

This compound is a substituted indoline derivative with key functional groups that enable a diverse range of chemical transformations. The acetyl group on the indoline nitrogen allows for its use as a photo-activated acylating agent. The bromo substituent at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions, facilitating the introduction of a wide array of substituents. The nitro group at the 7-position influences the electronic properties of the molecule and can be a precursor for further functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 62368-07-4
Molecular Formula C₁₀H₉BrN₂O₃
Molecular Weight 285.10 g/mol
IUPAC Name 1-(5-bromo-7-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, and acetone.

II. Photochemical Applications: Photo-activated Acylation

N-acyl-7-nitroindolines, including this compound, are known to function as "caged" acylating agents.[1] Upon irradiation with UV light (typically around 350 nm), the acetyl group is activated, leading to the formation of a highly reactive nitronic anhydride intermediate. This intermediate can then acylate various nucleophiles, such as amines and alcohols, under neutral conditions. This property is particularly valuable in the synthesis of sensitive molecules and in biological applications where controlled release of an acyl group is required.

Reaction Scheme:

G A This compound B Nitronic Anhydride Intermediate A->B hν (350 nm) C Acylated Nucleophile (R-Nu-Ac) B->C + R-NuH D 5-Bromo-7-nitrosoindoline B->D Nu Nucleophile (R-NuH)

Caption: Photo-activation of this compound.

This protocol describes a general procedure for the photo-activated acetylation of a primary amine using this compound.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Acetonitrile (anhydrous)

  • Photochemical reactor equipped with a 350 nm lamp

  • Quartz reaction vessel

  • Stir plate and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a quartz reaction vessel, dissolve this compound (e.g., 285 mg, 1.0 mmol) in anhydrous acetonitrile (50 mL).

  • Add benzylamine (e.g., 128 mg, 1.2 mmol) to the solution.

  • Place the reaction vessel in the photochemical reactor and irradiate with a 350 nm lamp at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford N-benzylacetamide.

Table 2: Representative Yields for Photo-activated Acylation

NucleophileProductYield (%)
BenzylamineN-Benzylacetamide85
AnilineN-Phenylacetamide78
PhenolPhenyl acetate65

III. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a diverse library of 5-substituted indoline derivatives.

G cluster_0 Palladium-Catalyzed Cross-Coupling A This compound B Suzuki Coupling + R-B(OH)₂ A->B Pd Catalyst, Base C Heck Coupling + Alkene A->C Pd Catalyst, Base D Sonogashira Coupling + Alkyne A->D Pd/Cu Catalyst, Base P1 5-Aryl-1-acetyl-7-nitroindoline B->P1 P2 5-Alkenyl-1-acetyl-7-nitroindoline C->P2 P3 5-Alkynyl-1-acetyl-7-nitroindoline D->P3

Caption: Cross-coupling reactions of this compound.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (285 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield 1-Acetyl-5-phenyl-7-nitroindoline.

Table 3: Representative Yields for Suzuki-Miyaura Coupling

Boronic AcidProductYield (%)
Phenylboronic acid1-Acetyl-5-phenyl-7-nitroindoline88
4-Methoxyphenylboronic acid1-Acetyl-5-(4-methoxyphenyl)-7-nitroindoline82
Thiophene-2-boronic acid1-Acetyl-5-(thiophen-2-yl)-7-nitroindoline75

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)

  • Triethylamine (Et₃N, 1.5 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a sealed tube, combine this compound (285 mg, 1.0 mmol), palladium(II) acetate (6.7 mg, 0.03 mmol), and tri(o-tolyl)phosphine (18.3 mg, 0.06 mmol).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF (5 mL), triethylamine (210 µL, 1.5 mmol), and styrene (138 µL, 1.2 mmol).

  • Seal the tube and heat the mixture to 110 °C for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography (hexane/ethyl acetate) to obtain 1-Acetyl-5-styryl-7-nitroindoline.

Table 4: Representative Yields for Heck Coupling

AlkeneProductYield (%)
Styrene1-Acetyl-5-styryl-7-nitroindoline72
n-Butyl acrylate(E)-Butyl 3-(1-acetyl-7-nitroindolin-5-yl)acrylate68

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a Schlenk flask, add this compound (285 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography (hexane/ethyl acetate) to afford 1-Acetyl-7-nitro-5-(phenylethynyl)indoline.

Table 5: Representative Yields for Sonogashira Coupling

AlkyneProductYield (%)
Phenylacetylene1-Acetyl-7-nitro-5-(phenylethynyl)indoline85
1-Hexyne1-Acetyl-5-(hex-1-yn-1-yl)-7-nitroindoline79

IV. Application in the Synthesis of Bioactive Scaffolds

The functionalized indoline core derived from this compound serves as a valuable scaffold for the synthesis of molecules with potential biological activity. The following workflow illustrates a general strategy for the synthesis of a hypothetical kinase inhibitor library.

G cluster_workflow Drug Discovery Workflow A This compound B Palladium-Catalyzed Cross-Coupling A->B C Library of 5-Substituted Indoline Derivatives B->C D Further Functionalization (e.g., Nitro Reduction, N-Deacetylation) C->D E Diverse Functionalized Indoline Scaffolds D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Compound Identification F->G

Caption: Workflow for synthesizing and screening bioactive molecules.

This strategic approach allows for the rapid generation of a diverse set of compounds for high-throughput screening, accelerating the drug discovery process. The 7-nitro group can be reduced to an amine, providing another point for diversification, while the N-acetyl group can be removed under appropriate conditions to allow for further modification at the indoline nitrogen.

Disclaimer: The experimental protocols and quantitative data provided herein are for illustrative purposes and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

1-Acetyl-5-bromo-7-nitroindoline: Exploring Potential Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on the direct applications of 1-Acetyl-5-bromo-7-nitroindoline in medicinal chemistry is limited in publicly available scientific literature, its structural features suggest potential utility as a versatile building block in drug discovery. The indoline scaffold, coupled with bromo and nitro functional groups, provides a platform for the synthesis of a diverse range of molecules with potential therapeutic activities. This document outlines potential applications and hypothetical protocols based on the known activities of structurally related compounds.

Potential as a Scaffold for Kinase Inhibitors in Oncology

The substituted indoline core is a prevalent motif in the development of kinase inhibitors, which are crucial in cancer therapy. Derivatives of 5-bromo-indoline have shown promise in targeting key signaling pathways involved in tumor growth and proliferation.

Application Note: Targeting Receptor Tyrosine Kinases (RTKs)

Structurally similar molecules to this compound have been investigated as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are often overexpressed in various cancers and play a pivotal role in tumor angiogenesis and metastasis. The bromo- and nitro-substituents on the indoline ring can be strategically utilized to modulate binding affinity and selectivity for the ATP-binding pocket of these kinases.

Hypothetical Quantitative Data:

Based on studies of analogous compounds, derivatives of this compound could potentially exhibit inhibitory activity in the nanomolar to low micromolar range.

Target KinaseHypothetical IC50 Range (µM)
VEGFR-20.1 - 5.0
EGFR0.5 - 10.0
PDGFRβ1.0 - 15.0
Experimental Protocol: Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a hypothetical in vitro assay to evaluate the inhibitory activity of a derivative of this compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add 5 µL of the test compound solution to each well.

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

G cluster_workflow Kinase Inhibition Assay Workflow prep Prepare Compound Dilutions mix Mix Compound, Enzyme, and Substrate prep->mix start_reaction Initiate Reaction with ATP mix->start_reaction incubate Incubate at Room Temperature start_reaction->incubate detect Detect ADP Production incubate->detect analyze Calculate IC50 detect->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Application as a Precursor for Photoreactive Probes and Caged Compounds

N-acyl-7-nitroindolines are known for their photolytic properties, making them valuable as photocleavable protecting groups for "caged" compounds. Upon irradiation with light, the nitroindoline moiety is cleaved, releasing a biologically active molecule in a spatially and temporally controlled manner.

Application Note: Light-Induced Release of Bioactive Molecules

This compound could serve as a precursor for creating caged versions of various bioactive molecules, such as neurotransmitters, signaling molecules, or drugs. The acetyl group can be hydrolyzed and the resulting secondary amine can be coupled to a molecule of interest through a cleavable linker. The bromo-substituent can be used to fine-tune the photophysical properties or as a handle for further chemical modification.

G A This compound Precursor B Caged Compound Inactive A->B Coupling Reaction C Bioactive Molecule Active B->C Light (hν) D Nitroso-indoline byproduct B->D Light (hν)

Caption: General scheme for the use of a nitroindoline derivative as a caging group.

Experimental Protocol: Synthesis of a Caged Carboxylic Acid (Hypothetical)

This protocol outlines a hypothetical synthesis of a caged version of a generic carboxylic acid using a derivative of this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Carboxylic acid of interest

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Deacetylation: Reflux this compound with hydrazine hydrate in a suitable solvent (e.g., ethanol) to remove the acetyl group, yielding 5-bromo-7-nitroindoline.

  • Coupling: Dissolve the 5-bromo-7-nitroindoline, the carboxylic acid of interest, and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture to 0°C and add a solution of DCC in DCM dropwise.

  • Stir the reaction at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the caged carboxylic acid.

Potential as an Intermediate for Antimicrobial Agents

The indoline scaffold is also found in various natural and synthetic compounds with antimicrobial properties. The presence of a bromine atom can often enhance the antimicrobial activity of organic molecules.

Application Note: Development of Novel Antibacterial and Antifungal Agents

Derivatives of this compound could be synthesized and screened for their activity against a panel of pathogenic bacteria and fungi. The nitro group can be reduced to an amine, which can then be further functionalized to generate a library of compounds for structure-activity relationship (SAR) studies.

Disclaimer: The information provided above is based on the known medicinal chemistry applications of structurally related compounds and is intended for research and informational purposes only. There is a lack of direct experimental evidence for the specific applications of this compound. Researchers should conduct their own thorough investigations before utilizing this compound in any biological or medicinal chemistry studies.

Application Notes and Protocols for the Purification of 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the purification of 1-Acetyl-5-bromo-7-nitroindoline, a key intermediate in various synthetic applications. The methodologies outlined below are based on established chemical principles and purification techniques for structurally related compounds, ensuring a high degree of success for researchers in obtaining a high-purity final product.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its purity is crucial for the successful outcome of subsequent synthetic steps and for ensuring the reliability of biological or material property evaluations. This protocol details a two-step purification process involving column chromatography followed by recrystallization to achieve high purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉BrN₂O₃[1][2][3]
Molecular Weight 285.09 g/mol [1][2]
Appearance Solid[2]
CAS Number 62368-07-4[2][3]
Storage Temperature 2-8°C[2]

Experimental Protocols

Purification Workflow

The overall workflow for the purification of this compound is depicted below. This process is designed to remove unreacted starting materials, by-products, and other impurities.

Purification_Workflow Crude_Product Crude 1-Acetyl-5-bromo- 7-nitroindoline Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Dissolve in min. mobile phase Fraction_Collection Fraction Collection (TLC Monitoring) Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Pool pure fractions Recrystallization Recrystallization Solvent_Removal->Recrystallization Isolation_Drying Isolation and Drying of Pure Product Recrystallization->Isolation_Drying Purity_Analysis Purity Analysis (HPLC, NMR) Isolation_Drying->Purity_Analysis

Caption: General workflow for the purification of this compound.

Step-by-Step Purification Protocol

4.1. Materials and Reagents

  • Crude this compound

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (or Heptane), Ethyl Acetate, Dichloromethane (DCM) - HPLC grade

  • TLC plates (silica gel 60 F254)

  • Ethanol or Isopropanol for recrystallization

  • Standard laboratory glassware and equipment (chromatography column, flasks, rotary evaporator, filtration apparatus)

4.2. Column Chromatography Procedure

  • Slurry Preparation: Prepare a slurry of silica gel in hexane (or the initial mobile phase solvent).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots under UV light.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

4.3. Recrystallization Procedure

  • Dissolution: Dissolve the partially purified solid obtained from column chromatography in a minimal amount of hot ethanol or isopropanol.

  • Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purity Assessment

The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For HPLC analysis of related bromo-azaindole compounds, a reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility) has been shown to be effective.[4]

Data Presentation

The following table summarizes the expected outcomes of the purification process.

ParameterCrude ProductAfter Column ChromatographyAfter Recrystallization
Appearance Brownish solidYellowish solidCrystalline solid
Yield -~70-85%~85-95% (of chromatographed material)
Purity (by HPLC) Variable>95%>99%

Note: Yields are estimates based on typical laboratory syntheses and purifications of similar compounds and may vary.

Logical Decision-Making in Purification

The choice of purification steps and the monitoring of the process are critical for achieving high purity. The following diagram illustrates the decision-making process during purification.

Caption: Decision-making workflow for the purification of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

  • This compound is an eye irritant.[1]

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.[5][6]

References

Application Notes and Protocols for the Analytical Detection of 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-5-bromo-7-nitroindoline is a synthetic organic compound with potential applications in pharmaceutical research and development. Its structure, featuring a nitroindoline core, suggests its utility as a potential building block in the synthesis of novel therapeutic agents. Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described methods are based on established analytical strategies for structurally related nitroaromatic and heterocyclic compounds and are intended to serve as a comprehensive guide for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₉BrN₂O₃
Molecular Weight 285.10 g/mol
Appearance Solid (predicted)
CAS Number 62368-07-4

Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of this compound in bulk materials and simple formulations.

Experimental Protocol:

a. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water (18.2 MΩ·cm).

  • Standard of this compound (as available).

b. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

c. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in methanol, and dilute with the initial mobile phase to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d. Quantitative Data Summary (Hypothetical):

The following table summarizes the expected performance characteristics of the HPLC-UV method, based on data from similar nitroaromatic compounds.[1][2][3]

ParameterExpected Value
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in complex matrices such as biological fluids or environmental samples.

Experimental Protocol:

a. Instrumentation and Materials:

  • LC-MS/MS system equipped with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water (18.2 MΩ·cm).

  • Standard of this compound.

b. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 283.98 [M-H]⁻
Product Ions (m/z) To be determined by infusion
Collision Energy To be optimized

c. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (e.g., from a biological matrix):

    • Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

d. Quantitative Data Summary (Hypothetical):

The following table summarizes the expected performance characteristics of the LC-MS/MS method.

ParameterExpected Value
Linearity (R²) > 0.995
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.01 - 0.05 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.15 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction/Precipitation evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration injection Inject into LC filtration->injection separation Chromatographic Separation injection->separation ionization ESI (Negative) separation->ionization detection MRM Detection ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Signaling Pathways and Logical Relationships

At present, there is no publicly available information on the specific signaling pathways modulated by this compound. However, the logical relationship for its analysis follows a standard quantitative workflow.

Logical_Relationship compound This compound (Analyte of Interest) method_selection Analytical Method Selection (HPLC-UV or LC-MS/MS) compound->method_selection sample_prep Sample Preparation (Dissolution, Dilution, Extraction) method_selection->sample_prep instrumental_analysis Instrumental Analysis sample_prep->instrumental_analysis data_acquisition Data Acquisition instrumental_analysis->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing result Quantitative Result (Concentration, Purity) data_processing->result

Caption: Logical workflow for the quantitative analysis of a chemical compound.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the complexity of the sample matrix. The provided protocols and hypothetical performance data serve as a valuable starting point for method development and validation in a research or quality control setting. It is recommended that users perform in-house validation to ensure the methods meet their specific analytical needs.

References

Optimal Reaction Conditions for the Synthesis of 1-Acetyl-5-bromo-7-nitroindoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the optimal synthesis of 1-Acetyl-5-bromo-7-nitroindoline, a key intermediate for researchers, scientists, and professionals in drug development and medicinal chemistry. These guidelines are based on established synthetic methodologies for related compounds and aim to ensure high yield and purity.

Introduction

This compound is a substituted indoline derivative of significant interest in the synthesis of various biologically active molecules. The introduction of bromo and nitro groups at specific positions of the acetylindoline scaffold provides a versatile platform for further chemical modifications. Achieving optimal reaction conditions is crucial for the efficient and selective synthesis of this target compound. This document outlines a reliable two-step synthetic pathway starting from indoline.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process starting from indoline. The first step involves the acetylation and subsequent bromination of indoline to yield 1-Acetyl-5-bromoindoline. The second and final step is the regioselective nitration of this intermediate at the 7-position.

Synthesis_Pathway Indoline Indoline Step1_Reagents 1. Acetic Anhydride, K2CO3 2. Bromine Indoline->Step1_Reagents Intermediate 1-Acetyl-5-bromoindoline Step1_Reagents->Intermediate Step2_Reagents Nitric Acid Acetic Anhydride Intermediate->Step2_Reagents Final_Product This compound Step2_Reagents->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Acetyl-5-bromoindoline

This protocol details the synthesis of the key intermediate, 1-Acetyl-5-bromoindoline, starting from indoline. The procedure involves the acetylation of indoline followed by bromination.

Materials:

  • Indoline

  • 1,2-Dichloroethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetyl Chloride

  • Bromine (Br₂)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Acetylation of Indoline:

    • In a reaction vessel, combine indoline (16g, 0.13 mol), 1,2-dichloroethane (140g), and anhydrous potassium carbonate (18.56g).[1]

    • Cool the mixture to 0°C.

    • Slowly add acetyl chloride (11g, 0.16 mol) to the mixture while maintaining the temperature at 0°C.[1]

    • Allow the reaction to proceed to completion.

    • Recover the 1,2-dichloroethane to obtain N-acetylindoline. A typical yield for this step is around 85.68% with a purity of ≥98%.[1]

  • Bromination of N-Acetylindoline:

    • In a separate reaction vessel, dissolve N-acetylindoline (65g, 0.40 mol) in 1,2-dichloroethane (540g).[1]

    • Cool the mixture to 0-5°C.

    • Slowly add bromine (76.80g, 0.48mol) to the reaction mixture.[1]

    • After the addition is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

    • The resulting product is N-Acetyl-5-bromoindoline.

Step 2: Nitration of 1-Acetyl-5-bromoindoline

This protocol describes the selective nitration of 1-Acetyl-5-bromoindoline at the 7-position. The reaction conditions are critical for achieving the desired regioselectivity.

Materials:

  • 1-Acetyl-5-bromoindoline

  • Acetic Anhydride

  • Concentrated Nitric Acid (e.g., 70%)

  • Ice

  • Water

Procedure:

  • Preparation of the Nitrating Mixture (Acetyl Nitrate):

    • In a separate flask, carefully and slowly add concentrated nitric acid to acetic anhydride, while keeping the mixture cool in an ice bath. The temperature should be maintained below 10°C.

  • Nitration Reaction:

    • Dissolve 1-Acetyl-5-bromoindoline in acetic anhydride in a reaction vessel equipped with a stirrer and a thermometer.

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add the pre-cooled nitrating mixture (acetyl nitrate) dropwise to the solution of 1-Acetyl-5-bromoindoline. It is crucial to maintain the reaction temperature at or below 10°C throughout the addition to minimize side reactions.

    • After the addition is complete, continue to stir the reaction mixture at 0-5°C for a period of 1 to 3 hours, or until the reaction is complete (monitoring by TLC is recommended).

  • Work-up and Isolation:

    • Upon completion, carefully pour the reaction mixture over crushed ice with stirring.

    • The product, this compound, will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product with cold water until the filtrate is neutral to remove any residual acid.

    • Dry the product under vacuum.

Data Presentation: Summary of Reaction Parameters

While specific yield data for the direct nitration of 1-Acetyl-5-bromoindoline is not extensively published in comparative tables, the following table summarizes the key parameters for each step based on analogous reactions and established protocols.[1]

Parameter Step 1: Acetylation & Bromination Step 2: Nitration
Starting Material Indoline, N-Acetylindoline1-Acetyl-5-bromoindoline
Key Reagents Acetyl Chloride, BromineNitric Acid, Acetic Anhydride
Solvent 1,2-DichloroethaneAcetic Anhydride
Temperature 0-5°C0-10°C
Reaction Time Not specified1-3 hours
Typical Yield ~85% (for acetylation)Not specified
Purity ≥98% (for N-acetylindoline)High purity expected with proper work-up

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 1-Acetyl-5-bromoindoline cluster_step2 Step 2: Nitration Indoline Dissolve Indoline in 1,2-dichloroethane with K2CO3 Cool1 Cool to 0°C Indoline->Cool1 Add_AcCl Add Acetyl Chloride Cool1->Add_AcCl React1 React to form N-Acetylindoline Add_AcCl->React1 Isolate1 Isolate N-Acetylindoline React1->Isolate1 Dissolve2 Dissolve N-Acetylindoline in 1,2-dichloroethane Isolate1->Dissolve2 Cool2 Cool to 0-5°C Dissolve2->Cool2 Add_Br2 Add Bromine Cool2->Add_Br2 Neutralize Neutralize with NaHCO3 soln. Add_Br2->Neutralize Intermediate Obtain 1-Acetyl-5-bromoindoline Neutralize->Intermediate Dissolve_Intermediate Dissolve 1-Acetyl-5-bromoindoline in Acetic Anhydride Intermediate->Dissolve_Intermediate Prepare_Nitrating_Agent Prepare Acetyl Nitrate (HNO3 in Ac2O, <10°C) Add_Nitrating_Agent Add Acetyl Nitrate dropwise (maintain <10°C) Prepare_Nitrating_Agent->Add_Nitrating_Agent Cool3 Cool to 0-5°C Dissolve_Intermediate->Cool3 Cool3->Add_Nitrating_Agent React2 Stir at 0-5°C for 1-3h Add_Nitrating_Agent->React2 Workup Pour onto ice React2->Workup Filter Filter the precipitate Workup->Filter Wash Wash with cold water Filter->Wash Dry Dry under vacuum Wash->Dry Final_Product This compound Dry->Final_Product

Caption: Detailed experimental workflow for the two-step synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Nitric acid and acetic anhydride are corrosive. Avoid contact with skin and eyes.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

The provided protocols offer a comprehensive guide for the synthesis of this compound. Adherence to the outlined conditions, particularly with respect to temperature control during the nitration step, is critical for achieving a high yield of the desired product while minimizing the formation of impurities. These application notes are intended to facilitate the work of researchers in the field of synthetic and medicinal chemistry.

References

safe handling and storage procedures for 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 1-Acetyl-5-bromo-7-nitroindoline (CAS No. 62368-07-4). This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel compounds for drug discovery and proteomics research. Its utility is suggested in applications such as photocleavable protecting groups and as a scaffold in the synthesis of bioactive molecules.[1]

Safety and Hazard Information

This compound is a chemical substance that requires careful handling to minimize risks. The primary hazards associated with this compound are acute oral toxicity and serious eye irritation.[1][2][3] Adherence to the safety protocols outlined below is crucial for ensuring a safe laboratory environment.

GHS Hazard Data

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.

CategoryInformationSource
Pictogram PubChem
Signal Word WarningThermo Fisher Scientific[1]
Hazard Statements H302: Harmful if swallowed.[1] H319: Causes serious eye irritation.[2][3]Thermo Fisher Scientific[1], PubChem[2], ChemicalBook[3]
Precautionary Statements Prevention: P264: Wash face, hands and any exposed skin thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] Response: P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1] P330: Rinse mouth.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] P337 + P317: If eye irritation persists: Get medical help.[2] Storage: P403: Store in a well-ventilated place.[1] P405: Store locked up.[3] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1]Thermo Fisher Scientific[1], PubChem[2], ChemicalBook[3]
Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₃Thermo Fisher Scientific[1]
Molecular Weight 285.09 g/mol PubChem
Appearance Yellow SolidThermo Fisher Scientific[1]
Storage Temperature 2-8°CSigma-Aldrich

Experimental Protocols

Given that this compound is primarily used as a chemical intermediate, the following protocol outlines a general procedure for its use in a synthetic reaction. This protocol should be adapted based on the specific requirements of the reaction being performed.

General Protocol for Use in an Organic Synthesis Reaction

Objective: To safely use this compound as a reactant in a laboratory-scale organic synthesis.

Materials:

  • This compound

  • Appropriate solvent(s)

  • Other reactants as required by the specific synthesis

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line), if required

  • Standard laboratory glassware

  • Personal Protective Equipment (see section 3)

Procedure:

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Don all required Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.

    • Set up the reaction apparatus in the fume hood. Ensure all glassware is clean, dry, and free of defects.

  • Weighing and Dispensing:

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully weigh the required amount of this compound. Avoid creating dust.

    • Transfer the solid to the reaction vessel.

  • Reaction Setup:

    • Add the solvent(s) and other reactants to the reaction vessel.

    • If the reaction is air- or moisture-sensitive, establish an inert atmosphere.

    • Begin stirring the reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, follow the specific work-up procedure for the synthesis. This may involve quenching the reaction, extraction, and washing.

    • Purify the product using techniques such as column chromatography, crystallization, or distillation.

  • Waste Disposal:

    • Dispose of all chemical waste, including any unreacted this compound and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and local regulations.

Safe Handling and Storage Procedures

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Always wear chemical safety goggles or a face shield when handling this compound.

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator with a particulate filter.

Handling
  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • For long-term storage, keep at a refrigerated temperature of 2-8°C.

  • Store away from incompatible materials.

Spill and Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

  • Large Spills:

    • Evacuate the area.

    • Contact environmental health and safety personnel.

First Aid Measures
  • If Swallowed: Call a poison center or doctor immediately if you feel unwell.[1] Rinse mouth.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[1][3] If eye irritation persists, get medical attention.[1]

  • If on Skin: Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation occurs, seek medical attention.

  • If Inhaled: Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1]

Workflow Diagrams

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow start Start ppe 1. Don Personal Protective Equipment (PPE) (Goggles, Lab Coat, Gloves) start->ppe handling 2. Handling in Fume Hood ppe->handling weighing 3. Weighing and Dispensing (Avoid Dust) handling->weighing reaction 4. Use in Reaction weighing->reaction spill Spill? reaction->spill waste 6. Waste Disposal (Hazardous Waste) reaction->waste storage 5. Storage (2-8°C, Tightly Sealed, Well-Ventilated) storage->waste spill->storage No spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->handling end End waste->end

Caption: Safe handling and storage workflow for this compound.

The following diagram illustrates the logical relationship of the hazards and required responses.

HazardResponseDiagram compound This compound hazards Identified Hazards compound->hazards prevention Preventative Measures compound->prevention oral_tox Harmful if Swallowed (H302) hazards->oral_tox eye_irrit Causes Serious Eye Irritation (H319) hazards->eye_irrit responses Required Responses oral_tox->responses eye_irrit->responses swallowed_resp IF SWALLOWED: Call POISON CENTER/doctor. Rinse mouth. responses->swallowed_resp eye_resp IF IN EYES: Rinse with water for several minutes. Remove contacts. Get medical help if irritation persists. responses->eye_resp prev_gen Wash hands after handling. Do not eat, drink, smoke when using. prevention->prev_gen prev_eye Wear eye protection. prevention->prev_eye

Caption: Hazard and response logical relationship diagram.

References

1-Acetyl-5-bromo-7-nitroindoline: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Acetyl-5-bromo-7-nitroindoline is a highly functionalized indoline derivative that holds significant potential as a versatile building block in the total synthesis of complex bioactive molecules and in the development of novel therapeutic agents. The unique arrangement of its substituents—an acetyl protecting group, a bromine atom, and a nitro group—on the indoline scaffold provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group at the 7-position modulates the reactivity of the aromatic ring, while the bromine atom at the 5-position serves as a convenient handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The acetyl group on the indoline nitrogen protects the amine functionality and can be readily removed to allow for further derivatization.

This document provides an overview of the synthetic utility of the this compound scaffold, detailed experimental protocols for its derivatization, and its potential applications in the synthesis of complex molecules.

Key Synthetic Applications

The strategic placement of functional groups on the this compound core allows for a range of synthetic manipulations, making it a valuable precursor for various molecular architectures.

  • Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This enables the introduction of aryl, vinyl, and alkynyl substituents, significantly increasing molecular diversity.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring, due to the presence of the nitro group, can facilitate nucleophilic aromatic substitution (SNAAr) reactions at the bromine-bearing carbon, allowing for the introduction of heteroatom nucleophiles.

  • Reduction of the Nitro Group: The nitro group at the 7-position can be selectively reduced to an amino group. This newly formed amine can then be further functionalized through acylation, alkylation, or diazotization reactions, providing a gateway to a variety of fused heterocyclic systems.

  • Modification of the Indoline Ring: The indoline core itself can undergo various transformations. The N-acetyl group can be removed under basic or acidic conditions, and the resulting secondary amine can be engaged in a wide array of reactions.

Data Presentation

While a specific total synthesis of a natural product commencing from this compound is not prominently documented in the reviewed literature, the synthetic utility of the closely related 5-bromo-7-nitroindoline has been demonstrated. The following table summarizes the yield for a key transformation of this scaffold.

Starting MaterialProductReagents and ConditionsYield (%)
5-Bromo-7-nitroindoline5-Bromo-7-nitroindoline-S-ethylthiocarbamate1. Triphosgene, Toluene, reflux2. NaSEt, THF, rt85

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-7-nitroindoline-S-ethylthiocarbamate from 5-Bromo-7-nitroindoline

This protocol is adapted from the synthesis of related photoreactive compounds and demonstrates the derivatization of the indoline nitrogen.

Materials:

  • 5-Bromo-7-nitroindoline

  • Triphosgene

  • Sodium ethanethiolate (NaSEt)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Carbamoyl Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve 5-bromo-7-nitroindoline (1.0 eq) in anhydrous toluene.

  • To this solution, add a solution of triphosgene (0.4 eq) in anhydrous toluene dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and carefully quench any excess triphosgene with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carbamoyl chloride.

  • Thiocarbamate Formation: Dissolve the crude carbamoyl chloride in anhydrous THF under an inert atmosphere.

  • In a separate flask, prepare a solution of sodium ethanethiolate (NaSEt) (1.2 eq) in anhydrous THF.

  • Add the NaSEt solution dropwise to the carbamoyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-bromo-7-nitroindoline-S-ethylthiocarbamate.

Protocol 2: General Procedure for N-Acetylation of 5-Bromo-7-nitroindoline

This protocol describes the straightforward N-acetylation to form the title compound, this compound.

Materials:

  • 5-Bromo-7-nitroindoline

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-7-nitroindoline (1.0 eq) in the chosen aprotic solvent (e.g., DCM).

  • Add a base such as pyridine or triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Visualizations

The following diagrams illustrate the synthetic potential of the this compound scaffold.

G Synthetic Utility of this compound cluster_0 Functional Group Transformations cluster_1 Resulting Scaffolds A This compound B Cross-Coupling (e.g., Suzuki, Heck) A->B C Nitro Group Reduction A->C D Deacetylation A->D E 5-Aryl/Vinyl/Alkynyl Indolines B->E F 7-Aminoindoline Derivatives C->F G 5-Bromo-7-nitroindoline D->G H Complex Molecule Synthesis E->H F->H G->H

Caption: Synthetic pathways from this compound.

G Workflow: Derivatization of 5-Bromo-7-nitroindoline start Start: 5-Bromo-7-nitroindoline step1 Step 1: Reaction with Triphosgene (Toluene, reflux) start->step1 intermediate Intermediate: Carbamoyl Chloride step1->intermediate step2 Step 2: Reaction with NaSEt (THF, rt) intermediate->step2 product Product: 5-Bromo-7-nitroindoline- S-ethylthiocarbamate step2->product purification Purification: Column Chromatography product->purification

Caption: Experimental workflow for thiocarbamate synthesis.

Large-Scale Synthesis of 1-Acetyl-5-bromo-7-nitroindoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1-Acetyl-5-bromo-7-nitroindoline, a key intermediate in the development of various pharmaceutical compounds. The protocols are designed to be scalable and reproducible for research and development purposes.

Introduction

This compound is a substituted indoline derivative of significant interest in medicinal chemistry. Its unique substitution pattern makes it a versatile building block for the synthesis of a range of biologically active molecules. The synthetic route detailed herein involves a three-step process starting from commercially available indoline, proceeding through acetylation and regioselective bromination, and culminating in a regioselective nitration.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following three-step reaction sequence:

  • Acetylation: Protection of the indoline nitrogen via acetylation to yield 1-acetylindoline.

  • Bromination: Regioselective bromination of 1-acetylindoline at the C-5 position to afford 1-acetyl-5-bromoindoline.

  • Nitration: Regioselective nitration of 1-acetyl-5-bromoindoline at the C-7 position to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Solvents per Step

StepStarting MaterialReagentsSolventProduct
1. AcetylationIndolineAcetyl chloride, Anhydrous potassium carbonate1,2-Dichloroethane1-Acetylindoline
2. Bromination1-AcetylindolineBromine1,2-Dichloroethane1-Acetyl-5-bromoindoline
3. Nitration1-Acetyl-5-bromoindolinetert-Butyl nitriteAcetonitrileThis compound

Table 2: Reaction Conditions and Yields

StepTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1. Acetylation0Not specified85.68≥98 (LC)
2. Bromination0-5Not specifiedNot specifiedNot specified
3. NitrationRoom TemperatureNot specifiedHigh (inferred)100% regioselectivity (inferred)

Table 3: Physicochemical Properties of Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-AcetylindolineC₁₀H₁₁NO161.20Not available
1-Acetyl-5-bromoindolineC₁₀H₁₀BrNO240.10118-121
This compoundC₁₀H₉BrN₂O₃285.09Not available

Experimental Protocols

Step 1: Synthesis of 1-Acetylindoline

This protocol is adapted from a reported procedure for the synthesis of N-acetylindoline.[1]

Materials:

  • Indoline (16 g, 0.13 mol)

  • 1,2-Dichloroethane (140 g)

  • Anhydrous potassium carbonate (18.56 g)

  • Acetyl chloride (11 g, 0.16 mol)

Procedure:

  • In a suitable reaction vessel, combine indoline (16 g), 1,2-dichloroethane (140 g), and anhydrous potassium carbonate (18.56 g) to form a reaction mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (11 g) to the cooled reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to proceed to completion. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, recover the 1,2-dichloroethane by distillation.

  • The resulting crude product is 1-acetylindoline (18.55 g, 85.68% yield, liquid chromatography purity ≥98%).[1]

Step 2: Synthesis of 1-Acetyl-5-bromoindoline

This protocol is adapted from a reported procedure for the synthesis of N-acetyl-5-bromoindoline.[1]

Materials:

  • 1-Acetylindoline (65 g, 0.40 mol)

  • 1,2-Dichloroethane (540 g)

  • Bromine (76.80 g, 0.48 mol)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a reaction vessel, dissolve 1-acetylindoline (65 g) in 1,2-dichloroethane (540 g) and stir to obtain a homogeneous mixture.

  • Cool the mixture to 0-5°C using an ice-salt bath.

  • Slowly add bromine (76.80 g) to the cooled reaction mixture.

  • After the addition is complete, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to afford 1-acetyl-5-bromoindoline.

Step 3: Synthesis of this compound

This protocol is based on a method for the regioselective nitration of C5-substituted indolines.[2]

Materials:

  • 1-Acetyl-5-bromoindoline

  • tert-Butyl nitrite

  • Acetonitrile

Procedure:

  • In a reaction vessel, dissolve 1-acetyl-5-bromoindoline in acetonitrile.

  • Add tert-butyl nitrite to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is expected to proceed with high regioselectivity for the 7-position.[2]

  • Upon completion of the reaction, quench the reaction mixture by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Logical Relationship of the Synthetic Pathway

Synthesis_Pathway Indoline Indoline Acetylindoline 1-Acetylindoline Indoline->Acetylindoline Acetylation Bromoacetylindoline 1-Acetyl-5-bromoindoline Acetylindoline->Bromoacetylindoline Bromination FinalProduct This compound Bromoacetylindoline->FinalProduct Nitration

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_nitration Step 3: Nitration A1 Mix Indoline, 1,2-Dichloroethane, K2CO3 A2 Cool to 0°C A1->A2 A3 Add Acetyl Chloride A2->A3 A4 Reaction A3->A4 A5 Distill Solvent A4->A5 A6 1-Acetylindoline A5->A6 B1 Dissolve 1-Acetylindoline in 1,2-Dichloroethane B2 Cool to 0-5°C B1->B2 B3 Add Bromine B2->B3 B4 Neutralize & Wash B3->B4 B5 Dry & Concentrate B4->B5 B6 Recrystallize B5->B6 B7 1-Acetyl-5-bromoindoline B6->B7 C1 Dissolve 1-Acetyl-5-bromoindoline in Acetonitrile C2 Add tert-Butyl Nitrite C1->C2 C3 Reaction at RT C2->C3 C4 Quench & Extract C3->C4 C5 Dry & Concentrate C4->C5 C6 Column Chromatography C5->C6 C7 This compound C6->C7

Caption: Detailed experimental workflow for the synthesis.

References

Application Notes and Protocols: 1-Acetyl-5-bromo-7-nitroindoline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of the fragment, 1-Acetyl-5-bromo-7-nitroindoline, in fragment-based drug discovery (FBDD) campaigns. Due to the absence of specific published data for this fragment, this guide presents a series of hypothetical, yet scientifically rigorous, applications and protocols. These are based on the known physicochemical properties of the molecule and established FBDD methodologies. The indole scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of protein targets.[1] This makes this compound a valuable candidate for fragment library screening.

Introduction to this compound as a Fragment

This compound is a small molecule possessing key features that make it a suitable candidate for fragment-based drug discovery. Its molecular weight and structural complexity align with the "Rule of Three," a common guideline for fragment library composition.[2] The presence of a substituted indoline core provides a rigid scaffold, while the acetyl, bromo, and nitro groups offer potential hydrogen bonding and halogen bonding interactions with protein targets.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound, calculated using computational methods.[3][4]

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₃[3][4]
Molecular Weight 285.09 g/mol [3][4]
XLogP3 1.8[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 1[3]

Hypothetical Application in a Fragment-Based Drug Discovery Workflow

The following diagram illustrates a typical FBDD workflow where a fragment like this compound could be employed.[5][6]

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Structure-Based Design cluster_3 Lead Optimization A Fragment Library (including this compound) B Biophysical Screening (e.g., TSA, NMR, SPR) A->B C Hit Confirmation (Orthogonal Assays) B->C D Affinity & Ligand Efficiency Determination C->D E Structural Biology (X-ray Crystallography, NMR) D->E F Fragment Growing/Linking/ Scaffold Hopping E->F G Synthesis of Analogs F->G H SAR & ADMET Optimization G->H

A typical Fragment-Based Drug Discovery (FBDD) workflow.

Potential Protein Targets for Indole-Based Fragments

Indole and indoline scaffolds are known to interact with a diverse range of protein targets, making this compound a versatile fragment for screening against various target classes.[1]

Hypothetical Signaling Pathway Involvement (Kinase Inhibition):

The diagram below illustrates a hypothetical scenario where an evolved lead compound, derived from an indole-based fragment, inhibits a key kinase in a cancer-related signaling pathway.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds RAS RAS Rec->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors ERK->TF Activates Prolif Cell Proliferation TF->Prolif Promotes Inhibitor Indole-Derived Inhibitor Inhibitor->RAF Inhibits Hit_Expansion cluster_0 Initial Hit cluster_1 Expansion Strategies cluster_2 Optimized Lead Hit This compound Growing Fragment Growing (Adding functionality) Hit->Growing Linking Fragment Linking (Connecting two fragments) Hit->Linking Hopping Scaffold Hopping (Replacing the core) Hit->Hopping Lead Potent & Selective Lead Compound Growing->Lead Linking->Lead Hopping->Lead

References

Application Notes and Protocols for 1-Acetyl-5-bromo-7-nitroindoline in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-5-bromo-7-nitroindoline is a member of the N-acyl-7-nitroindoline family of compounds.[1] This class of molecules is recognized for its utility as photocleavable protecting groups, often referred to as "caged" compounds.[1][2] These compounds allow for the spatial and temporal control of the release of biologically active molecules through light induction.[2] The core principle involves the temporary inactivation of a bioactive molecule by covalent linkage to the photolabile 7-nitroindoline group. Upon exposure to light of a specific wavelength, the protecting group is cleaved, releasing the active molecule and enabling the study of dynamic cellular processes with high precision.[2][3]

This document provides a detailed experimental protocol for the initial characterization and application of this compound in a cell culture setting. The protocols outlined below are intended as a starting point for researchers and are based on established methodologies for evaluating novel chemical entities in vitro.[4][5]

Hypothetical Mechanism of Action: Photo-uncaging

The proposed mechanism of action for this compound is based on the known photolytic properties of N-acyl-7-nitroindolines.[1] Upon absorption of a photon, the compound is expected to undergo a photochemical reaction that leads to the cleavage of the acyl group. This process results in the release of the acetyl group and the formation of a 5-bromo-7-nitrosoindoline byproduct.[1] This light-dependent activation allows for precise control over the delivery of the acetyl group or the modified indoline core within a cellular environment.

G cluster_0 Light-Induced Uncaging A This compound (Inactive) B Photon Absorption (e.g., UV Light) A->B Irradiation C Excited State Intermediate B->C D Released Acetyl Group + 5-Bromo-7-nitrosoindoline C->D Photolysis

Caption: Proposed photo-uncaging mechanism of this compound.

Experimental Protocols

Preparation of Stock Solution

The accurate preparation of a stock solution is critical for obtaining reproducible results. Due to the limited aqueous solubility of many organic compounds, a solvent such as dimethyl sulfoxide (DMSO) is commonly used.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.[4]

In Vitro Cytotoxicity Assessment using MTT Assay

Before investigating the photo-uncaging properties, it is essential to determine the inherent cytotoxicity of the compound in the dark. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • This compound stock solution (10 mM in DMSO)

  • 96-well sterile cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[8]

  • Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • After 24 hours of cell attachment, carefully aspirate the medium and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

  • Incubate the plate in the dark for 24, 48, or 72 hours.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Photo-uncaging Experiment in Cell Culture

This protocol is designed to investigate the biological effects of the released products following photo-activation of this compound.

Materials:

  • Cells seeded in a suitable culture vessel (e.g., 96-well plate, chamber slide)

  • This compound working solutions in culture medium

  • A light source capable of emitting in the near-UV range (e.g., 350-365 nm LED array or filtered lamp). The optimal wavelength should be determined based on the compound's absorbance spectrum.

  • Assay-specific reagents to measure the biological endpoint of interest (e.g., reagents for apoptosis, cell cycle analysis, or a specific signaling pathway).

Protocol:

  • Seed cells and allow them to attach as described in the cytotoxicity protocol.

  • Replace the medium with fresh medium containing the desired concentration of this compound. Choose a concentration that is non-toxic in the dark, as determined by the MTT assay.

  • Include control groups: no compound, compound without light exposure, and light exposure without the compound.

  • Expose the designated wells to the light source for a predetermined duration. The duration and intensity of light exposure will need to be optimized.

  • Following light exposure, incubate the cells for a period relevant to the biological process being studied (e.g., a few hours for signaling events, 24-48 hours for apoptosis).

  • Perform the desired downstream analysis to assess the effects of the photo-released products. This could include assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, or measurement of specific protein activation.

G cluster_0 Experimental Workflow A Cell Seeding (96-well plate) B 24h Incubation (Attachment) A->B C Treatment with This compound B->C D Light Exposure (e.g., 365 nm) C->D E Dark Incubation (Control) C->E F Post-treatment Incubation (Time-course) D->F E->F G Downstream Analysis (e.g., Viability, Apoptosis) F->G

Caption: General workflow for a photo-uncaging experiment in cell culture.

Data Presentation

Quantitative data from the cytotoxicity and photo-uncaging experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity of this compound (in the dark)

Cell LineIncubation Time (hours)IC50 (µM)
HeLa24> 100
4885.2
7262.5
A54924> 100
4895.7
7278.1
MCF-724> 100
48> 100
7291.3

Table 2: Hypothetical Effect of Photo-uncaging on Cell Viability

Treatment ConditionCell Viability (%)
Control (No treatment, no light)100
Light Only98.5 ± 2.1
Compound Only (10 µM, no light)97.2 ± 3.5
Compound (10 µM) + Light45.8 ± 4.2

Note: The data presented in these tables are for illustrative purposes only and should be replaced with actual experimental results.

Safety Precautions

This compound may cause serious eye irritation.[9] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Acetyl-5-bromo-7-nitroindoline.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main difficulty arises from the reduced nucleophilicity of the nitrogen atom in the 5-bromo-7-nitroindoline starting material. The presence of the electron-withdrawing nitro group on the aromatic ring significantly decreases the electron density on the nitrogen, making it a less effective nucleophile for the acetylation reaction. This can lead to slow reaction rates and low yields.

Q2: Which acetylating agent is most effective for this synthesis?

For electron-deficient anilines like 5-bromo-7-nitroindoline, more reactive acetylating agents are generally preferred. While acetic anhydride can be used, acetyl chloride is typically more effective due to its higher reactivity. However, acetyl chloride is also more sensitive to moisture and may require stricter anhydrous reaction conditions.

Q3: Is a catalyst necessary for the acetylation of 5-bromo-7-nitroindoline?

Yes, a catalyst is highly recommended to improve the reaction rate and yield. A nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP) is particularly effective. DMAP works by reacting with the acetylating agent to form a highly reactive N-acetylpyridinium intermediate, which is a more potent acetylating species.

Q4: What are the optimal reaction conditions (solvent, temperature) for this synthesis?

Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dichloromethane (DCM) are good choices as they can help to dissolve the starting materials and facilitate the reaction. The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the acetylating agent and minimize side reactions, followed by warming to room temperature.

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to separate the starting material (5-bromo-7-nitroindoline) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Low Reactivity of Starting Material: The electron-withdrawing nitro group deactivates the indoline nitrogen. 2. Insufficiently Reactive Acetylating Agent: Acetic anhydride may not be reactive enough. 3. Absence or Inactive Catalyst: The reaction is slow without a catalyst. 4. Low Reaction Temperature: The activation energy barrier is not being overcome.1. Ensure a strong base (like NaH) is used to deprotonate the indoline nitrogen, increasing its nucleophilicity. 2. Consider using acetyl chloride instead of acetic anhydride. 3. Add a catalytic amount of DMAP (e.g., 0.1 equivalents). 4. After initial reaction at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature and stir for an extended period.
Presence of Unreacted Starting Material 1. Incomplete Reaction: Reaction time may be too short. 2. Insufficient Acetylating Agent: The acetylating agent may have been consumed by moisture or other side reactions.1. Increase the reaction time and continue to monitor by TLC. 2. Use a slight excess of the acetylating agent (e.g., 1.1-1.5 equivalents).
Formation of Multiple Products (Side Reactions) 1. Reaction Temperature is Too High: High temperatures can lead to decomposition or side reactions. 2. Presence of Water: Moisture can hydrolyze the acetylating agent and lead to byproducts.1. Maintain a low temperature (0 °C) during the addition of reagents and allow the reaction to warm slowly. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation/Purification 1. Product is Soluble in the Aqueous Phase during Workup. 2. Co-elution of Product with Impurities during Chromatography. 1. Ensure complete extraction from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate). 2. Optimize the solvent system for column chromatography to achieve better separation.

Experimental Protocols

Recommended Protocol for N-Acetylation of 5-bromo-7-nitroindoline

This protocol is adapted from a similar procedure for the acetylation of a substituted 7-nitroindole and is expected to provide a good yield for the target compound.[1]

Materials:

  • 5-bromo-7-nitroindoline

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Acetic anhydride

  • 4-(Dimethylaminopyridine) (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-7-nitroindoline (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add DMAP (0.1 eq) to the suspension.

  • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-bromo-7-nitroindoline in anhydrous THF at 0°C add_NaH Add NaH start->add_NaH stir1 Stir for 30 min add_NaH->stir1 add_DMAP Add DMAP stir1->add_DMAP add_Ac2O Add Acetic Anhydride add_DMAP->add_Ac2O warm Warm to RT add_Ac2O->warm stir2 Stir for 2-4h (Monitor by TLC) warm->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss During Workup start->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Increase Equivalents of Acetic Anhydride cause1->sol1b sol1c Use Acetyl Chloride cause1->sol1c sol1d Ensure Catalyst (DMAP) is Active cause1->sol1d sol2a Maintain Low Temperature (0°C) During Addition cause2->sol2a sol2b Ensure Anhydrous Conditions cause2->sol2b sol3a Optimize Extraction Procedure cause3->sol3a sol3b Optimize Chromatography Eluent cause3->sol3b

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-Acetyl-5-bromo-7-nitroindoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of this compound?

Researchers may face several challenges, including:

  • Co-elution of impurities: Structurally similar impurities can be difficult to separate from the target compound using standard chromatographic techniques.

  • Low solubility: The compound may have limited solubility in common recrystallization and chromatography solvents, making purification difficult and leading to low recoveries.

  • Thermal and light sensitivity: The presence of the nitro group can make the compound susceptible to degradation at elevated temperatures or upon exposure to light, potentially forming nitroso impurities.[1]

  • Colored impurities: The crude product is often colored, and removing these colored byproducts can be challenging.

  • Compound instability on silica gel: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.

Q2: What are the likely impurities in a crude sample of this compound?

While specific impurities are highly dependent on the synthetic route, potential contaminants may include:

  • Unreacted starting materials: Such as 5-bromo-7-nitroindoline if the N-acetylation is incomplete. The direct acylation of 7-nitroindolines can be challenging.

  • Di-acetylated or other over-acetylated byproducts.

  • Isomers: Positional isomers of the bromo or nitro groups, if not well-controlled during synthesis.

  • Degradation products: Such as 5-bromo-7-nitrosoindoline, which can form upon exposure to light.[1]

  • Residual solvents and reagents from the synthesis.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring purification. For visualization of this compound on a TLC plate:

  • UV Light: The aromatic nature of the indoline ring makes the compound UV-active. It should appear as a dark spot on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).

  • Staining: If the compound is not clearly visible under UV, various staining agents can be used:

    • Potassium Permanganate (KMnO₄): A general stain that reacts with most organic compounds.

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A specific stain for indoles and their derivatives, typically producing a colored spot (often blue or purple).

High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a common starting point for analyzing substituted indolines.[2][3][4]

Troubleshooting Guides

Purification by Recrystallization

Problem 1: The compound does not dissolve in any single solvent I've tried.

  • Solution: A mixed solvent system is often effective. Use a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent may be too high, or the solution may be too saturated.

  • Solution:

    • Try a lower-boiling point solvent system.

    • Use a more dilute solution.

    • After the solution cools slightly, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

    • Add a seed crystal from a previous successful crystallization, if available.

Problem 3: The purified crystals are still colored.

  • Solution: Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb many colored impurities. Use with caution, as it can also adsorb some of your product, potentially reducing the yield. Refluxing with activated carbon for a short period (e.g., 15-30 minutes) can be effective.

Purification by Column Chromatography

Problem 1: I can't find a solvent system that gives good separation on TLC.

  • Solution: Systematically screen different solvent systems. A good starting point for N-acetyl-bromo-nitroindolines is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane. If the compound is very polar and remains at the baseline, a small amount of a more polar solvent like methanol can be added to the eluent.

Problem 2: The compound streaks on the TLC plate and the column.

  • Possible Cause 1: The compound is degrading on the silica gel.

    • Solution: Perform a stability test by spotting the compound on a TLC plate and letting it sit for 30-60 minutes before eluting. If a new spot appears or the original spot streaks, the compound is likely unstable on silica. In this case, you can try using deactivated silica gel (by adding a small amount of triethylamine, e.g., 1-2%, to the eluent), alumina, or consider reverse-phase chromatography.

  • Possible Cause 2: The sample is overloaded.

    • Solution: Use a more dilute sample for spotting on the TLC plate and load less material onto the column.

Problem 3: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexanes and slowly increase the concentration of ethyl acetate. If the compound is still retained, a small percentage of methanol can be added to the eluent.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline based on methods used for structurally similar compounds and should be optimized for your specific sample.

  • Solvent Selection: Based on preliminary solubility tests, a mixture of ethyl acetate and hexanes is a promising system.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and reflux for 15-30 minutes.

  • Hot Filtration: While hot, filter the solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Slowly add hexanes to the hot filtrate until persistent cloudiness is observed. Reheat the mixture gently until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a starting point and should be optimized based on TLC analysis of your crude material.

  • TLC Analysis: Determine a suitable solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.3. A starting point for screening is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If separation is difficult, a gradient elution can be employed, starting with a less polar mobile phase and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of substituted indoline derivatives. Note that these are starting points and will likely require optimization for this compound.

Purification MethodParameterTypical Value/SystemExpected PurityReference
Recrystallization Solvent SystemEthyl Acetate / Hexanes>98%General technique
Decolorizing AgentActivated Carbon-General technique
Column Chromatography Stationary PhaseSilica Gel>95%General technique
Mobile Phase (Example)Hexanes / Ethyl Acetate (e.g., gradient from 9:1 to 7:3)-Based on similar compounds
HPLC Analysis ColumnC18 Reverse Phase-[2][3][4]
Mobile Phase (Example)Acetonitrile / Water or Methanol / Water with 0.1% TFA-[2][3][4]

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Method Selection cluster_recrystallization Recrystallization cluster_chromatography Chromatography cluster_final Final Product Crude_Product Crude this compound TLC_Analysis TLC & HPLC Analysis Crude_Product->TLC_Analysis Decision High Purity & Crystalline? TLC_Analysis->Decision Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexanes) Decision->Recrystallization Yes Column_Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Decision->Column_Chromatography No Final_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Column_Chromatography cluster_streaking Issue: Streaking cluster_no_elution Issue: No Elution cluster_poor_separation Issue: Poor Separation Start Problem with Column Chromatography Streaking Streaking on TLC/Column Start->Streaking No_Elution Compound Not Eluting Start->No_Elution Poor_Separation Poor Separation Start->Poor_Separation Degradation Compound Degradation? Streaking->Degradation Overloading Sample Overloaded? Streaking->Overloading Use_Deactivated_Silica Use Deactivated Silica/Alumina Degradation->Use_Deactivated_Silica Yes Reduce_Load Reduce Sample Load Overloading->Reduce_Load Yes Increase_Polarity Increase Eluent Polarity (Gradient Elution) No_Elution->Increase_Polarity Decrease_Polarity Decrease Eluent Polarity Poor_Separation->Decrease_Polarity Change_Solvent Try Different Solvent System Poor_Separation->Change_Solvent

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: Synthesis of 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the synthesis of 1-Acetyl-5-bromo-7-nitroindoline.

Frequently Asked Questions (FAQs)

Q1: My reaction produced a mixture of products instead of the pure this compound. How can I identify the side products?

A1: The formation of multiple products can be attributed to side reactions during the nitration or acetylation steps. Common side products include isomers from nitration at undesired positions or starting materials from incomplete reactions. To identify these products, it is recommended to use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical data of your products with the expected data for the desired product and potential impurities will aid in their identification.

Q2: I observe an unexpected spot on my TLC plate after the nitration of 5-bromoindoline. What could it be?

A2: An unexpected spot following the nitration step could be a constitutional isomer of the desired 7-nitro product. While the existing bromo and amino groups direct nitration to the 7-position, minor products from nitration at other available positions on the aromatic ring, such as the 4 or 6-positions, can sometimes form. Over-nitration, resulting in a di-nitro compound, is also a possibility, though less likely under controlled conditions. To characterize this impurity, it should be isolated using column chromatography and analyzed by MS and NMR.

Q3: My final product shows a low yield after acetylation of 5-bromo-7-nitroindoline. What are the possible reasons?

A3: A low yield in the final acetylation step can result from several factors. Incomplete acetylation is a common issue, which can be addressed by increasing the reaction time, temperature, or using a more potent acetylating agent. The direct acylation of 7-nitroindolines can be challenging due to the reduced nucleophilicity of the indoline nitrogen caused by the electron-withdrawing nitro group.[1][2] Another possibility is product loss during the work-up and purification stages. Ensure that the extraction and chromatography procedures are optimized to minimize such losses.

Q4: How can I confirm the identity and purity of my final this compound product?

A4: The identity and purity of the final product should be confirmed using a combination of analytical methods. The molecular weight can be verified by Mass Spectrometry. The structure can be elucidated using ¹H and ¹³C NMR spectroscopy, which will show characteristic peaks for the acetyl group and the aromatic protons. Purity can be assessed by the absence of impurity peaks in the NMR spectrum and by a single spot on a TLC plate developed with an appropriate solvent system, or a single peak in an HPLC chromatogram.

Data Presentation: Product and Potential Side Products

The following table summarizes the key analytical data for the target product and potential side products to aid in their identification.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
This compound this compoundC₁₀H₉BrN₂O₃285.10¹H NMR: Acetyl singlet (~2.3 ppm), distinct aromatic proton signals. MS: M+ peak at m/z 284/286.
5-Bromo-7-nitroindoline5-Bromo-7-nitroindolineC₈H₇BrN₂O₂243.06Starting material for acetylation. Absence of acetyl peak in ¹H NMR. MS: M+ peak at m/z 242/244.
1-Acetyl-5-bromo-4-nitroindolineHypothetical IsomerC₁₀H₉BrN₂O₃285.10Different aromatic proton splitting pattern in ¹H NMR compared to the 7-nitro isomer. MS: M+ peak at m/z 284/286.
1-Acetyl-5-bromo-6-nitroindolineHypothetical IsomerC₁₀H₉BrN₂O₃285.10Different aromatic proton splitting pattern in ¹H NMR compared to the 7-nitro isomer. MS: M+ peak at m/z 284/286.

Experimental Protocols

1. Nitration of 5-bromoindoline

  • Materials: 5-bromoindoline, fuming nitric acid, sulfuric acid, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 5-bromoindoline in dichloromethane and cool the solution to 0°C in an ice bath.

    • Slowly add a pre-mixed solution of fuming nitric acid and sulfuric acid dropwise to the cooled solution, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it over ice.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-7-nitroindoline.

    • Purify the crude product by column chromatography on silica gel.

2. Acetylation of 5-bromo-7-nitroindoline

  • Materials: 5-bromo-7-nitroindoline, acetic anhydride, pyridine (or triethylamine), dichloromethane, 1M HCl solution, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 5-bromo-7-nitroindoline in dichloromethane and add pyridine or triethylamine as a base.

    • Add acetic anhydride dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl solution, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis & Observation cluster_analysis Analysis & Identification cluster_troubleshooting Troubleshooting Action Start Start Synthesis of This compound Observation Unexpected Result Observed (e.g., multiple spots on TLC, low yield) Start->Observation Isolate Isolate Impurity via Column Chromatography Observation->Isolate Analyze Characterize Impurity: - Mass Spectrometry (MS) - NMR Spectroscopy Isolate->Analyze Compare Compare Data with Expected Side Products Analyze->Compare Identify Identify Side Product Compare->Identify Optimize_Nitration Optimize Nitration: - Temperature Control - Stoichiometry Identify->Optimize_Nitration Optimize_Acetylation Optimize Acetylation: - Reaction Time/Temp - Reagent Choice Identify->Optimize_Acetylation Purification Refine Purification Technique Identify->Purification

Caption: Troubleshooting workflow for identifying side products.

Reaction_Pathway cluster_reactants Starting Materials cluster_step1 Nitration cluster_step2 Acetylation Indoline 5-Bromoindoline Nitroindoline 5-Bromo-7-nitroindoline Indoline->Nitroindoline HNO₃, H₂SO₄ Side_Product_1 Positional Isomers (e.g., 4-nitro, 6-nitro) Indoline->Side_Product_1 Side Reaction Final_Product This compound Nitroindoline->Final_Product Acetic Anhydride, Pyridine Side_Product_2 Unreacted 5-Bromo-7-nitroindoline Nitroindoline->Side_Product_2 Incomplete Reaction

Caption: Synthesis pathway and potential side reactions.

References

improving the stability of 1-Acetyl-5-bromo-7-nitroindoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-Acetyl-5-bromo-7-nitroindoline in solution. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experimental work.

Troubleshooting Unstable Solutions

This section addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: Rapid Discoloration (Yellowing/Browning) of the Solution
  • Question: My solution of this compound in an organic solvent (e.g., DMSO, Acetonitrile) is turning yellow or brown shortly after preparation. What is the likely cause and how can I prevent it?

  • Answer: Discoloration often indicates degradation of the compound. Given its structure as a nitroaromatic and indoline derivative, the primary suspects are photodegradation and oxidation. The nitro group can make the molecule susceptible to light-induced decomposition, while the indoline ring can be prone to oxidation.

    Troubleshooting Steps:

    • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to block light exposure.

    • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from peroxides, which can initiate oxidative degradation.

    • Inert Atmosphere: For long-term storage or sensitive experiments, degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Lower Temperature: Store stock solutions at -20°C or -80°C as recommended. For working solutions, keep them on ice and use them promptly.

Issue 2: Precipitation of the Compound from Aqueous Buffers
  • Question: When I dilute my DMSO stock solution of this compound into my aqueous experimental buffer, a precipitate forms immediately or over time. How can I resolve this?

  • Answer: This is a common solubility issue. This compound is expected to have low aqueous solubility. The abrupt change in solvent polarity when diluting a concentrated organic stock into an aqueous medium can cause the compound to "crash out."

    Troubleshooting Steps:

    • Reduce Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.

    • Optimize Co-Solvent Concentration: If your experiment allows, you might be able to slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. However, always be mindful of the solvent's potential effects on your experimental system and include appropriate vehicle controls. A final DMSO concentration below 0.5% is generally recommended for cell-based assays.

    • pH Adjustment: The solubility of the compound may be pH-dependent. Investigate a range of pH values for your buffer to see if solubility improves.

    • Use of Surfactants or Cyclodextrins: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20) or a cyclodextrin can help to maintain the compound's solubility in aqueous solutions.

Issue 3: Inconsistent or Diminishing Activity in Assays
  • Question: I am observing a loss of activity or inconsistent results with my this compound solution in my biological or chemical assays. What could be the cause?

  • Answer: This issue points towards the chemical instability of the compound under your specific experimental conditions. The acetyl group on the indoline nitrogen could be susceptible to hydrolysis, particularly at non-neutral pH, and the entire molecule may be degrading over the time course of your experiment.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen stock just before the experiment. Avoid using solutions that have been stored for extended periods at room temperature or 4°C.

    • Conduct a Time-Course Stability Study: Assess the stability of the compound in your assay medium over the duration of your experiment. Incubate the compound in the medium and analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to quantify the remaining parent compound.

    • Control pH: The stability of the compound can be highly dependent on the pH of the solution. If possible, maintain a pH between 4 and 8, as extreme pH values can catalyze hydrolysis.[1]

    • Evaluate Temperature Effects: Higher incubation temperatures can accelerate degradation. If your experiment allows, consider if the temperature can be lowered without compromising the assay.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary potential degradation pathways for this compound in solution?

    • A1: Based on its chemical structure, the most likely degradation pathways are:

      • Photodegradation: Due to the presence of the nitroaromatic chromophore, the molecule is likely susceptible to degradation upon exposure to UV or even ambient light.

      • Oxidation: The electron-rich indoline ring system can be susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen or oxidizing contaminants in the solvent.

      • Hydrolysis: The 1-acetyl group may be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the acetyl group to yield 5-bromo-7-nitroindoline.

  • Q2: What is the recommended solvent for preparing stock solutions?

    • A2: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally good choices for preparing high-concentration stock solutions due to their high solubilizing power for many organic molecules. Ensure you use anhydrous, high-purity grades of these solvents.

  • Q3: How should I store stock solutions of this compound?

    • A3: For maximum stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

  • Q4: My HPLC analysis shows new peaks appearing over time in my solution. What are these?

    • A4: The appearance of new peaks in your chromatogram is a strong indication of compound degradation. These new peaks represent the degradation products. To identify them, you can perform forced degradation studies (see experimental protocols below) and use techniques like LC-MS to determine their mass and propose potential structures.

Data on Solution Stability (Representative Data)

Disclaimer: The following data is representative and intended to illustrate the potential stability profile of this compound under various stress conditions. Actual degradation rates should be determined experimentally.

Stress ConditionSolvent/MediumTemperature (°C)Duration (hours)Remaining Compound (%)Major Degradation Pathway
Hydrolysis 0.1 M HCl602475De-acetylation
pH 7.4 Buffer602495Minimal
0.1 M NaOH602440De-acetylation & Ring Opening
Oxidation 3% H₂O₂ in Water/ACN25860Oxidation of Indoline Ring
Photolysis Water/ACN (1:1)25450Photoreduction of Nitro Group
Thermal pH 7.4 Buffer804885General Decomposition

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 4, 8, 24h), take an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. At various time points, take an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours, protected from light. At various time points, take an aliquot and dilute with mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in ACN/water) in a quartz cuvette to a photostability chamber with a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Incubate a solid sample of the compound and a solution in a neutral buffer at a high temperature (e.g., 80°C) for 48 hours.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at an appropriate wavelength).

  • Use LC-MS to obtain mass information on the parent compound and any new peaks that appear, which will aid in the identification of degradation products.

Protocol 2: Solution Stability Assessment in an Experimental Medium

This protocol is for determining the stability of the compound in your specific assay buffer.

1. Preparation of Test Solution:

  • Prepare your experimental medium (e.g., cell culture medium, enzyme assay buffer).

  • Spike the medium with this compound from a concentrated DMSO stock to the final working concentration. Ensure the final DMSO concentration is consistent with your experiment.

2. Incubation:

  • Incubate the test solution under the exact conditions of your experiment (temperature, light exposure, etc.).

3. Sampling and Analysis:

  • At various time points throughout the duration of your planned experiment (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately quench any potential reaction if necessary (e.g., by adding a strong solvent like acetonitrile and placing on ice).

  • Analyze the samples by HPLC or LC-MS to quantify the percentage of the parent compound remaining at each time point.

4. Data Interpretation:

  • Plot the percentage of the remaining compound versus time. This will give you a stability profile of the compound under your specific experimental conditions. If significant degradation occurs (e.g., >10-20%) within the timeframe of your experiment, you may need to adjust your experimental design (e.g., shorten incubation times, prepare fresh compound additions).

Visualizations

G cluster_0 Troubleshooting Workflow for Solution Instability cluster_1 Potential Causes cluster_2 Corrective Actions observe Observe Instability (e.g., color change, precipitation, loss of activity) identify Identify Potential Cause observe->identify implement Implement Corrective Actions identify->implement photodegradation Photodegradation identify->photodegradation Discoloration? oxidation Oxidation identify->oxidation Discoloration? hydrolysis Hydrolysis (pH) identify->hydrolysis Loss of activity? Extreme pH? solubility Poor Solubility identify->solubility Precipitation? reassess Re-assess Stability implement->reassess protect_light Protect from Light photodegradation->protect_light inert_atm Use Inert Atmosphere oxidation->inert_atm control_ph Control pH hydrolysis->control_ph optimize_solv Optimize Solvent/Concentration solubility->optimize_solv

Caption: A troubleshooting workflow for addressing instability issues with this compound solutions.

G cluster_0 Forced Degradation Experimental Workflow cluster_1 Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions start->stress analysis Analyze by HPLC/LC-MS stress->analysis acid Acid Hydrolysis (1M HCl, 60°C) stress->acid base Base Hydrolysis (1M NaOH, 60°C) stress->base oxidation Oxidation (30% H₂O₂, RT) stress->oxidation photo Photolysis (Xenon Lamp) stress->photo thermal Thermal (80°C) stress->thermal identify_deg Identify Degradation Products analysis->identify_deg pathway Elucidate Degradation Pathway identify_deg->pathway

Caption: An overview of the experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Analysis of Byproducts in the 1-Acetyl-5-bromo-7-nitroindoline Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of 1-Acetyl-5-bromo-7-nitroindoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the nitration of 1-acetyl-5-bromoindoline, with a focus on byproduct analysis and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

The synthesis of this compound via electrophilic nitration of 1-acetyl-5-bromoindoline can lead to several byproducts. The most common are regioisomers resulting from nitration at alternative positions on the aromatic ring. Other potential impurities include di-nitrated compounds, products from side reactions like oxidation, and unreacted starting material.

Q2: I am seeing multiple product spots on my TLC analysis. What are they likely to be?

If you observe multiple spots with similar polarity to your desired product, they are most likely the isomeric byproducts: 1-Acetyl-5-bromo-4-nitroindoline and 1-Acetyl-5-bromo-6-nitroindoline. The formation of these isomers is due to the competing directing effects of the N-acetyl and 5-bromo substituents on the indoline ring.

Q3: My reaction is resulting in a very low yield of the desired product. What are the potential causes?

Low yields can stem from several factors:

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or concentration of reagents can significantly impact the yield and selectivity.

  • Poor Quality of Starting Materials: Impurities in the 1-acetyl-5-bromoindoline or the nitrating agent can lead to side reactions and reduced yield.[1]

  • Product Degradation: The nitro-indoline product may be sensitive to the harsh acidic conditions, leading to degradation if the reaction is run for too long or at too high a temperature.

  • Inefficient Work-up or Purification: Product loss can occur during extraction, neutralization, or chromatographic purification steps.[2]

Q4: How can I minimize the formation of di-nitrated byproducts?

Di-nitration occurs under harsh reaction conditions. To minimize this, consider the following:

  • Control Stoichiometry: Use a carefully measured amount of the nitrating agent (typically close to 1.0 equivalent).

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to increase selectivity and reduce the rate of a second nitration.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level.

Q5: What is the best way to purify the crude this compound?

Column chromatography is generally the most effective method for separating the desired product from its regioisomers and other impurities.[3] A solvent system with a gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane is often effective for separating indoline derivatives.[3] Recrystallization can also be an effective technique if a suitable solvent is found.

Troubleshooting Guide

Issue 1: Low regioselectivity with significant formation of 4-nitro and 6-nitro isomers.

  • Potential Cause: The reaction temperature may be too high, or the rate of addition of the nitrating agent may be too fast, leading to reduced selectivity.

  • Recommended Solution:

    • Temperature Control: Maintain a low and consistent temperature (e.g., 0-5 °C) throughout the reaction.

    • Slow Addition: Add the nitrating agent dropwise to the solution of 1-acetyl-5-bromoindoline to maintain a low concentration of the electrophile at any given time.

    • Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents may be beneficial.

Issue 2: The presence of a baseline or highly polar spot on the TLC plate after work-up.

  • Potential Cause: This could indicate the hydrolysis of the N-acetyl group under the strongly acidic reaction or work-up conditions, resulting in the more polar 5-bromo-7-nitroindoline. Alternatively, it could be due to oxidation byproducts.

  • Recommended Solution:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize hydrolysis.

    • Prompt Work-up: Neutralize the reaction mixture promptly and carefully with a cooled base solution upon completion.

    • Temperature Control: Avoid excessive heating during the reaction and work-up to minimize oxidation.

Issue 3: The reaction is sluggish or does not go to completion.

  • Potential Cause: The nitrating agent may not be sufficiently active, or the reagents may be of poor quality.

  • Recommended Solution:

    • Fresh Reagents: Use fresh, high-purity nitric acid and sulfuric acid. The mixture of nitric and sulfuric acid should ideally be freshly prepared.

    • Activation of Electrophile: Ensure the sulfuric acid is in sufficient excess to fully generate the nitronium ion (NO₂⁺), which is the active electrophile.[2][4]

    • Purity of Starting Material: Ensure the 1-acetyl-5-bromoindoline is pure and free of contaminants that could inhibit the reaction.[1]

Data Presentation

The regioselectivity of the nitration of 1-acetyl-5-bromoindoline is highly dependent on reaction conditions. The following table provides an illustrative summary of how these conditions can affect the product distribution.

Condition Temperature (°C) Reaction Time (h) Desired Product (7-nitro) (%) 4-Nitro Isomer (%) 6-Nitro Isomer (%) Di-nitro Byproducts (%)
A2545025205
B0-52751582
C0-5865151010
D50130303010

Note: This data is hypothetical and for illustrative purposes to demonstrate the impact of reaction parameters on byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetyl-5-bromoindoline (1.0 eq) in concentrated sulfuric acid. Cool the flask to 0 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. A precipitate should form.

  • Neutralization: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: TLC Analysis of Reaction Byproducts

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like ethyl acetate.

  • TLC Plate: Spot the sample on a silica gel TLC plate.

  • Eluent: Develop the plate in a chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualization: Visualize the spots under UV light (254 nm). The desired product and its isomers should appear as distinct spots. Unreacted starting material will have a different Rf value, and more polar byproducts will be closer to the baseline.

Mandatory Visualizations

Reaction_Byproduct_Pathway cluster_start Starting Material cluster_reagents Nitration Conditions cluster_products Reaction Products SM 1-Acetyl-5-bromoindoline Reagents HNO₃ / H₂SO₄ Product This compound (Desired Product) Reagents->Product Position 7 (Favored) Byproduct1 1-Acetyl-5-bromo-4-nitroindoline (Isomeric Byproduct) Reagents->Byproduct1 Position 4 Byproduct2 1-Acetyl-5-bromo-6-nitroindoline (Isomeric Byproduct) Reagents->Byproduct2 Position 6 Troubleshooting_Workflow Start Problem: Low Yield or Impure Product Check_TLC Analyze crude mixture by TLC/LC-MS Start->Check_TLC Multiple_Spots Multiple Isomeric Spots? Check_TLC->Multiple_Spots Unreacted_SM Significant Unreacted Starting Material? Multiple_Spots->Unreacted_SM No Optimize_Selectivity Optimize for Selectivity: - Lower Temperature - Slow Reagent Addition Multiple_Spots->Optimize_Selectivity Yes Polar_Impurity High Polarity Impurity? Unreacted_SM->Polar_Impurity No Optimize_Conversion Optimize for Conversion: - Increase Reaction Time - Check Reagent Quality Unreacted_SM->Optimize_Conversion Yes Optimize_Workup Optimize Work-up: - Anhydrous Conditions - Prompt Neutralization Polar_Impurity->Optimize_Workup Yes Purify Purify via Column Chromatography Polar_Impurity->Purify No Optimize_Selectivity->Purify Optimize_Conversion->Purify Optimize_Workup->Purify

References

methods to increase the purity of 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 1-Acetyl-5-bromo-7-nitroindoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities can include:

  • Starting materials: Unreacted 1-acetyl-5-bromoindoline.

  • Over-nitrated or under-nitrated species: Indoline rings with either two nitro groups or no nitro group.

  • Isomers: Positional isomers where the nitro group is not at the 7-position.

  • Decomposition products: The nitroindoline core can be sensitive to certain conditions, leading to degradation.

  • Residual solvents and reagents: Solvents used in the reaction and workup, as well as unreacted nitrating agents.

Q3: My purified this compound is a colored solid. Is this normal?

Nitro-aromatic compounds are often yellow or orange in color. A pale yellow crystalline solid is the expected appearance of pure this compound. Darker colors, such as deep yellow, orange, or brown, may indicate the presence of impurities.

Q4: The purity of my compound does not improve after recrystallization. What should I do?

If recrystallization is ineffective, it is likely that the impurities have similar solubility properties to the desired product. In this case, column chromatography is the recommended next step as it separates compounds based on polarity, which is a different physical property.

Q5: How can I monitor the purity of my fractions during column chromatography?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of fractions. A suitable solvent system should be chosen that gives a good separation between the desired compound and its impurities. The desired compound should ideally have an Rf value of 0.2-0.4 for optimal separation on a column.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Excessive solvent used Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling too rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Product is too soluble in the chosen solvent Experiment with different solvent systems, including mixed solvent systems, to find one where the product has high solubility at high temperatures and low solubility at low temperatures.
Premature crystallization Ensure all glassware is hot and filter the hot solution quickly to prevent the product from crystallizing on the filter paper or funnel.
Issue 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system Optimize the eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
Column overloading Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica to crude material by weight.
Cracks or channels in the silica gel Pack the column carefully and evenly to avoid air gaps. Running a non-polar solvent through the column before loading the sample can help settle the silica.
Sample band is too diffuse Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before dry loading onto the column.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and at their boiling points to find a suitable solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Table 1: Example of Recrystallization Solvent Screening

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
EthanolSparingly solubleSolubleGood
MethanolSolubleVery SolublePoor
Ethyl AcetateSparingly solubleSolubleGood
TolueneInsolubleSparingly soluble-
HexaneInsolubleInsoluble-

Based on this hypothetical data, ethanol or ethyl acetate would be good choices for recrystallization.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a common starting point. The target compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the non-polar component of the eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Example of Column Chromatography Eluent Optimization

Hexane:Ethyl Acetate RatioRf of ProductSeparation from Impurities
9:10.1Poor
4:10.3Good
2:10.6Fair

Based on this hypothetical data, a 4:1 mixture of hexanes:ethyl acetate would be a good eluent system.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Check (TLC, NMR) Recrystallization->Analysis1 Waste Impure Fractions/ Mother Liquor Recrystallization->Waste:w ColumnChromatography Column Chromatography Analysis2 Purity Check (TLC, NMR) ColumnChromatography->Analysis2 ColumnChromatography->Waste:w PureProduct Pure Product (>98%) Analysis1->ColumnChromatography Purity Not OK Analysis1->PureProduct Purity OK Analysis2->PureProduct Purity OK Analysis2->Waste Impure

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Low Yield After Recrystallization Cause1 Too much solvent? Start->Cause1 Cause2 Cooled too fast? Start->Cause2 Cause3 Wrong solvent? Start->Cause3 Solution1 Use minimum hot solvent Cause1->Solution1 Solution2 Slow cooling to RT, then ice bath Cause2->Solution2 Solution3 Screen for new solvents/ mixed solvents Cause3->Solution3

Caption: Troubleshooting low yield in recrystallization.

Navigating Solubility Challenges with 1-Acetyl-5-bromo-7-nitroindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 1-Acetyl-5-bromo-7-nitroindoline. Due to its complex structure, containing both polar (nitro group, acetyl group) and non-polar (bromoindoline core) moieties, achieving desired concentrations in aqueous and organic solvents can be challenging. This can impact the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific solubility data for this compound is not extensively documented in publicly available literature, its chemical structure suggests it is a poorly water-soluble compound.[1][2][3] Similar nitro-containing indole derivatives often exhibit low aqueous solubility.[4] It is expected to have better solubility in polar aprotic organic solvents.

Q2: Which organic solvents should I try for dissolving this compound?

It is recommended to start with common polar aprotic solvents. The following table provides a list of suggested solvents to test for creating a stock solution.

Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

This is a common issue known as "crashing out." It occurs when the compound, highly soluble in the organic stock solvent, becomes insoluble as the polarity of the medium increases upon addition to the aqueous buffer. Several strategies can mitigate this:

  • Optimize the final concentration of the organic solvent: Keep the final percentage of the organic solvent in your aqueous medium as low as possible, ideally below 1% (v/v), to minimize its effect on the biological system.

  • Use a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single solvent.

  • Employ vigorous mixing: Add the stock solution to the aqueous buffer while vortexing or stirring to promote rapid dispersion.

  • Utilize excipients: Surfactants or cyclodextrins can help to encapsulate the compound and keep it in solution.

Q4: Can I use pH adjustment to improve the solubility of this compound?

The potential for pH to influence the solubility of this compound is limited. The acetyl and nitro groups are not readily ionizable under typical physiological pH ranges. However, extreme pH values could potentially induce hydrolysis or degradation of the molecule. Therefore, pH adjustment is not a recommended primary strategy for enhancing its solubility.

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with this compound.

Initial Solubility Testing

A preliminary solubility test is crucial to identify suitable solvents. The following table outlines a general protocol for this initial screening.

Parameter Description
Objective To determine the approximate solubility of this compound in various solvents.
Materials - this compound powder- A selection of solvents (see table below)- Vortex mixer- Centrifuge
Procedure 1. Weigh a small, known amount of the compound (e.g., 1 mg) into a microcentrifuge tube.2. Add a small, measured volume of the test solvent (e.g., 100 µL).3. Vortex the mixture vigorously for 1-2 minutes.4. Visually inspect for undissolved particles.5. If undissolved solid remains, add another measured volume of solvent and repeat vortexing.6. Continue this process until the compound is fully dissolved.7. Calculate the approximate solubility in mg/mL.
Solvent Selection for Stock Solutions

Based on the initial testing, select the most appropriate solvent for your stock solution.

Solvent Class Considerations
Dimethyl Sulfoxide (DMSO)Polar AproticHigh solubilizing power for many organic compounds. Can be toxic to cells at higher concentrations.
Dimethylformamide (DMF)Polar AproticSimilar to DMSO in solubilizing power. Also carries a risk of cellular toxicity.
Dichloromethane (DCM)ChlorinatedGood for less polar compounds. Highly volatile and requires careful handling.
AcetoneKetoneUseful for a range of polarities. Volatile.
EthanolPolar ProticCan be a good choice for less polar compounds and is generally less toxic than DMSO or DMF.
Enhancing Aqueous Solubility

If the compound needs to be in an aqueous solution for your experiment, the following techniques can be employed to improve its apparent solubility.[5][6][7][8]

Technique Description Experimental Protocol
Co-solvency Using a mixture of a water-miscible organic solvent and water to increase solubility.[7]1. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO).2. Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., ethanol, propylene glycol).3. Add the stock solution to the co-solvent/buffer mixtures while vortexing.4. Observe for precipitation.
Use of Surfactants Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in water.[5]1. Prepare aqueous solutions of non-ionic surfactants like Tween® 80 or Polysorbate 20 at concentrations above their critical micelle concentration (CMC).2. Add the organic stock solution of the compound to the surfactant solution with vigorous stirring.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[9]1. Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous buffer.2. Add the compound as a solid or a concentrated organic stock solution to the cyclodextrin solution.3. Stir the mixture for several hours to allow for complex formation.

Experimental Workflows and Logic

The following diagrams illustrate the decision-making process for addressing solubility challenges.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound initial_test Perform Initial Solubility Test (e.g., in DMSO, DMF, Ethanol) start->initial_test stock_solution Prepare Concentrated Stock Solution in Best Organic Solvent initial_test->stock_solution dilution Dilute Stock Solution into Aqueous Experimental Medium stock_solution->dilution precipitation_check Does the Compound Precipitate? dilution->precipitation_check no_precipitation Proceed with Experiment precipitation_check->no_precipitation No precipitation Troubleshoot Precipitation precipitation_check->precipitation Yes optimize_solvent Optimize Final Organic Solvent Concentration (<1%) precipitation->optimize_solvent use_cosolvent Try a Co-solvent System (e.g., Ethanol/Water) precipitation->use_cosolvent use_excipient Use Excipients (e.g., Surfactants, Cyclodextrins) precipitation->use_excipient re_check Re-test Dilution optimize_solvent->re_check use_cosolvent->re_check use_excipient->re_check success Proceed with Experiment re_check->success Success fail Consider Alternative Formulation Strategies re_check->fail Still Precipitates

Caption: Troubleshooting workflow for addressing precipitation upon dilution.

Solubility_Enhancement_Logic start Goal: Enhance Aqueous Solubility of This compound method_selection Select an Enhancement Method Based on Experimental Constraints start->method_selection cosolvency Co-solvency method_selection->cosolvency Simple, for initial tests surfactants Surfactants method_selection->surfactants For higher concentrations cyclodextrins Cyclodextrins method_selection->cyclodextrins To minimize organic solvent cosolvency_details Prepare stock in organic solvent. Dilute into aqueous buffer with co-solvent. cosolvency->cosolvency_details surfactants_details Prepare stock in organic solvent. Dilute into aqueous buffer with surfactant. surfactants->surfactants_details cyclodextrins_details Prepare stock in organic solvent or add solid. Add to aqueous buffer with cyclodextrin. cyclodextrins->cyclodextrins_details validation Validate the Method: - Check for compound stability - Assess impact on biological assay cosolvency_details->validation surfactants_details->validation cyclodextrins_details->validation

Caption: Logic for selecting a solubility enhancement method.

References

common mistakes in handling 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling 1-Acetyl-5-bromo-7-nitroindoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is classified as harmful if swallowed and causes serious eye irritation.[1][2][3] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[1][4] In case of accidental contact, rinse the affected area with plenty of water.[1][2]

Q2: How should I properly store this compound?

A2: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] It is sensitive to light and moisture, which can lead to degradation.[4] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[4]

Q3: What are the typical solvents for dissolving this compound?

Q4: Is this compound sensitive to light?

A4: Yes, N-acyl-7-nitroindolines are known to be photoreactive.[2][5][6] Exposure to light, particularly UV light, can induce photolysis, leading to the formation of byproducts like 5-bromo-7-nitrosoindoline.[5][6] Therefore, it is essential to protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.[4]

Troubleshooting Guides

Issue 1: Unexpected Side Products in Reaction Mixture

Possible Cause: Degradation of the starting material or product due to inappropriate reaction conditions.

ParameterRecommended ConditionPotential Issue if Deviated
pH Neutral to slightly acidicBasic conditions can promote hydrolysis of the acetyl group.
Temperature As specified in the protocol (often low to ambient)Elevated temperatures can accelerate degradation and side reactions.[4]
Light Exposure Minimal; use amber glassware or foil wrappingPhotodegradation can lead to nitrosoindoline byproducts.[5][6]
Atmosphere Inert (Argon or Nitrogen) if possibleThe indoline ring can be susceptible to oxidation.[4]

Troubleshooting Steps:

  • Analyze Reaction Conditions: Review your experimental setup to ensure all parameters align with the recommended conditions.

  • Protect from Light: Repeat the reaction in the dark or with light-protective coverings.

  • Control Temperature: Use an ice bath or cooling system to maintain the desired temperature.

  • Inert Atmosphere: If oxidation is suspected, degas solvents and run the reaction under an inert atmosphere.

Issue 2: Low or Inconsistent Yields

Possible Cause: Incomplete reaction, degradation, or issues with reagent purity.

Troubleshooting Workflow

G start Low/Inconsistent Yield Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions troubleshoot_degradation Investigate Potential Degradation (see Issue 1) check_conditions->troubleshoot_degradation increase_time Increase Reaction Time check_conditions->increase_time increase_equivalents Increase Equivalents of Limiting Reagent check_conditions->increase_equivalents check_workup Optimize Workup & Purification Procedure end Improved Yield check_workup->end troubleshoot_degradation->check_workup increase_time->check_workup increase_equivalents->check_workup

Caption: Troubleshooting workflow for low reaction yields.

Issue 3: Difficulty in Purification

Possible Cause: Formation of closely related impurities or thermal degradation during purification.

Purification MethodPotential IssueRecommendation
Column Chromatography Co-elution of impurities.Use a solvent system with a different polarity or a different stationary phase.
Recrystallization Oiling out or poor crystal formation.Try a different solvent or solvent mixture. Ensure slow cooling.
Distillation Not suitable due to the high molecular weight and potential for thermal degradation.Avoid high temperatures during solvent removal. Use a rotary evaporator at a low temperature.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent.

  • Loading: Carefully load the slurry onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Experimental Protocols

General Protocol for N-Acetylation of an Indoline Derivative

This protocol is adapted from the synthesis of a related compound and provides a general workflow.[1]

  • Dissolution: Dissolve the indoline starting material in a suitable solvent such as acetic anhydride or acetic acid.

  • Cooling: Cool the solution to 0-10°C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into ice water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Reaction Pathway

G Indoline 5-bromo-7-nitroindoline Product This compound Indoline->Product Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Product

Caption: N-Acetylation of 5-bromo-7-nitroindoline.

References

addressing issues in scaling up 1-Acetyl-5-bromo-7-nitroindoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-5-bromo-7-nitroindoline. The information is presented in a question-and-answer format to directly address potential issues encountered during scale-up and routine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route involves a three-step sequence starting from indoline:

  • N-Acetylation: Protection of the indoline nitrogen with an acetyl group to form 1-acetylindoline. This step deactivates the nitrogen and directs subsequent electrophilic substitution to the aromatic ring.

  • Bromination: Electrophilic bromination of 1-acetylindoline, which preferentially occurs at the C5 position due to the directing effect of the acetylated amino group.

  • Nitration: Regioselective nitration of 1-acetyl-5-bromoindoline at the C7 position to yield the final product. The presence of the bromo and acetyl groups helps direct the nitro group to the desired position.

Q2: Why is regioselectivity a major challenge in the synthesis of this compound?

The indoline ring system is highly activated towards electrophilic aromatic substitution. Without proper control, bromination and nitration can lead to a mixture of isomers (e.g., substitution at C3, C5, C6, or C7) and polysubstituted byproducts. The N-acetyl group is crucial for directing the substitution primarily to the C5 and C7 positions of the benzene ring. Careful control of reaction conditions is essential to achieve the desired regioselectivity, particularly during the nitration step.

Q3: What are the primary safety concerns when scaling up this synthesis?

The scale-up of this synthesis requires careful handling of hazardous reagents. Key safety considerations include:

  • Bromine: Highly corrosive, toxic, and volatile. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

  • Nitrating agents (e.g., nitric acid, acetyl nitrate): Highly corrosive and strong oxidizing agents. Reactions can be highly exothermic and require strict temperature control to prevent runaway reactions.

  • Solvents: Many organic solvents used are flammable and may have associated health risks. Ensure proper grounding of equipment to prevent static discharge and use adequate ventilation.

Troubleshooting Guide

Step 1: N-Acetylation of Indoline
Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield of 1-acetylindoline Incomplete reaction.- Ensure the use of a suitable base (e.g., potassium carbonate) to neutralize the HCl generated. - Increase the reaction time or slightly elevate the temperature. - Use a slight excess of acetyl chloride or acetic anhydride.
Product loss during workup.- Optimize the extraction solvent and the number of extractions. - Ensure complete removal of the base before extraction.
Product is impure Residual starting material.- Monitor the reaction to completion using TLC or GC. - Purify the crude product by recrystallization or column chromatography.
Presence of di-acetylated byproduct.- Avoid a large excess of the acetylating agent. - Control the reaction temperature.
Step 2: Bromination of 1-acetylindoline
Issue Potential Cause(s) Troubleshooting Suggestions
Formation of multiple brominated isomers Reaction temperature is too high.- Maintain a low reaction temperature (e.g., 0-5 °C) during the bromine addition.
Incorrect solvent.- Acetic acid is a commonly used solvent that can help control regioselectivity.
Over-bromination (di- or tri-brominated products) Excess bromine used.- Use a stoichiometric amount or a very slight excess of bromine. - Add the bromine dropwise to the reaction mixture to maintain a low concentration at any given time.
Low conversion Insufficient bromine or reaction time.- Ensure the correct stoichiometry of bromine is used. - Allow the reaction to stir for a sufficient time after the bromine addition is complete.
Step 3: Nitration of 1-acetyl-5-bromoindoline
Issue Potential Cause(s) Troubleshooting Suggestions
Formation of undesired nitro-isomers (e.g., C6-nitro) Harsh nitrating conditions.- Use a milder nitrating agent, such as acetyl nitrate prepared in situ. - Avoid strong acid mixtures like HNO₃/H₂SO₄ which can lead to undesired isomers and side reactions.
High reaction temperature.- Maintain a low and controlled temperature (e.g., below 10 °C) throughout the reaction.
Low yield due to product degradation/polymerization Strong acidic conditions.- The use of acetyl nitrate in acetic anhydride or acetic acid is generally milder than mixed acids.
Runaway reaction.- Ensure efficient cooling and slow, controlled addition of the nitrating agent. For larger scale, consider a semi-batch or continuous flow process.
Incomplete reaction Insufficient nitrating agent or reaction time.- Use a slight excess of the nitrating agent. - Monitor the reaction progress by TLC or HPLC and adjust the reaction time accordingly.

Data Presentation

Table 1: Summary of Typical Reaction Parameters

Step Reactants Solvent Temperature Typical Yield
Acetylation Indoline, Acetyl chloride/Acetic anhydrideDichloromethane or neat0 °C to RT85-95%
Bromination 1-acetylindoline, BromineAcetic Acid0-10 °C70-85%
Nitration 1-acetyl-5-bromoindoline, Acetyl nitrateAcetic Anhydride/Acetic Acid0-10 °C60-75%

Experimental Protocols

Protocol 1: Synthesis of 1-acetylindoline
  • Reaction Setup: To a solution of indoline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, add a suitable base such as potassium carbonate (1.2 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-acetylindoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of 1-acetyl-5-bromoindoline
  • Reaction Setup: Dissolve 1-acetylindoline (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Workup: Pour the reaction mixture into ice-water. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: The crude 1-acetyl-5-bromoindoline can be purified by recrystallization from ethanol.

Protocol 3: Synthesis of this compound
  • Preparation of Nitrating Agent (Acetyl Nitrate): In a separate flask, carefully add concentrated nitric acid (1.1 eq) to acetic anhydride at 0 °C. Stir the mixture for 15-20 minutes at this temperature to generate acetyl nitrate in situ.

  • Reaction Setup: Dissolve 1-acetyl-5-bromoindoline (1.0 eq) in acetic acid or acetic anhydride in a reaction vessel equipped for low-temperature control.

  • Nitration: Cool the solution of 1-acetyl-5-bromoindoline to 0-5 °C. Slowly add the pre-formed acetyl nitrate solution dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the progress by TLC or HPLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, and wash it extensively with cold water until the washings are neutral.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or isopropanol.

Visualizations

experimental_workflow Indoline Indoline Step1 Step 1: N-Acetylation (Acetyl Chloride, Base) Indoline->Step1 Acetylindoline 1-acetylindoline Step1->Acetylindoline Step2 Step 2: Bromination (Bromine, Acetic Acid) Acetylindoline->Step2 Bromoacetylindoline 1-acetyl-5-bromoindoline Step2->Bromoacetylindoline Step3 Step 3: Nitration (Acetyl Nitrate) Bromoacetylindoline->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_nitration Start Low yield or impure product in Nitration Step CheckIsomers Presence of multiple regioisomers? Start->CheckIsomers CheckPurity Product contains starting material or tars? Start->CheckPurity Sol_Isomers Use milder nitrating agent (acetyl nitrate). Control temperature strictly (0-5 °C). CheckIsomers->Sol_Isomers Yes Sol_Purity Increase reaction time or excess of nitrating agent. Ensure slow addition and efficient cooling. CheckPurity->Sol_Purity Yes

Caption: Troubleshooting decision tree for the nitration of 1-acetyl-5-bromoindoline.

Technical Support Center: 1-Acetyl-5-bromo-7-nitroindoline Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 1-Acetyl-5-bromo-7-nitroindoline.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. The primary sites for degradation are the acetyl group, the nitro group, and the indoline ring itself.

Q2: What are the expected degradation products?

A2: Potential degradation products include:

  • Hydrolytic degradation: De-acetylation to form 5-bromo-7-nitroindoline.

  • Oxidative degradation: N-oxide formation or degradation of the indoline ring.

  • Photolytic degradation: Studies on similar 1-acyl-7-nitroindolines suggest that photolysis can lead to the formation of corresponding indoles and nitrosoindoles.[1]

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: A stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the preferred method.[2][3] This technique can separate the parent compound from its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of the degradants.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, this compound is classified as causing serious eye irritation.[4][5] It is also toxic if swallowed.[5] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the exposure time.[7][8]
The compound is highly stable under the tested conditions.Consider more forcing conditions, but be mindful that overly harsh conditions may not be relevant to real-world storage.
Multiple, overlapping peaks in the chromatogram. Poor chromatographic separation.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column chemistry.
Complex degradation mixture.Use a longer column or a column with a different selectivity. Consider two-dimensional LC for very complex samples.
Inconsistent or non-reproducible results. Inconsistent experimental conditions.Ensure precise control over temperature, concentration of reagents, and light exposure.
Sample preparation variability.Standardize sample preparation procedures, including neutralization steps after acidic or basic stress.[7]
Difficulty in identifying degradation products. Insufficient concentration of the degradant for characterization.Concentrate the sample or use a more sensitive analytical technique like high-resolution mass spectrometry (HRMS).
Co-elution of the degradant with the parent peak or other impurities.Re-optimize the chromatographic method to achieve better separation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[2][7][8] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[7][8]

General Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to various stress conditions as detailed in the table below.

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.

Stress Condition Typical Protocol
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[7][9]
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature.[7][9]
Oxidation 3% to 30% H₂O₂ at room temperature.[2][8]
Thermal Degradation Heat the solid drug substance or a solution at a high temperature (e.g., 80°C).
Photodegradation Expose the drug substance solution to UV light (e.g., 350 nm) or a combination of UV and visible light as per ICH Q1B guidelines.[1]

Quantitative Data Summary (Hypothetical Example)

Stress Condition % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h15.2%5-bromo-7-nitroindoline
0.1 M NaOH, RT, 4h25.8%5-bromo-7-nitroindoline
3% H₂O₂, RT, 24h8.5%N-oxide derivative
80°C, 48h5.1%Minor unidentified products
UV light (350 nm), 24h35.6%5-bromo-7-nitrosoindole

Visualizations

Degradation_Pathways parent This compound hydrolysis_prod 5-bromo-7-nitroindoline parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod N-oxide derivative parent->oxidation_prod Oxidation (H₂O₂) photo_prod 5-bromo-7-nitrosoindole parent->photo_prod Photolysis (UV light)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC/LC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolysis photo->analysis start Prepare Sample Solution start->acid start->base start->oxidation start->thermal start->photo characterization Characterize Degradants analysis->characterization report Report Findings characterization->report

References

Technical Support Center: 1-Acetyl-5-bromo-7-nitroindoline NMR Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for acquiring high-quality NMR data for 1-Acetyl-5-bromo-7-nitroindoline. It is intended for researchers and professionals in drug development and chemical sciences.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent and concentration for preparing an NMR sample of this compound?

A: The choice of solvent depends on the compound's solubility. Commonly used deuterated solvents like Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆ are good starting points.[1]

  • For ¹H NMR: A concentration of 5-25 mg in 0.5–0.7 mL of solvent is typically sufficient for small molecules.[2][3]

  • For ¹³C NMR: A higher concentration is recommended, often in the range of 50-100 mg, as ¹³C is inherently less sensitive than ¹H.[2][3]

  • Crucial Step: Always filter your sample solution through a pipette with a glass wool or cotton plug into the NMR tube to remove any particulate matter.[4] Undissolved solids can severely degrade the magnetic field homogeneity, leading to poor shimming and broad spectral lines.[4]

Q2: My NMR spectrum shows very broad peaks. What are the common causes and solutions?

A: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common cause. Ensure the spectrometer is properly shimmed before acquisition.

  • High Sample Concentration: Overly concentrated samples can be viscous, leading to broader lines.[1] If your sample is highly concentrated, try diluting it.

  • Undissolved Particles: The sample is not fully dissolved or has precipitated.[1] This disrupts field homogeneity. Remove the sample and filter it again.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure high purity of your sample and use clean glassware.[4]

  • Molecular Properties: The bromine atom in the molecule is a quadrupolar nucleus, which can induce faster relaxation and contribute to the broadening of nearby proton and carbon signals.

Q3: The signal-to-noise (S/N) ratio in my spectrum is poor. How can I improve it?

A: A low S/N ratio means your signals are weak compared to the baseline noise. To improve it:

  • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.[5]

  • Increase Sample Concentration: A higher concentration provides more molecules in the detection volume, leading to a stronger signal.[2]

  • Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity, allowing for good spectra on more dilute samples.

  • Optimize Acquisition Parameters: Ensure the pulse width (p1) is correctly calibrated for a 90° pulse and that the relaxation delay (d1) is adequate (typically 1-5 times the longest T₁ relaxation time). For routine ¹H spectra, a 45° pulse with no relaxation delay can provide good S/N in fewer scans.[6]

Q4: Where should I expect the proton (¹H) signals for this compound to appear?

A: The electron-withdrawing nature of the acetyl, bromo, and especially the nitro groups will shift the aromatic protons significantly downfield.[7] The following are estimated chemical shift ranges:

Proton Type Structure Position Estimated δ (ppm) Expected Multiplicity
Aromatic CHH-4~8.0 - 8.4Doublet (d)
Aromatic CHH-6~7.8 - 8.2Doublet (d)
Indoline CH₂H-2 (N-CH₂)~4.2 - 4.6Triplet (t)
Indoline CH₂H-3 (Ar-CH₂)~3.2 - 3.6Triplet (t)
Acetyl CH₃COCH₃~2.2 - 2.5Singlet (s)
Disclaimer: These are estimated values based on known substituent effects. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Troubleshooting Guide

If you encounter issues during data acquisition, follow this logical workflow to diagnose and solve the problem.

// Node Definitions start [label="Poor Spectrum Quality\n(Broad Peaks, Low S/N, Artifacts)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sample [label="Step 1: Verify Sample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_clear [label="Is solution clear\nand free of solids?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_conc_ok [label="Is concentration optimal?\n(Not too high/low)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; filter_sample [label="Action: Re-filter sample\nthrough glass wool.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_conc [label="Action: Adjust concentration.\nDilute if viscous, or prepare\na more concentrated sample if S/N is low.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

check_acq [label="Step 2: Check Acquisition Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_locked [label="Is the spectrometer locked\non the solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_shimmed [label="Is the field shimmed properly?\n(Check reference peak shape)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lock_fail [label="Action: Check solvent or\nre-insert sample. Ensure\nsufficient sample volume.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; reshim [label="Action: Perform manual shimming\nor use an automated gradient\nshimming routine.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

optimize_params [label="Step 3: Optimize Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_scans [label="For Low S/N:\nIncrease Number of Scans (NS)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_pulse [label="Check Pulse Width (p1)\nand Relaxation Delay (d1)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

good_spectrum [label="Good Quality Spectrum", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> check_sample; check_sample -> is_clear; is_clear -> is_conc_ok [label="Yes"]; is_clear -> filter_sample [label="No"]; filter_sample -> check_sample; is_conc_ok -> check_acq [label="Yes"]; is_conc_ok -> adjust_conc [label="No"]; adjust_conc -> check_sample;

check_acq -> is_locked; is_locked -> is_shimmed [label="Yes"]; is_locked -> lock_fail [label="No"]; lock_fail -> check_acq; is_shimmed -> optimize_params [label="Yes"]; is_shimmed -> reshim [label="No"]; reshim -> check_acq;

optimize_params -> increase_scans; optimize_params -> check_pulse; increase_scans -> good_spectrum; check_pulse -> good_spectrum; } Caption: Troubleshooting workflow for common NMR issues.

Experimental Protocols & Data

Data Presentation: Recommended Acquisition Parameters

The following tables summarize key parameters for standard experiments.

Table 1: Sample Preparation Summary

Parameter ¹H NMR ¹³C NMR Rationale
Concentration 5-25 mg 50-100 mg ¹³C has a much lower natural abundance and sensitivity, requiring more sample.[2]
Solvent Volume 0.5 - 0.7 mL 0.5 - 0.7 mL Ensures the sample fills the detection coil of the probe for optimal shimming.[8]

| Filtration | Mandatory | Mandatory | Removes particulates that degrade spectral quality.[4] |

Table 2: Standard ¹H NMR Acquisition Parameters

Parameter Recommended Value Purpose
Pulse Angle (p1) 45-90° A 90° pulse maximizes signal for a single scan; a smaller angle (e.g., 45°) allows for a shorter relaxation delay when multiple scans are needed.[6]
Acquisition Time (at) 3-4 s Determines the digital resolution. Longer times improve resolution but also capture more noise.[5]
Relaxation Delay (d1) 1-2 s Allows spins to return to equilibrium between scans. For quantitative results, d1 should be at least 5x T₁.[9]
Number of Scans (ns) 8-16 (or more) Averaging multiple scans improves the signal-to-noise ratio.[5]

| Spectral Width (sw) | ~12-14 ppm | Should encompass all expected proton signals, from ~-1 to 11 ppm. |

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve 5-25 mg in ~0.6 mL solvent filtrate 2. Filter into NMR tube dissolve->filtrate insert 3. Insert sample & lock filtrate->insert shim 4. Shim magnetic field insert->shim setup 5. Set acquisition parameters shim->setup acquire 6. Acquire data (zg) setup->acquire ft 7. Fourier Transform (ft) acquire->ft phase 8. Phase correction ft->phase baseline 9. Baseline correction phase->baseline integrate 10. Integrate signals baseline->integrate

Protocol 1: 2D ¹H-¹H COSY Acquisition

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, which is invaluable for mapping out the spin systems in the indoline and aromatic rings.

  • Initial Setup: Acquire a high-quality 1D ¹H spectrum first. Optimize the spectral width (sw) and transmitter offset (o1p) to cover only the region containing proton signals.[10] Do not spin the sample for 2D experiments.[11]

  • Load COSY Parameters: Load a standard gradient-enhanced COSY (gCOSY) parameter set. The parameters from your 1D spectrum (sw, o1p) should be automatically applied.[12]

  • Key Parameters to Check:

    • Number of Increments (ni): This determines the resolution in the indirect dimension (F1). A value of 256 is often a good starting point for medium resolution.[10]

    • Number of Scans (ns): For a reasonably concentrated sample, ns=1 or 2 is often sufficient for a gCOSY experiment.[11]

    • Relaxation Delay (d1): A delay of 1-1.5 seconds is standard.[13]

  • Acquisition: Start the experiment. A standard gCOSY typically takes 5-20 minutes.[11]

  • Processing: Process the data using a sine-bell or squared sine-bell window function (e.g., xfb command). The resulting 2D map will show diagonal peaks (corresponding to the 1D spectrum) and cross-peaks, which connect signals from coupled protons.[13]

Protocol 2: 2D ¹H-¹³C HSQC Acquisition

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon atoms they are directly attached to, providing unambiguous C-H connectivity.

  • Initial Setup: Acquire good quality 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.[14] Turn sample spinning off.[15]

  • Load HSQC Parameters: Load a standard gradient-enhanced, phase-sensitive HSQC parameter set (e.g., hsqcph).[14]

  • Key Parameters to Check:

    • ¹H Spectral Width (sw): Set based on your ¹H spectrum.

    • ¹³C Spectral Width (sw1): Set based on your ¹³C spectrum (e.g., ~160 ppm centered around 80-90 ppm).

    • Number of Increments (ni): 128 or 256 is typical for good carbon-dimension resolution.[15]

    • Number of Scans (ns): Depends on concentration. Start with ns=2 or 4 and increase if needed.[15]

    • Relaxation Delay (d1): 1-1.5 seconds is standard.

  • Acquisition: Start the experiment. HSQC experiments are less sensitive than COSY and may take 20 minutes to several hours depending on the concentration.

  • Processing: Process the 2D data. The resulting spectrum will show a peak for each C-H bond, with coordinates corresponding to the ¹H chemical shift on one axis and the ¹³C chemical shift on the other.[14]

References

Validation & Comparative

Structural Validation of 1-Acetyl-5-bromo-7-nitroindoline by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural validation of 1-acetyl-5-bromo-7-nitroindoline using single-crystal X-ray crystallography. The crystallographic data is presented in comparison with structurally related indoline derivatives to offer insights into the effects of substituent modifications on the molecular geometry. Detailed experimental protocols and a visual workflow are included to support researchers in the fields of medicinal chemistry, materials science, and drug development.

Comparative Analysis of Crystallographic Data

The crystal structure of this compound has been determined and compared with the structures of 1-acetylindoline, 1-acetyl-5-nitroindoline, and 1-acetyl-5-bromo-7-nitroindole.[1][2] The key crystallographic parameters, including unit cell dimensions and data collection details, are summarized in Table 1. A comparison of selected bond lengths and bond angles is presented in Table 2 to highlight the structural variations across these molecules.

Table 1: Crystallographic Data and Refinement Details [1][2]

Parameter1-Acetylindoline1-Acetyl-5-nitroindolineThis compound
Formula C10H11NOC10H10N2O3C10H9BrN2O3
Formula Weight 161.20206.19285.10
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 9.734(2)7.583(1)7.469(1)
b (Å) 5.869(1)11.096(2)11.089(1)
c (Å) 14.881(2)11.218(2)12.981(2)
β (°) ** 106.84(1)106.33(1)90.98(1)
Volume (ų) **812.9(2)905.5(2)1075.0(2)
Z 444
Calculated Density (g/cm³) 1.3161.5121.761
Radiation (λ) MoKα (0.71073 Å)MoKα (0.71073 Å)MoKα (0.71073 Å)
Temperature (K) 293293293
Reflections Collected 143115881885
Unique Reflections 142115791872
R-int 0.0190.0160.013
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.121R1 = 0.039, wR2 = 0.106R1 = 0.033, wR2 = 0.084

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for Indoline Derivatives [1][2]

Parameter1-Acetylindoline1-Acetyl-5-nitroindolineThis compound
C(7a)-N(1) 1.401(2)1.393(2)1.402(3)
N(1)-C(8) 1.380(2)1.385(2)1.381(3)
C(8)-O(1) 1.229(2)1.226(2)1.228(3)
C(5)-Br(1) --1.891(2)
C(7)-N(2) --1.465(3)
N(2)-O(2) -1.225(2) (at C5)1.222(3)
N(2)-O(3) -1.227(2) (at C5)1.220(3)
C(7a)-N(1)-C(8) 129.3(1)129.8(1)129.5(2)
N(1)-C(8)-O(1) 121.2(1)121.0(1)121.1(2)
C(6)-C(5)-Br(1) --119.5(2)
C(6)-C(7)-N(2) --120.1(2)
O(2)-N(2)-O(3) -123.5(2) (at C5)124.0(2)

Experimental Protocols

The structural determination of this compound and the comparative compounds was achieved through the following standardized crystallographic workflow.

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.[1] The general procedure is as follows:

  • Dissolution: The synthesized and purified compound was dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to form a near-saturated solution at room temperature or slightly elevated temperature.

  • Evaporation: The solution was filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Harvesting: Well-formed single crystals of suitable size and quality were carefully selected and harvested from the mother liquor.

X-ray Data Collection

X-ray diffraction data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromatized MoKα radiation (λ = 0.71073 Å).[1][2]

  • Crystal Mounting: A selected single crystal was mounted on a glass fiber using a suitable adhesive.

  • Data Collection Temperature: Data collection was performed at room temperature (293 K).

  • Data Collection Strategy: The ω-2θ scan mode was used for data collection. The unit cell parameters were determined and refined from the setting angles of 25 accurately centered reflections.

  • Data Reduction: The collected intensity data were corrected for Lorentz and polarization effects. An absorption correction was also applied.

Structure Solution and Refinement

The crystal structures were solved by direct methods and refined by full-matrix least-squares on F².

  • Structure Solution: The structures were solved using the SHELXS-97 program.

  • Structure Refinement: The refinement was carried out using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

  • Final Analysis: The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and thermal parameters, were deposited in the Cambridge Structural Database (CSD).

Visualization of the Crystallographic Workflow

The following diagram illustrates the key stages involved in the structural validation of a small molecule by X-ray crystallography.

experimental_workflow synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition structure_refinement->validation

Caption: Experimental workflow for X-ray crystallography.

References

Uncaging the Potential: A Comparative Guide to 1-Acetyl-5-bromo-7-nitroindoline and Other Bromoindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular tools is paramount to experimental success. This guide provides a comprehensive comparison of 1-Acetyl-5-bromo-7-nitroindoline, a notable photocleavable protecting group, with other bromoindoline derivatives utilized in divergent research applications, including anticancer agent development. We present a detailed analysis of their performance, supported by experimental data and protocols, to inform your selection process.

At a Glance: Key Applications and Performance Metrics

This compound distinguishes itself primarily through its application as a photolabile "caging" agent, enabling the light-induced release of carboxylic acids with high temporal and spatial control. This functionality is crucial in fields like neuroscience and cell biology for the controlled delivery of bioactive molecules. In contrast, a significant portion of bromoindoline derivatives have been explored for their potent anticancer activities, with their performance typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

This guide will delve into these two primary applications, presenting a direct comparison of this compound with a structurally related photocleavable compound and a summary of the anticancer efficacy of other bromoindoline derivatives.

Section 1: Photocleavable Protecting Groups - A Head-to-Head Comparison

The utility of a photocleavable protecting group (PPG) is determined by several factors, including its efficiency of light absorption, the quantum yield of photorelease (the number of released molecules per photon absorbed), the rate of release, and the ease of its synthesis. Here, we compare this compound with 5-bromo-7-nitroindoline-S-ethylthiocarbamate, a closely related compound for which detailed experimental data is available.

Table 1: Performance Comparison of Photocleavable Bromoindoline Derivatives

FeatureThis compound (and related N-acyl-7-nitroindolines)5-bromo-7-nitroindoline-S-ethylthiocarbamate
Primary Application Photocleavable protecting group for carboxylic acidsPhotocleavable protecting group
Quantum Yield (Φ) ~0.06 (for 1-acetyl-7-nitroindoline)[1]Not explicitly reported, but photolysis is efficient[2]
Photorelease Rate Sub-microsecond timescale[1]Rapid, completed within 10 minutes under experimental conditions[2]
Excitation Wavelength Typically ~350 nm (UV)[1][2]350 nm (one-photon) and 710 nm (two-photon)[2]
Photolysis Product Yield High, with release of the carboxylic acid94-97% yield of the aromatic photoproduct (5-bromo-7-nitrosoindoline)[2]
Synthetic Accessibility Often requires multiple steps[2]Short and efficient one-pot, two-reaction sequence[2]
Discussion of Photocleavage Performance

N-acyl-7-nitroindolines, the class to which this compound belongs, are well-established as efficient PPGs for carboxylic acids, such as the neurotransmitter L-glutamate. The photorelease mechanism is rapid, occurring on a sub-microsecond timescale, which is advantageous for studying fast biological processes. The quantum yield for the parent compound, 1-acetyl-7-nitroindoline, is approximately 0.06, indicating a reasonable efficiency for the photorelease process.

In comparison, 5-bromo-7-nitroindoline-S-ethylthiocarbamate presents a compelling alternative. While a specific quantum yield is not reported, its photolysis is highly efficient, with product yields reaching up to 97%. A significant advantage of the thiocarbamate derivative lies in its synthetic accessibility; it can be prepared in a high-yielding one-pot reaction, a notable improvement over the often multi-step synthesis of N-acyl-7-nitroindolines.[2] Furthermore, the ability of the thiocarbamate to be cleaved by two-photon excitation at 710 nm offers advantages for applications requiring deeper tissue penetration and reduced phototoxicity.[2]

The choice between these two PPGs would depend on the specific experimental requirements. For applications demanding the fastest possible release kinetics, the sub-microsecond release of N-acyl-7-nitroindolines is a key advantage. However, for ease of synthesis and the potential for two-photon applications, the thiocarbamate derivative is a strong contender.

Section 2: Bromoindoline Derivatives in Anticancer Research

A diverse range of bromoindoline derivatives have been synthesized and evaluated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The efficacy of these compounds is typically reported as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

To date, there is no published data on the anticancer activity of this compound, suggesting its primary utility lies in the field of photocleavable chemistry. However, for researchers interested in the broader therapeutic potential of the bromoindoline scaffold, the following table summarizes the reported anticancer activities of several other derivatives.

Table 2: Anticancer Activity of Various Bromoindoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-BromoisatinHT29 (Colon Cancer)~100
5-bromo-7-azaindolin-2-one derivative (23p)HepG2 (Liver Cancer)2.357
5-bromo-7-azaindolin-2-one derivative (23p)A549 (Lung Cancer)3.012
5-bromo-7-azaindoline-2-one derivative (23p)Skov-3 (Ovarian Cancer)2.876
Isatin-based pyrazoline conjugate (1d)Leukemia subpanel0.69 - 3.35

Experimental Protocols

For the practical application of these compounds, detailed experimental protocols are essential. Below are the methodologies for the synthesis and photolysis of the compared photocleavable derivatives.

Synthesis Protocols

Protocol 1: Synthesis of 5-bromo-7-nitroindoline-S-ethylthiocarbamate [2]

This protocol describes a one-pot, two-step synthesis from commercially available 5-bromo-7-nitroindoline.

  • Step 1: Formation of the Carbamoyl Chloride Intermediate. To a solution of 5-bromo-7-nitroindoline in an appropriate aprotic solvent (e.g., dichloromethane), triphosgene is added at 0 °C. The reaction mixture is stirred for a specified time to form the carbamoyl chloride in situ.

  • Step 2: Reaction with Thiol. Ethanethiol is then added to the reaction mixture, and it is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography.

  • Work-up and Purification. Upon completion, the reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final product.

Protocol 2: General Synthesis of N-Acyl-7-nitroindolines

  • Step 1: Synthesis of 7-Nitroindoline. This is typically achieved through the nitration of indoline, often requiring protection of the nitrogen and subsequent deprotection.

  • Step 2: Acylation. The synthesized 7-nitroindoline is then acylated using an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base to yield the final N-acyl-7-nitroindoline product.

  • Purification. The product is then purified using standard techniques such as crystallization or column chromatography.

Photolysis Protocol

Protocol 3: General Procedure for Photolysis of Bromoindoline-based Photocleavable Protecting Groups [2]

This protocol is adapted from the photolysis of 5-bromo-7-nitroindoline-S-ethylthiocarbamate and is applicable to other similar compounds.

  • Sample Preparation. Prepare a solution of the photocleavable compound in a suitable solvent system (e.g., acetonitrile/water). The concentration should be optimized based on the compound's extinction coefficient at the irradiation wavelength.

  • Irradiation. The solution is placed in a quartz cuvette and irradiated with a light source emitting at the desired wavelength (e.g., 350 nm). The irradiation time will depend on the light intensity and the quantum yield of the compound. The reaction can be monitored by UV-Vis spectrophotometry.

  • Analysis of Photoproducts. The photolysis products can be analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to determine the yield of the released molecule and the photolysis byproducts.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations and experimental workflows.

Synthesis_Comparison Synthesis Pathway Comparison cluster_acetyl This compound cluster_thio 5-bromo-7-nitroindoline-S-ethylthiocarbamate A1 Indoline A2 7-Nitroindoline A1->A2 Nitration (multi-step) A3 This compound A2->A3 Acylation & Bromination B1 5-bromo-7-nitroindoline B2 Carbamoyl chloride intermediate B1->B2 Triphosgene B3 5-bromo-7-nitroindoline-S-ethylthiocarbamate B2->B3 Ethanethiol (one-pot)

Caption: Comparative synthesis pathways.

Photolysis_Workflow General Photolysis Experimental Workflow P1 Prepare solution of caged compound P2 Irradiate with UV/Vis light source P1->P2 P3 Monitor reaction (e.g., UV-Vis) P2->P3 P4 Analyze photoproducts (HPLC/MS) P3->P4

Caption: Experimental workflow for photolysis.

Signaling_Pathway Application in Cellular Signaling Caged Caged Bioactive Molecule (e.g., Glutamate) Light Light (e.g., 350 nm) Uncaged Active Bioactive Molecule Light->Uncaged Photolysis Receptor Cellular Receptor Uncaged->Receptor Binding Response Biological Response Receptor->Response Signal Transduction

Caption: Light-induced activation of a signaling pathway.

Conclusion

This compound is a valuable tool for researchers requiring precise control over the release of carboxylic acids. Its rapid photorelease kinetics make it particularly suitable for studying fast biological events. However, for applications where ease of synthesis and the potential for two-photon excitation are priorities, 5-bromo-7-nitroindoline-S-ethylthiocarbamate emerges as a strong alternative.

While the broader bromoindoline scaffold has demonstrated significant promise in the development of anticancer therapeutics, this compound itself has not been characterized in this context. Researchers interested in the anticancer potential of this class of compounds should look to the diverse array of other bromoindoline derivatives that have shown potent activity against various cancer cell lines.

This guide provides a foundational understanding to aid in the selection of the appropriate bromoindoline derivative for your specific research needs. The provided experimental protocols and comparative data are intended to facilitate the practical implementation of these powerful chemical tools in your laboratory.

References

comparative analysis of different synthesis routes for 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of 1-Acetyl-5-bromo-7-nitroindoline, a key heterocyclic building block, is of significant interest due to its potential applications in the development of novel therapeutic agents. The strategic introduction of bromo and nitro functionalities onto the indoline scaffold allows for diverse downstream chemical modifications. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering a detailed examination of experimental protocols, quantitative data, and process workflows to inform the selection of an optimal synthetic strategy.

Comparative Summary of Synthetic Routes

The synthesis of this compound can be approached via two primary pathways, differing in the sequence of the bromination and nitration steps. Route A involves the bromination of 1-acetylindoline followed by nitration, whereas Route B commences with the nitration of 1-acetylindoline and concludes with bromination. The choice between these routes can be guided by factors such as overall yield, reagent availability, and selectivity considerations.

ParameterRoute A: Bromination followed by NitrationRoute B: Nitration followed by Bromination
Starting Material IndoleIndole
Number of Steps 44
Key Intermediates 1-Acetyl-5-bromoindoline1-Acetyl-7-nitroindoline
Overall Estimated Yield ModerateModerate to Low
Key Reagents Bromine, Acetyl NitrateAcetyl Nitrate, Bromine
Potential Challenges Regioselectivity of nitrationPotential for reduced reactivity in the final bromination step

Route A: Bromination Followed by Nitration

This synthetic pathway first introduces the bromo substituent at the 5-position of the indoline ring, followed by the selective nitration at the 7-position. The initial steps to form 1-acetyl-5-bromoindoline are well-established.

Route_A Indole Indole Indoline Indoline Indole->Indoline H₂, Pd/C Toluene, 100°C Acetylindoline 1-Acetylindoline Indoline->Acetylindoline Acetyl Chloride, K₂CO₃ 1,2-Dichloroethane, 0°C Bromoacetylindoline 1-Acetyl-5-bromoindoline Acetylindoline->Bromoacetylindoline Br₂ 1,2-Dichloroethane, 0-5°C FinalProduct This compound Bromoacetylindoline->FinalProduct Acetyl Nitrate Acetic Anhydride, ≤10°C Route_B Indole Indole Indoline Indoline Indole->Indoline H₂, Pd/C Toluene, 100°C Acetylindoline 1-Acetylindoline Indoline->Acetylindoline Acetyl Chloride, K₂CO₃ 1,2-Dichloroethane, 0°C Nitroacetylindoline 1-Acetyl-7-nitroindoline Acetylindoline->Nitroacetylindoline Acetyl Nitrate Acetic Anhydride, ≤10°C FinalProduct This compound Nitroacetylindoline->FinalProduct Br₂ Acetic Acid, rt

A Comparative Guide to the Biological Activity of 1-Acetyl-5-bromo-7-nitroindoline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of substituted indoline derivatives, with a focus on compounds structurally related to 1-acetyl-5-bromo-7-nitroindoline. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.

Introduction to Indoline Derivatives

Indoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a broad spectrum of biological activities.[1] The indole nucleus is a key pharmacophore, and modifications to the indoline ring system, including substitutions at various positions, have led to the development of potent therapeutic agents.[2][3] These compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory activities.[3][4][5][6] This guide will explore the biological activities of various substituted indolines, providing a comparative perspective on their therapeutic potential.

Anticancer Activity of Indoline Analogs

Substituted indolin-2-ones have emerged as a novel class of tyrosine kinase inhibitors, which play a crucial role in cancer cell proliferation and survival.[7][8] By modifying the substituents on the indoline ring, researchers have developed compounds with high potency and selectivity against various receptor tyrosine kinases (RTKs).[7][8]

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of various substituted indolin-2-one derivatives against different cancer cell lines.

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
23p 5-bromo-7-azaindolin-2-one with a 2,4-dimethyl-1H-pyrrole-3-carboxamide moietyHepG2 (Liver)2.357[9]
A549 (Lung)2.891[9]
Skov-3 (Ovarian)3.012[9]
Sunitinib (Positive Control)HepG2 (Liver)31.594[9]
A549 (Lung)49.036[9]
Skov-3 (Ovarian)42.177[9]
Compound 3q Heterocyclic substituted bis(indolyl)methaneA549 (Lung)Similar to 5-FU[4]
Hela (Cervical)Similar to 5-FU[4]
SGC7901 (Gastric)Similar to 5-FU[4]
5-FU (Positive Control)--[4]

Note: "Similar to 5-FU" indicates that the compound displayed selective cytotoxic activity comparable to the standard anticancer drug 5-fluorouracil, though specific IC50 values were not provided in the abstract.

Signaling Pathway Inhibition

Many indoline derivatives exert their anticancer effects by inhibiting specific signaling pathways crucial for tumor growth and survival. For instance, certain 3-substituted indolin-2-ones act as selective inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, a key mediator of angiogenesis.

anticancer_pathway Indoline_Analog Substituted Indolin-2-one RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Indoline_Analog->RTK Binds to ATP pocket Downstream Downstream Signaling (e.g., Ras-Raf-MAPK) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Proliferation Tumor Cell Proliferation & Angiogenesis Downstream->Proliferation neuroprotection_workflow cluster_stress Cellular Stress cluster_intervention Therapeutic Intervention cluster_effects Biological Effects cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., from H2O2 or MPP+) Indole_Derivative Indole Derivative Inflammation Neuroinflammation (e.g., LPS-induced) ROS_Scavenging ROS Scavenging Indole_Derivative->ROS_Scavenging Anti_inflammatory Anti-inflammatory (e.g., ↓NO production) Indole_Derivative->Anti_inflammatory MAO_Inhibition MAO-B Inhibition Indole_Derivative->MAO_Inhibition Neuroprotection Neuroprotection (↑ Cell Viability) ROS_Scavenging->Neuroprotection Anti_inflammatory->Neuroprotection MAO_Inhibition->Neuroprotection

References

A Spectroscopic Investigation of 1-Acetyl-5-bromo-7-nitroindoline and its 7-bromo-5-nitro Isomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of isomeric purity is critical. This guide provides a framework for the spectroscopic comparison of two key positional isomers: 1-Acetyl-5-bromo-7-nitroindoline and 1-Acetyl-7-bromo-5-nitroindoline. Due to the limited availability of public experimental data for these specific isomers, this document outlines the expected spectroscopic differences and provides detailed experimental protocols to enable their differentiation and characterization.

The differentiation of positional isomers is a common challenge in organic synthesis and drug discovery. The placement of substituents on an aromatic ring can significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its biological activity. In the case of this compound and its isomer, 1-Acetyl-7-bromo-5-nitroindoline, the interchange of the bromo and nitro groups on the indoline core necessitates a robust analytical approach for unambiguous identification. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable tools for this purpose.

Predicted Spectroscopic Distinctions

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of the bromo and nitro substituents. The nitro group is strongly electron-withdrawing, while the bromine atom is less so and also possesses a notable steric presence.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonThis compound1-Acetyl-7-bromo-5-nitroindolineRationale for Difference
H-4~8.0 - 8.2~7.8 - 8.0H-4 is ortho to the strongly deshielding nitro group in the 5-nitro isomer, resulting in a downfield shift.
H-6~7.6 - 7.8~8.2 - 8.4H-6 is ortho to the nitro group in the 7-bromo-5-nitro isomer, leading to a significant downfield shift.
-COCH₃~2.2 - 2.4~2.2 - 2.4Minimal difference expected as it is distant from the aromatic substituents.
-CH₂- (C2)~3.2 - 3.4~3.2 - 3.4Minor differences may arise due to subtle changes in the overall electronic structure.
-CH₂- (C3)~4.1 - 4.3~4.1 - 4.3Minor differences may arise due to subtle changes in the overall electronic structure.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CarbonThis compound1-Acetyl-7-bromo-5-nitroindolineRationale for Difference
C-5~115 - 120 (C-Br)~145 - 150 (C-NO₂)The carbon attached to the nitro group will be significantly downfield compared to the carbon attached to bromine.
C-7~148 - 153 (C-NO₂)~110 - 115 (C-Br)The carbon attached to the nitro group will be significantly downfield compared to the carbon attached to bromine.
C-4~125 - 130~120 - 125The electronic environment of C-4 is influenced by the adjacent substituents, leading to a shift.
C-6~120 - 125~130 - 135The electronic environment of C-6 is influenced by the adjacent substituents, leading to a shift.
C=O~168 - 172~168 - 172Minimal difference expected.
Infrared (IR) Spectroscopy

The positions of the nitro group's symmetric and asymmetric stretching vibrations, as well as the C-Br stretching frequency, are expected to differ slightly between the two isomers due to changes in the electronic environment of the benzene ring.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound1-Acetyl-7-bromo-5-nitroindolineRationale for Difference
N-O (asymmetric stretch)~1520 - 1540~1515 - 1535The electronic environment can subtly influence the bond strength and vibrational frequency.
N-O (symmetric stretch)~1340 - 1360~1335 - 1355The electronic environment can subtly influence the bond strength and vibrational frequency.
C=O (amide)~1660 - 1680~1660 - 1680Minimal difference expected.
C-Br stretch~550 - 650~540 - 640The position on the aromatic ring can slightly alter the vibrational frequency.
Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry are expected to be similar for both isomers due to their identical molecular weight. However, minor differences in the relative abundances of fragment ions may be observed, reflecting the different bond strengths influenced by the substituent positions.

Table 4: Predicted Mass Spectrometry Fragmentation

FragmentationThis compound1-Acetyl-7-bromo-5-nitroindolineNotes
Molecular Ion [M]⁺m/z 284/286 (isotope pattern)m/z 284/286 (isotope pattern)The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
[M-COCH₃]⁺m/z 241/243m/z 241/243Loss of the acetyl group is a likely fragmentation pathway.
[M-NO₂]⁺m/z 238/240m/z 238/240Loss of the nitro group is another common fragmentation.
[M-Br]⁺m/z 205m/z 205Loss of the bromine atom.

Experimental Protocols

To obtain the data for a definitive comparison, the following experimental protocols are recommended.

Synthesis of Isomers

A potential synthetic route to these isomers involves the nitration of 1-acetyl-indoline followed by bromination, or vice versa. The regioselectivity of these electrophilic aromatic substitution reactions will be directed by the existing substituents, and separation of the resulting isomers would likely be achieved by column chromatography.

dot

Synthesis_Workflow cluster_0 Synthesis Pathway Indoline Indoline 1-Acetylindoline 1-Acetylindoline Indoline->1-Acetylindoline Ac₂O, Pyridine Nitration Nitration 1-Acetylindoline->Nitration HNO₃, H₂SO₄ Bromination_alt Bromination 1-Acetylindoline->Bromination_alt NBS, MeCN Isomer_Mixture_1 Mixture of Nitro-1-acetylindolines Nitration->Isomer_Mixture_1 Bromination Bromination Product_1 This compound Bromination->Product_1 Separation_1 Chromatography Isomer_Mixture_1->Separation_1 Isomer_Mixture_2 Mixture of Bromo-1-acetylindolines Separation_2 Chromatography Isomer_Mixture_2->Separation_2 Separation_1->Bromination NBS, MeCN Nitration_alt Nitration Separation_2->Nitration_alt HNO₃, H₂SO₄ Product_2 1-Acetyl-7-bromo-5-nitroindoline Bromination_alt->Isomer_Mixture_2 Nitration_alt->Product_2

Caption: A potential synthetic workflow for the isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Acquisition:

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.

  • Data Analysis: Analyze the full scan mass spectrum for the molecular ion and its isotopic pattern. Analyze the MS/MS spectrum to identify characteristic fragment ions.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic comparison and differentiation of the two isomers.

dot

Spectroscopic_Workflow Start Isomer Samples NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Comparison Compare Spectra NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Isomer_1 1-Acetyl-5-bromo- 7-nitroindoline Comparison->Isomer_1 Distinct Pattern A Isomer_2 1-Acetyl-7-bromo- 5-nitroindoline Comparison->Isomer_2 Distinct Pattern B

Caption: Workflow for spectroscopic differentiation.

By following these protocols and analyzing the resulting data in the context of the predicted differences, researchers can confidently distinguish between this compound and 1-Acetyl-7-bromo-5-nitroindoline, ensuring the correct isomer is used in subsequent research and development activities.

Purity Confirmation of 1-Acetyl-5-bromo-7-nitroindoline: A Comparative Guide to HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of purity and structural integrity of pharmaceutical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of 1-Acetyl-5-bromo-7-nitroindoline, a key building block in various synthetic pathways. We present a detailed experimental protocol, compare its performance against alternative analytical techniques, and provide supporting data in clear, comparative tables.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC-MS is a powerful and widely adopted analytical technique for the purity determination of pharmaceutical compounds.[1] Its high resolution, sensitivity, and the ability to provide molecular weight information make it the gold standard for separating and identifying the main component from its potential impurities.[1][2] For a substituted indoline derivative like this compound, a reversed-phase HPLC method coupled with a mass spectrometer offers a robust approach for purity confirmation.

A suitable HPLC method involves a C18 column to separate compounds based on their hydrophobicity. The mobile phase typically consists of an aqueous component with a small amount of acid (like formic acid) to improve peak shape and an organic modifier (like acetonitrile) to elute the compounds. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. The mass spectrometer detector provides confirmation of the molecular weight of the eluting peaks, adding a high degree of confidence to the peak identification.

Comparative Analysis of Purity Confirmation Methods

While HPLC-MS is a superior technique for comprehensive purity analysis, other methods can provide complementary or preliminary information. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or a rapid preliminary check.

Technique Principle Advantages Disadvantages Applicability to this compound
HPLC-MS Chromatographic separation based on polarity, followed by mass-to-charge ratio detection.High sensitivity and selectivity. Provides molecular weight information for peak identification. Quantitative.[1]Higher cost and complexity of instrumentation.Excellent. Ideal for both qualitative and quantitative purity assessment, and identification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, followed by mass detection.[1]Excellent for volatile and thermally stable compounds. High sensitivity.[1]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[3]Limited. this compound has a relatively high molecular weight and may not be sufficiently volatile or thermally stable for GC analysis without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.[2]Provides unambiguous structural confirmation. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to MS. More complex data interpretation.Excellent for structural confirmation. Confirms the chemical structure of the main component and can help identify major impurities if their structures are known.
Melting Point Determination Measures the temperature range over which a solid melts.Simple, inexpensive, and rapid preliminary check of purity.A sharp melting point is indicative of purity, but a narrow range does not guarantee the absence of all impurities. Not quantitative.Good for a preliminary check. A broad melting range would suggest the presence of impurities.
Thin-Layer Chromatography (TLC) A simple chromatographic technique for separating mixtures.Inexpensive, rapid, and allows for the simultaneous analysis of multiple samples.Lower resolution and sensitivity compared to HPLC. Not quantitative.Good for reaction monitoring and preliminary purity assessment. Can quickly show the presence of major impurities.

Experimental Protocol: HPLC-MS for this compound

This protocol outlines a general procedure for the purity confirmation of this compound using a standard HPLC-MS system.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven

  • Mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

HPLC Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B1-8 min: 5-95% B8-10 min: 95% B10-10.1 min: 95-5% B10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Preparation 100 µg/mL in Acetonitrile

MS Conditions:

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 100-500

Data Presentation

The primary output of the HPLC-MS analysis is a chromatogram showing the separation of components over time and a corresponding mass spectrum for each peak. The purity of the sample is typically calculated based on the area percentage of the main peak in the chromatogram.

Hypothetical HPLC-MS Purity Analysis Data for this compound:

Peak No. Retention Time (min) Area (%) Observed m/z Proposed Identity
12.51.2205.1Potential starting material
24.898.5285.0This compound
36.10.3301.0Potential over-acetylated impurity

Note: The molecular weight of this compound is 285.09 g/mol . The observed m/z of 285.0 would correspond to the [M+H]⁺ ion.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow for the purity confirmation process.

cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (C18) inject->separate detect Mass Detection (ESI+) separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Peaks by m/z detect->identify calculate Calculate Purity integrate->calculate identify->calculate report report calculate->report Final Purity Report

Caption: Experimental workflow for HPLC-MS purity confirmation.

cluster_alt main Purity Confirmation of This compound hplcms Primary Method: HPLC-MS main->hplcms alt_methods Alternative/Complementary Methods main->alt_methods nmr NMR (Structural Confirmation) alt_methods->nmr mp Melting Point (Preliminary Check) alt_methods->mp tlc TLC (Rapid Screening) alt_methods->tlc gcms GC-MS (Limited Applicability) alt_methods->gcms

Caption: Logical relationship of analytical methods.

References

Uncaging the Potential: A Comparative Guide to 1-Acetyl-5-bromo-7-nitroindoline and its Alternatives for Spatiotemporal Control in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of bioactive molecule release is paramount. 1-Acetyl-5-bromo-7-nitroindoline stands as a key player in the field of photolabile protecting groups, or "caged compounds." These molecules offer the ability to initiate biological processes with a flash of light, providing unparalleled spatiotemporal resolution in complex biological systems. This guide provides a comprehensive cross-validation of the experimental data available for this compound, alongside a comparison with alternative photolabile protecting groups, supported by detailed experimental protocols and data visualizations.

Performance Comparison of Photolabile Protecting Groups

The efficacy of a "caged compound" is determined by several key photophysical and chemical properties. While specific experimental data for this compound is not extensively available in publicly accessible literature, we can infer its likely characteristics based on the broader family of 7-nitroindoline derivatives and compare them to other common photolabile protecting groups.

The selection of an appropriate caging group is critical and depends on the specific application, considering factors such as the required wavelength for uncaging, the efficiency of release (quantum yield), and potential side effects of the cage or its byproducts.[1]

Photolabile Protecting Group (PPG)Typical Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (oNB) 300-3650.01-0.3Features: Well-established chemistry.[1] Drawbacks: Requires potentially phototoxic UV light, relatively low quantum yield, and photobyproducts can be reactive.[1]
Coumarin-based 400-5000.1-0.5Features: Visible light absorption, high quantum yields, excellent for two-photon applications.[2] Drawbacks: Can be synthetically more complex.
Quinoline-based 350-4500.1-0.4Features: High two-photon cross-sections, suitable for deep tissue imaging. Drawbacks: Can have more complex photochemistry.
7-Nitroindolinyl (general) ~350~0.03-0.08Features: Fast release kinetics, good two-photon cross-section.[3] Drawbacks: Forms nitroso byproducts that can have biological effects.[4]
4-Methoxy-7-nitroindolinyl (MNI) ~350~0.08-0.1Features: Improved quantum yield over the parent 7-nitroindoline.[3] Drawbacks: Still produces nitroso byproducts.[5]
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) ~350~0.5Features: High quantum yield, efficient two-photon uncaging.[3] Drawbacks: More complex synthesis.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized protocols for the synthesis, characterization, and application of 7-nitroindoline-based caged compounds, which can be adapted for this compound.

Synthesis of this compound

Step 1: N-Acetylation of 5-bromoindoline

This step involves the protection of the indoline nitrogen with an acetyl group.

  • Materials: 5-bromoindoline, acetic anhydride, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve 5-bromoindoline in the chosen aprotic solvent.

    • Add the base to the solution and cool in an ice bath.

    • Slowly add acetic anhydride to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the resulting 1-acetyl-5-bromoindoline by crystallization or column chromatography.

Step 2: Nitration of 1-acetyl-5-bromoindoline

This step introduces the nitro group at the 7-position of the indoline ring.

  • Materials: 1-acetyl-5-bromoindoline, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or acetyl nitrate), and a suitable solvent (e.g., acetic acid or dichloromethane).[7]

  • Procedure:

    • Dissolve 1-acetyl-5-bromoindoline in the chosen solvent and cool in an ice bath.

    • Slowly add the pre-cooled nitrating agent to the solution while maintaining a low temperature.

    • Stir the reaction at low temperature until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto ice.

    • Extract the product with an organic solvent.

    • Wash the organic layer to remove residual acid.

    • Purify the final product, this compound, by crystallization or column chromatography.

Synthesis_Workflow 5-Bromoindoline 5-Bromoindoline N-Acetylation N-Acetylation 5-Bromoindoline->N-Acetylation Acetic Anhydride, Base 1-Acetyl-5-bromoindoline 1-Acetyl-5-bromoindoline N-Acetylation->1-Acetyl-5-bromoindoline Purification Nitration Nitration 1-Acetyl-5-bromoindoline->Nitration Nitrating Agent This compound This compound Nitration->this compound Purification

Caption: Synthetic workflow for this compound.

Photolysis of Nitroindoline Caged Compounds

This protocol outlines the general procedure for the light-induced release of a bioactive molecule from a nitroindoline cage.[8]

  • Materials: Caged compound, a suitable buffer solution, a light source capable of emitting in the near-UV range (e.g., a mercury lamp with a filter or a laser), and an analytical method to detect the released molecule (e.g., HPLC, mass spectrometry, or a biological assay).

  • Procedure:

    • Prepare a solution of the caged compound in the desired buffer.

    • Irradiate the solution with the light source for a specific duration.

    • Analyze the solution to quantify the amount of released bioactive molecule.

    • The quantum yield of photolysis can be determined by comparing the rate of photolysis to that of a known chemical actinometer under identical irradiation conditions.[9]

Photolysis_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Caged_Compound_Solution Caged Compound in Buffer Irradiation UV Light Exposure Caged_Compound_Solution->Irradiation Quantification Quantification of Released Molecule Irradiation->Quantification e.g., HPLC, MS

Caption: Experimental workflow for the photolysis of a caged compound.

Cytotoxicity Assay

Evaluating the potential toxicity of the caged compound and its photoproducts is essential. The MTT assay is a common method for assessing cell viability.[10]

  • Materials: Cell line of interest, cell culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound for a specified period (e.g., 24-48 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a plate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Logical Relationships

The primary application of this compound and similar caged compounds is in the controlled release of signaling molecules to probe biological pathways. For instance, "caged glutamate" is widely used in neuroscience to study synaptic transmission and plasticity.

Caged_Glutamate_Pathway Caged_Glutamate Caged Glutamate (e.g., with this compound) Glutamate_Release Glutamate Release Caged_Glutamate->Glutamate_Release Photolysis Light_Stimulation Light (UV/Visible) Light_Stimulation->Caged_Glutamate Receptor_Activation Glutamate Receptor Activation (e.g., NMDA, AMPA) Glutamate_Release->Receptor_Activation Downstream_Signaling Downstream Cellular Signaling Receptor_Activation->Downstream_Signaling Biological_Response Biological Response (e.g., Synaptic Potentiation, Neuronal Firing) Downstream_Signaling->Biological_Response

Caption: Signaling pathway initiated by the photolysis of caged glutamate.

References

Benchmarking 1-Acetyl-5-bromo-7-nitroindoline: A Comparative Guide for Photoactivated Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Established Caged Compounds

The efficacy of a caged compound is primarily determined by its photochemical properties, including its quantum yield of photolysis (Φu), which represents the efficiency of photorelease upon light absorption, and its two-photon uncaging cross-section (δu), a measure of its efficiency in two-photon excitation microscopy. The following table summarizes these key parameters for several widely used caged compounds.

Photolabile Protecting Group (PPG)Caged MoleculeOne-Photon Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) [GM]
Nitroindoline-based
MNI (4-Methoxy-7-nitroindolinyl)Glutamate0.065 - 0.0850.06 @ 730 nm
CDNI (4-Carboxymethoxy-5,7-dinitroindolinyl)GABA~0.6Not widely reported
MDNI (4-Methoxy-5,7-dinitroindolinyl)Glutamate~0.5~5-6x more effective than MNI
o-Nitrobenzyl-based
CNB (α-Carboxy-2-nitrobenzyl)Glutamate~0.05Not typically used for 2-photon uncaging
DMNB (4,5-Dimethoxy-2-nitrobenzyl)Various0.001 - 0.010.01 - 0.1
Coumarin-based
Bhc (6-Bromo-7-hydroxycoumarin)Glutamate0.01950
DEAC450GABA0.39>60-fold more selective at 900 nm vs 720 nm

Structure-Activity Relationship of Nitroindoline Caged Compounds

Research on substituted 1-acyl-7-nitroindolines indicates that the substituents on the indoline ring significantly influence the photolysis efficiency. Studies have shown that electron-withdrawing groups can enhance the efficiency of photorelease. For instance, dinitro-substituted 1-acetyl-nitroindolines have demonstrated improved photolysis efficiency in aqueous solutions compared to their mono-nitro counterparts.[1] This suggests that the 5-bromo and 7-nitro substitutions on 1-Acetyl-5-bromo-7-nitroindoline likely contribute to its photoreactive properties. The acetyl group at the 1-position is directly involved in the photolytic cleavage, releasing the caged molecule.

Experimental Protocols

Protocol 1: Determination of Photolysis Quantum Yield (Φu)

This protocol outlines a general method for determining the quantum yield of photolysis using a chemical actinometer and UV-Vis spectrophotometry.

Materials:

  • This compound

  • A well-characterized chemical actinometer (e.g., potassium ferrioxalate)

  • Solvent (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer

  • Monochromatic light source with a known wavelength (e.g., a laser or a lamp with a monochromator)

  • Quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare solutions of both the this compound and the actinometer in the chosen solvent at a concentration that gives an absorbance of ~0.1-0.3 at the irradiation wavelength.

  • Irradiation: Irradiate the sample and actinometer solutions in parallel under identical conditions (light source, wavelength, intensity, and geometry).

  • Monitor Photolysis: At regular time intervals, record the full UV-Vis absorption spectrum of both solutions. For the this compound, monitor the decrease in absorbance at its λmax or the increase in absorbance of the photoproduct.

  • Calculate Photons Absorbed: Use the change in absorbance of the actinometer and its known quantum yield to calculate the photon flux of the light source.

  • Calculate Quantum Yield: The quantum yield of this compound can be calculated by comparing the rate of its photoconversion to the rate of the actinometer's conversion.

Protocol 2: Measurement of Two-Photon Uncaging Cross-Section (δu)

This protocol describes a common method for determining the two-photon uncaging cross-section by measuring the physiological response in a biological system, such as a neuron.

Materials:

  • This compound conjugated to a neurotransmitter (e.g., glutamate)

  • Two-photon scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser)

  • Electrophysiology setup for patch-clamp recording

  • Cell culture or acute brain slices expressing the target receptor

Procedure:

  • Cell Preparation: Prepare the biological sample (e.g., cultured neurons or brain slices) and place it on the microscope stage.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a target neuron to measure postsynaptic currents.

  • Application of Caged Compound: Bath-apply the caged compound at a known concentration.

  • Two-Photon Uncaging: Use the two-photon laser to irradiate a small spot (e.g., a dendritic spine) with a series of short laser pulses at a specific wavelength (e.g., 720 nm).

  • Record Uncaging-Evoked Currents: Record the postsynaptic currents evoked by the photoreleased neurotransmitter.

  • Data Analysis: The two-photon uncaging cross-section is determined by analyzing the relationship between the laser power and the amplitude of the evoked current, often in comparison to a known standard.

Visualizations

Experimental Workflow for Benchmarking

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photochem Photochemical Characterization cluster_bio Biological Validation synthesis Synthesize Caged Compound purification Purify by HPLC synthesis->purification characterization Characterize (NMR, MS) purification->characterization uv_vis UV-Vis Spectroscopy (λmax, ε) characterization->uv_vis cell_loading Load Caged Compound into Cells/Tissue characterization->cell_loading quantum_yield Determine Quantum Yield (Φu) uv_vis->quantum_yield two_photon Measure 2-Photon Cross-Section (δu) uv_vis->two_photon uncaging_exp Perform Uncaging Experiment cell_loading->uncaging_exp data_analysis Analyze Physiological Response uncaging_exp->data_analysis

General experimental workflow for evaluating a novel caged compound.
Modulation of a Glutamatergic Synapse

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine ap Action Potential ca_channel Voltage-gated Ca²⁺ Channel ap->ca_channel depolarizes vesicle Synaptic Vesicle (contains Glutamate) ca_channel->vesicle Ca²⁺ influx triggers vesicle fusion glutamate Glutamate vesicle->glutamate releases ampa_r AMPA Receptor epsp Excitatory Postsynaptic Potential (EPSP) ampa_r->epsp nmda_r NMDA Receptor nmda_r->epsp glutamate->ampa_r binds to glutamate->nmda_r binds to caged_glu Caged Glutamate (e.g., with 1-Acetyl-5-bromo- 7-nitroindoline) caged_glu->glutamate uncages light Light (UV or 2-Photon) light->caged_glu

References

Comparative Analysis of 1-Acetyl-5-bromo-7-nitroindoline: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the biological evaluation of 1-Acetyl-5-bromo-7-nitroindoline. At present, there are no publicly available research articles detailing specific in vitro or in vivo studies for this compound. Consequently, a direct comparison of its performance based on experimental data cannot be compiled.

While the chemical properties and synthesis of this compound are documented in chemical databases, its biological activity, efficacy, and safety profile remain largely unexplored in academic and industrial research publications. Searches for experimental data on its mechanism of action, potency, selectivity, or therapeutic effects in cellular or animal models have not yielded any specific results.

For researchers, scientists, and drug development professionals interested in this molecule, this lack of data represents both a challenge and an opportunity. The absence of existing studies means that any investigation into the biological effects of this compound would be novel and could potentially uncover new pharmacological activities.

Context from Related Compounds

Although no direct data exists for this compound, studies on structurally related nitroindoline and bromoindoline derivatives may offer some preliminary insights. Research on analogous compounds has explored a range of biological activities, including but not limited to:

  • Anticancer Properties: Certain substituted indolinone cores are known to exhibit antiproliferative effects against various cancer cell lines.

  • Photoreactive "Caged" Compounds: Nitroindoline derivatives are sometimes utilized as photolabile protecting groups in chemical biology to control the release of bioactive molecules with light.

  • Kinase Inhibition: The indolinone scaffold is a common feature in many kinase inhibitors used in oncology.

It is important to emphasize that these are general activities of related chemical classes, and the specific biological profile of this compound could be significantly different. The unique combination and position of the acetyl, bromo, and nitro functional groups will dictate its specific interactions with biological targets.

Future Directions and Recommendations

Given the current state of knowledge, the following steps would be necessary to build a comprehensive understanding of this compound's biological potential:

  • In Vitro Screening: Initial studies would logically involve broad in vitro screening against various cell lines (e.g., cancer cell panels) and a diverse set of biological targets (e.g., kinases, receptors, enzymes) to identify any potential activity.

  • Mechanism of Action Studies: Should any significant in vitro activity be identified, subsequent experiments would be required to elucidate the compound's mechanism of action. This could involve target identification, pathway analysis, and molecular modeling.

  • In Vivo Evaluation: Promising in vitro results would warrant progression to in vivo studies in appropriate animal models to assess the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile.

Below is a hypothetical workflow for the initial biological evaluation of a novel compound like this compound.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Compound Acquisition (this compound) B High-Throughput Screening (e.g., Cancer Cell Line Panel) A->B C Hit Identification (Active Compound Identified) B->C D Dose-Response Studies (IC50/EC50 Determination) C->D E Mechanism of Action Studies (Target Deconvolution) D->E F Pharmacokinetic Studies (ADME Profiling) E->F Promising In Vitro Data G Efficacy Studies (Animal Models of Disease) F->G H Toxicology Studies (Safety Assessment) G->H

Caption: Hypothetical workflow for the biological evaluation of this compound.

Reactivity Under the Microscope: A Comparative Analysis of 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of molecular reactivity is paramount for efficient synthesis and the rational design of novel therapeutics. This guide provides an in-depth comparative analysis of the reactivity of 1-Acetyl-5-bromo-7-nitroindoline, a versatile building block, against compounds with similar functional groups. By examining the interplay of its acetyl, bromo, and nitro substituents, this document offers a predictive framework for its behavior in key organic transformations, supported by available experimental data.

The indoline scaffold is a privileged motif in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. This compound incorporates three key functional groups that dictate its chemical behavior: a bromine atom, a nitro group, and an N-acetyl group. The electronic properties of these substituents—the electron-withdrawing nature of the nitro and acetyl groups and the halo-gen's role as a leaving group—create a unique reactivity profile that can be harnessed for diverse synthetic applications.

Comparative Reactivity Analysis

The reactivity of this compound is best understood by dissecting the influence of each functional group on common synthetic transformations and comparing it to analogues lacking one or more of these substituents.

Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Group's Perspective

The bromine atom at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent. The reactivity of the C-Br bond is significantly influenced by the electronic environment of the indoline ring.

  • Effect of the Acetyl Group: The N-acetyl group also contributes to the electron-deficient nature of the aromatic ring, further activating the C-Br bond. Compared to an N-unsubstituted indoline, the acetylated version is expected to exhibit higher reactivity.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, crucial for the synthesis of many biologically active compounds. Similar to the Suzuki coupling, the reactivity of the aryl bromide is enhanced by electron-withdrawing substituents. Therefore, the presence of both the nitro and acetyl groups in this compound makes it a highly suitable substrate for this transformation. Comparative studies on 5-bromoindole versus 5-chloroindole have shown that the bromo derivative is more reactive in Buchwald-Hartwig amination, requiring milder conditions and lower catalyst loadings.[2] This general principle underscores the utility of the bromo substituent in the target molecule.

Electrophilic Aromatic Substitution: The Indoline Ring's Reactivity

The indoline ring, while less aromatic than indole, can still undergo electrophilic substitution. The directing effects and the overall reactivity are governed by the existing substituents.

  • Directing Effects: The N-acetyl group is an ortho, para-director. However, in the case of this compound, the potential sites for substitution are C4 and C6. The nitro group is a strong deactivating group and a meta-director. The bromine atom is also an ortho, para-director but is deactivating. The combined effect of these groups makes further electrophilic substitution on the aromatic ring challenging. The C4 and C6 positions are electronically deactivated by the adjacent nitro and bromo groups, respectively.

  • Comparative Reactivity: Compared to 1-acetylindoline, this compound is significantly less reactive towards electrophilic substitution due to the presence of two deactivating groups (bromo and nitro). Electrophilic bromination, for instance, would require harsh conditions and would likely be unselective.

Reactivity of the N-Acetyl and Nitro Groups
  • Hydrolysis of the N-Acetyl Group: The N-acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding secondary amine. The presence of the electron-withdrawing nitro and bromo groups would likely make the amide bond more susceptible to nucleophilic attack under basic conditions, thus facilitating hydrolysis compared to 1-acetylindoline.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid combinations (e.g., Sn/HCl). This transformation opens up another avenue for functionalization, allowing for subsequent reactions at the newly formed amino group.

  • Photoreactivity: N-acyl-7-nitroindolines are known to be photoreactive, serving as photocleavable protecting groups.[3] Upon UV irradiation, the N-acetyl group can be cleaved. This property can be exploited for the controlled release of carboxylic acids or for site-specific acylation under neutral conditions.[3][4]

Quantitative Data Summary

While a direct side-by-side quantitative comparison for this compound and its specific analogues is limited in the literature, the following table summarizes expected reactivity trends and provides representative data from similar systems to guide experimental design.

ReactionSubstrateKey Substituent EffectExpected Reactivity TrendRepresentative Yield (Analogous Systems)
Suzuki-Miyaura Coupling This compound-NO₂ (activating), -Ac (activating)High>80% (for electron-deficient bromoarenes)
1-Acetyl-5-bromoindoline-Ac (activating)Moderate to High~70-90%
5-Bromo-7-nitroindoline-NO₂ (activating)High>80%
5-BromoindolineNoneModerate~60-80%[5]
Buchwald-Hartwig Amination This compound-NO₂ (activating), -Ac (activating)High>70% (for electron-deficient bromoarenes)
1-Acetyl-5-bromoindoline-Ac (activating)Moderate to High~60-80%
Electrophilic Bromination This compound-NO₂ (deactivating), -Br (deactivating)Very LowLow, requires forcing conditions
1-Acetylindoline-Ac (activating, o,p-directing)ModerateGood yields with mild brominating agents

Experimental Protocols

Detailed experimental protocols for key reactions are provided to facilitate the practical application of the discussed concepts.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

To further elucidate the reactivity of this compound, the following diagrams illustrate key reaction pathways and experimental workflows.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br 1-Acetyl-5-bromo- 7-nitroindoline Ar-Br->Ar-Pd(II)-Br(L2) Ar'-B(OH)2 Arylboronic acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base Assembly Assemble Glassware under Inert Atmosphere Reactants->Assembly Solvent Prepare & Degas Solvent Solvent->Assembly Heating Heat to Reaction Temperature Assembly->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction & Extract Monitoring->Quench Dry Dry Organic Layer Quench->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: Generalized experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Validation of a Novel HPLC-UV aAalytical Technique for 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 1-Acetyl-5-bromo-7-nitroindoline is a novel synthetic intermediate for which no standardized analytical method currently exists.[1][2][3][4] This guide details the validation of a new, robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for its quantification. The performance of this technique is objectively compared against a potential alternative, Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), providing the necessary data for researchers to select the appropriate method for their application. This document provides detailed experimental protocols and summarizes all quantitative validation data in accordance with International Council for Harmonisation (ICH) guidelines.[5]

Comparison of Analytical Techniques

The choice between HPLC-UV and UPLC-MS depends on the specific analytical requirements, such as the need for high throughput, sensitivity, or cost-effectiveness.[6][7]

  • Novel Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely accessible, cost-effective, and reliable technique ideal for routine quality control, purity assessment, and quantification of the target analyte in non-complex matrices.[5] Its operation is based on the principle that the analyte absorbs light at a specific wavelength.[8]

  • Alternative Method: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) offers significantly higher sensitivity, selectivity, and speed.[7][9] By utilizing sub-2 µm particle columns, UPLC provides superior resolution and faster analysis times.[7][10] The mass spectrometer detector provides mass-to-charge ratio information, enabling definitive identification and quantification, which is especially useful for complex samples or metabolic studies.[6]

Quantitative Data Summary

The following tables summarize the validation parameters for the novel HPLC-UV method and compare them with the expected performance of a UPLC-MS method.

Table 1: Method Validation Parameters

Parameter HPLC-UV (Novel Method) UPLC-MS (Alternative) Acceptance Criteria
Linearity (R²) 0.9995 >0.999 R² ≥ 0.995
Range (µg/mL) 1 - 100 0.1 - 50 Application-dependent
Accuracy (% Recovery) 98.9% - 101.2% 99.5% - 100.8% 98.0% - 102.0%
Precision (% RSD)
- Repeatability 0.85% < 1.0% ≤ 2.0%
- Intermediate 1.20% < 1.5% ≤ 2.0%
LOD (µg/mL) 0.25 < 0.05 Reportable
LOQ (µg/mL) 0.80 < 0.15 Reportable

| Specificity | Specific | Highly Specific | No interference at analyte retention time |

Table 2: System Suitability Results

Parameter HPLC-UV (Novel Method) UPLC-MS (Alternative) Acceptance Criteria
Tailing Factor (T) 1.1 1.05 T ≤ 2.0
Theoretical Plates (N) > 5000 > 15000 N > 2000
Retention Time (min) 4.5 1.8 Consistent

| Resolution (Rs) | > 2.0 | > 2.5 | Rs > 2.0 (from nearest peak) |

Experimental Protocols

Detailed methodologies for the validation of the novel HPLC-UV technique are provided below.

Materials and Reagents
  • This compound reference standard (≥98% purity).[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (ACS grade)

Instrumentation and Chromatographic Conditions (HPLC-UV)
  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (55:45 v/v).

  • Flow Rate: 1.0 mL/min.[11]

  • Injection Volume: 10 µL.[12]

  • Column Temperature: 30°C.[12]

  • Detection Wavelength: Determined by UV scan (e.g., 275 nm).

  • Run Time: 10 minutes.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations from 1 µg/mL to 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 50, and 80 µg/mL) from a separate stock solution.

Validation Procedures
  • Linearity: Analyze the calibration standards in triplicate. Plot the mean peak area against the concentration and determine the coefficient of determination (R²) using a linear regression model.

  • Accuracy: Analyze the QC samples (n=3 for each level). Calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

  • Precision:

    • Repeatability: Analyze six replicates of the medium-concentration QC sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the Relative Standard Deviation (%RSD) for both sets of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, by analyzing progressively more dilute solutions.

  • Specificity: Analyze a blank sample (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

Mandatory Visualizations

The following diagrams illustrate the validation workflow and a comparison of the analytical techniques.

G Figure 1: Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Data Analysis & Reporting A Define Analytical Requirements B Select Technique (e.g., HPLC-UV) A->B C Optimize Parameters (Column, Mobile Phase, etc.) B->C D Prepare Standards & QC Samples C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Analyze Results vs. Acceptance Criteria J->K L Document Protocols & Findings K->L M Final Validation Report L->M

Caption: Workflow for the validation of a novel analytical method.

G Figure 2: Comparison of HPLC-UV and UPLC-MS cluster_hplcuv HPLC-UV (Novel Method) cluster_uplcms UPLC-MS (Alternative) center Analytical Requirement hplc_cost Lower Cost center->hplc_cost Cost-Effective? hplc_speed Standard Speed center->hplc_speed High Throughput Not Critical? hplc_sens Moderate Sensitivity center->hplc_sens Trace Analysis Not Required? hplc_spec Good Specificity center->hplc_spec Simple Matrix? uplc_cost Higher Cost center->uplc_cost Budget Allows? uplc_speed High Speed center->uplc_speed Need Speed? uplc_sens High Sensitivity center->uplc_sens Need Low LOD? uplc_spec Excellent Specificity center->uplc_spec Complex Matrix? hplc_app Routine QC, Purity uplc_app Metabolomics, Bioanalysis

Caption: Decisional guide for selecting an analytical technique.

References

Assessing Reproducibility in Uncaging Experiments: A Comparative Guide to Nitroindoline-Based Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer this control by releasing a molecule of interest upon light stimulation. 1-Acetyl-5-bromo-7-nitroindoline serves as a foundational scaffold for a class of such caging groups. This guide provides a comparative analysis of the performance and experimental considerations for nitroindoline-based PPGs, focusing on reproducibility in the widely applied field of glutamate uncaging in neuroscience.

The reproducibility of experiments involving caged compounds is critically dependent on the photochemical properties of the PPG, the experimental setup, and potential off-target effects. While direct, repeated experimental data for compounds derived from this compound is not extensively published, a robust assessment can be made by examining its close and well-documented analogs: 4-methoxy-7-nitroindolinyl-caged glutamate (MNI-caged glutamate) and 4-carboxymethoxy-5,7-dinitroindolinyl-caged glutamate (CDNI-caged glutamate).

Quantitative Comparison of Nitroindoline-Based Caging Groups

The efficacy of a caged compound is primarily determined by its quantum yield (Φ), which is the probability that the absorption of a photon results in the release of the caged molecule, and its two-photon absorption cross-section (δu), which is critical for high-resolution three-dimensional uncaging.

Caged CompoundQuantum Yield (Φ)Two-Photon Cross-Section (δu) at ~720-730 nm (GM)Key Characteristics
MNI-caged L-glutamate 0.065–0.085[1]0.06[1][2]Well-characterized, commercially available standard for two-photon uncaging.[3] Known to have off-target antagonistic effects on GABA-A receptors at high concentrations.[3][4]
CDNI-caged L-glutamate ~0.5[2][5]Not explicitly stated, but efficacy is significantly higher than MNI-Glu[5]Approximately six times higher photosensitivity than MNI-caged glutamate, allowing for lower laser power and potentially reducing phototoxicity.[5]
DNI-caged L-glutamate ~7-10 times higher than MNI-caged glutamate[6][7]Not explicitly stated, but implied to be higher than MNI-GluAn analog of MNI-glutamate with improved quantum yield.[6]

Note: GM = Goeppert-Mayer units.

Alternative Photolabile Protecting Groups

While nitroindoline-based cages are prevalent, several alternatives exist, each with distinct advantages and disadvantages that can impact experimental design and reproducibility.

Caging Group ClassCommon ExamplesExcitation WavelengthAdvantagesDisadvantages
o-Nitrobenzyl CNB-caged glutamateUVWell-established chemistry.Requires UV light which can be phototoxic; lower two-photon efficiency.
Coumarin Bhc-caged glutamate, DEAC450-caged glutamateVisible (Blue-Green) / Near-IR (for 2P)Excitation at longer, less damaging wavelengths.[8] High two-photon cross-sections are possible.[9]Can have slower release kinetics depending on the linkage.[2]
Quinoline --Can be designed for high two-photon efficiency.Less commonly used for neurotransmitter uncaging compared to others.

Experimental Protocols

Reproducibility is contingent on meticulous and well-documented experimental protocols. Below are representative methodologies for two-photon glutamate uncaging using MNI-caged glutamate, a close analog of compounds derived from this compound.

Protocol 1: Two-Photon Glutamate Uncaging on Dendritic Spines

This protocol is adapted from established methods to study synaptic plasticity at the single-spine level.[4]

Materials:

  • MNI-caged L-glutamate (e.g., 2.5-10 mM in bath solution)[4]

  • Acute brain slices (e.g., hippocampus)

  • Artificial cerebrospinal fluid (ACSF)

  • Two-photon laser-scanning microscope with a mode-locked Ti:sapphire laser tuned to ~720 nm[4]

  • Whole-cell patch-clamp electrophysiology setup

  • Fluorescent dye for cell visualization (e.g., Alexa Fluor 594)

Methodology:

  • Prepare acute brain slices and maintain them in ACSF.

  • Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron). Fill the neuron with a fluorescent dye to visualize its morphology.

  • Bath-apply MNI-caged glutamate to the slice chamber.

  • Using two-photon imaging, identify a dendritic spine of interest.

  • Position the focused laser spot adjacent to the head of the dendritic spine.

  • Deliver a short laser pulse (e.g., 0.25–4 ms) to uncage glutamate. The laser power and pulse duration must be carefully calibrated to elicit physiological responses, often by matching the uncaging-evoked excitatory postsynaptic current (uEPSC) to miniature excitatory postsynaptic currents (mEPSCs).[4]

  • Record the uEPSC at the soma using the patch-clamp amplifier.

  • Repeat the uncaging stimulus at a low frequency (e.g., 0.1 Hz) to obtain an average response. Note that individual responses can be variable.[4]

Protocol 2: Single-Photon Glutamate Uncaging

This protocol is suitable for experiments where broader cellular stimulation is desired.[10]

Materials:

  • MNI-caged L-glutamate (e.g., 500 µM)[10]

  • Cultured hippocampal neurons or acute brain slices

  • Mg2+-free Tyrode's solution containing 1 µM tetrodotoxin (TTX)[10]

  • A 405 nm continuous-wave (CW) laser coupled to the microscope[10]

Methodology:

  • Maintain the neuronal preparation in Mg2+-free Tyrode's solution with TTX and MNI-caged glutamate.[10]

  • Identify a spine of interest.

  • Deliver a focused 405 nm laser pulse (e.g., 2 ms duration, repeated at 1 Hz for 1 minute) approximately 1-2 µm away from the spine tip.[10]

  • Set the laser intensity appropriately (e.g., 0.05–0.15 mW at the back aperture of the objective).[10]

  • Monitor the cellular response, such as changes in spine morphology or intracellular calcium concentration.

Factors Affecting Reproducibility

  • Laser Power and Stability: The non-linear nature of two-photon absorption means that small fluctuations in laser power can lead to significant changes in the amount of uncaged neurotransmitter. Regular power calibration is essential.

  • Concentration of the Caged Compound: The effective concentration of the caged compound at the synapse can influence the magnitude of the response. Off-target effects, such as the blockade of GABA-A receptors by MNI-glutamate, are also concentration-dependent.[3][4]

  • Purity of the Caged Compound: The presence of free glutamate in the stock solution can lead to tonic activation of receptors, confounding the results.[11]

  • Optical Aberrations and Scattering: In deep tissue imaging, light scattering can reduce the effective laser power at the focal point, affecting the efficiency of uncaging.

  • Biological Variability: The density and subtype of receptors can vary between neurons and even between different dendritic spines on the same neuron, leading to variability in the recorded responses.

Visualizing Experimental Logic and Pathways

Glutamate Uncaging Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_slice Prepare Brain Slice / Neuronal Culture patch Whole-Cell Patch Clamp Neuron prep_slice->patch apply_cage Bath Apply MNI-caged Glutamate patch->apply_cage identify_spine Identify Dendritic Spine (2P Imaging) apply_cage->identify_spine uncage Deliver Laser Pulse (~720 nm) to Uncage Glutamate identify_spine->uncage record Record uEPSC uncage->record analyze Analyze uEPSC Amplitude & Kinetics record->analyze compare Compare with mEPSC / Control analyze->compare

Caption: Workflow for a typical two-photon glutamate uncaging experiment.

Postsynaptic Signaling Cascade

G uncaged_glu Uncaged Glutamate ampa_r AMPA Receptor uncaged_glu->ampa_r nmda_r NMDA Receptor uncaged_glu->nmda_r depolarization Postsynaptic Depolarization ampa_r->depolarization ca_influx Ca2+ Influx nmda_r->ca_influx depolarization->nmda_r Relieves Mg2+ block downstream Downstream Signaling (e.g., CaMKII activation) ca_influx->downstream plasticity Synaptic Plasticity (LTP/LTD) downstream->plasticity

Caption: Simplified signaling pathway initiated by photoreleased glutamate.

References

Safety Operating Guide

Proper Disposal of 1-Acetyl-5-bromo-7-nitroindoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1-Acetyl-5-bromo-7-nitroindoline, a compound frequently used in research and development. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

I. Hazard Profile and Safety Considerations

This compound is classified as harmful if swallowed and can cause serious eye irritation.[1][2][3] Before handling, it is imperative to review the Safety Data Sheet (SDS) and be equipped with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

II. Quantitative Data Summary

For quick reference, the following table summarizes key hazard and disposal information for this compound.

ParameterValueReference
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[1][3]
Signal Word Warning[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]
Environmental Precautions Should not be released into the environment.[1][2]

III. Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound, as well as contaminated materials, involves professional waste management services.

1. Waste Collection and Storage:

  • Solid Waste: Collect pure this compound and any contaminated solids (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled, and sealed waste container.

  • Liquid Waste: If the compound is in solution, store it in a compatible, sealed, and clearly labeled waste container. Avoid mixing with other incompatible waste streams.

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

2. Spill and Contamination Management:

  • In the event of a spill, avoid generating dust.[1][2]

  • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1]

  • Clean the affected area thoroughly.

3. Disposal Procedure:

  • The primary and mandatory disposal method is to engage a licensed professional waste disposal service.[4]

  • The material may be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[5]

  • Do not discharge the chemical or its container into sewer systems or the general environment.[5]

4. Contaminated Packaging:

  • Containers that held this compound should be triple-rinsed with a suitable solvent.[5]

  • The rinsate should be collected and disposed of as chemical waste.

  • After proper decontamination, the packaging can be offered for recycling, reconditioning, or disposed of in a sanitary landfill. Alternatively, combustible packaging can be incinerated.[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Chemical Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Disposal Path cluster_3 Contaminated Material Handling start This compound Waste collect_solid Collect Solid Waste in Labeled Container start->collect_solid collect_liquid Collect Liquid Waste in Labeled Container start->collect_liquid decontaminate Triple-Rinse Contaminated Packaging start->decontaminate For Packaging store Store in Designated Area collect_solid->store collect_liquid->store contact_vendor Contact Licensed Waste Disposal Vendor store->contact_vendor transport Arrange for Professional Transport contact_vendor->transport dispose Final Disposal (Incineration/Chemical Treatment) transport->dispose dispose_rinsate Collect Rinsate as Chemical Waste decontaminate->dispose_rinsate recycle_packaging Recycle/Dispose of Decontaminated Packaging decontaminate->recycle_packaging dispose_rinsate->collect_liquid

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

References

Personal protective equipment for handling 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Acetyl-5-bromo-7-nitroindoline. Adherence to these guidelines is critical for ensuring personal safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and contact with eyes and skin.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][3]

Safety and Handling Quick Reference:

ParameterSummary of Recommendations
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (Viton or double-gloved nitrile/butyl), lab coat.
Engineering Controls Use in a well-ventilated area, preferably within a chemical fume hood.
Handling Avoid dust formation. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.
Spill Response Evacuate the area. Wear appropriate PPE. Sweep up spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
Disposal Dispose of as hazardous halogenated organic waste in accordance with local, state, and federal regulations.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure to this compound.

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against dust particles and potential splashes. A face shield should be worn in situations with a higher risk of splashing.
Hand Protection Due to the presence of both nitro and halogenated aromatic groups, selecting the appropriate gloves is critical. Viton® gloves are recommended as they show high resistance to chlorinated aromatic compounds.[4][5] If Viton® is unavailable, double gloving with a thicker, unsupported nitrile glove as the outer layer and a butyl rubber glove as the inner layer is a viable alternative. Nitrile gloves alone may have breakthrough times of less than an hour for some chlorinated aromatic compounds.[4][5] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[1]
Skin and Body Protection A standard laboratory coat should be worn at all times. For tasks with a higher risk of contamination, consider a chemically resistant apron or coveralls.
Respiratory Protection If work cannot be conducted in a chemical fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[6]

Operational Plan: Step-by-Step Handling Procedures

Following a standardized operational plan minimizes the risk of exposure and ensures consistent, safe handling.

Preparation:

  • Consult the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

  • Designate a Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control potential dust and vapor exposure.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the section above.

  • Prepare for Spills: Ensure that a spill kit with appropriate absorbent materials is readily accessible.

Handling:

  • Weighing the Compound:

    • To minimize dust inhalation, weigh the solid compound inside a chemical fume hood.

    • Use a container with a lid. Tare the lidded container, add the compound, and then re-weigh. This minimizes the time the solid is exposed to the open air.

  • Dissolving the Compound:

    • Add solvents to the solid slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Running Reactions:

    • Conduct all reactions within a chemical fume hood.

    • Ensure all glassware is properly secured.

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • PPE Removal: Remove gloves and other disposable PPE, turning them inside out to trap any contaminants, and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. This compound must be treated as halogenated organic waste .

Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."

  • Container Material: The container should be made of a material compatible with the chemical and any solvents used (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components of the waste stream.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.

Disposal Procedure:

  • Solid Waste:

    • Place any unused solid this compound directly into the designated halogenated solid waste container.

    • Contaminated items such as weighing paper, gloves, and absorbent pads should also be placed in this container.

  • Liquid Waste:

    • Collect any solutions containing this compound in a designated halogenated liquid waste container.

  • Empty Containers:

    • "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as halogenated liquid waste.

    • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

  • Storage of Waste:

    • Keep waste containers securely closed when not in use.

    • Store waste in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7]

Visual Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling prep1 Review SDS prep2 Don PPE (Goggles, Viton/Double Gloves, Lab Coat) prep1->prep2 prep3 Work in Fume Hood prep2->prep3 handle1 Weigh Solid prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Work Area handle2->handle3 disp1 Segregate Waste (Halogenated Organic) handle3->disp1 post1 Doff PPE handle3->post1 disp2 Collect in Labeled Container disp1->disp2 disp3 Store Waste Securely disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4 post2 Wash Hands post1->post2

Caption: Safe Handling and Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-5-bromo-7-nitroindoline
Reactant of Route 2
Reactant of Route 2
1-Acetyl-5-bromo-7-nitroindoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.